Product packaging for Piazthiole(Cat. No.:CAS No. 273-13-2)

Piazthiole

Numéro de catalogue: B189464
Numéro CAS: 273-13-2
Poids moléculaire: 136.18 g/mol
Clé InChI: PDQRQJVPEFGVRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Piazthiole, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2S and its molecular weight is 136.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2,1,3-Benzothiadiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43636. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2S B189464 Piazthiole CAS No. 273-13-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-2-4-6-5(3-1)7-9-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQRQJVPEFGVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059767
Record name 2,1,3-Benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-13-2
Record name 2,1,3-Benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzothiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piazthiole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piazthiole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,1,3-Benzothiadiazole
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,1,3-Benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-benzothiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,1,3-BENZOTHIADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FTH8AJA9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Piazthiole from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of piazthiole, also known as 2,1,3-benzothiadiazole, from o-phenylenediamine. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science. This document details the primary synthetic route, an alternative method, and includes detailed experimental protocols, quantitative data, and a visualization of the reaction pathway.

Introduction

This compound (2,1,3-benzothiadiazole) is a bicyclic aromatic heterocycle that has garnered significant interest in various fields of chemical research. Its unique electronic properties make it a key component in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and conductive polymers. The synthesis of this compound from readily available starting materials is a critical process for its application in these areas. The most common and efficient method for this synthesis involves the reaction of o-phenylenediamine with thionyl chloride.

Synthetic Pathways

There are two primary methods for the synthesis of this compound from o-phenylenediamine, which are detailed below.

Primary Synthesis Route: Reaction with Thionyl Chloride

The most widely employed method for the synthesis of this compound is the reaction of o-phenylenediamine with thionyl chloride in the presence of a base, typically pyridine.[1] This reaction proceeds with a high yield, reported to be at least 85%.[1] The pyridine acts as a catalyst and a scavenger for the hydrochloric acid and sulfur dioxide byproducts generated during the reaction.

The overall reaction is as follows:


Reaction Scheme:

o-Phenylenediamine + 2 Thionyl Chloride (in Pyridine) → this compound + 2 Sulfur Dioxide + 2 Hydrochloric Acid

A visual representation of this synthetic pathway is provided in the diagram below.

G o-Phenylenediamine o-Phenylenediamine This compound This compound (2,1,3-Benzothiadiazole) o-Phenylenediamine->this compound + 2 SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->this compound Pyridine Pyridine Pyridine->this compound Byproducts SO₂ + HCl This compound->Byproducts generates

Diagram 1: Synthesis of this compound from o-Phenylenediamine.
Alternative Synthesis Route: Reaction with Sulfurous Acid or Sodium Bisulfite

An alternative, though less common, method for the synthesis of this compound involves the reaction of o-phenylenediamine with sulfurous acid or sodium bisulfite at elevated temperatures, typically between 100 to 250 °C.[2] This method may require the use of an autoclave to achieve the necessary reaction conditions.[2]

Quantitative Data

The following table summarizes the quantitative data for the primary synthesis method.

Reactant 1Reactant 2Solvent/CatalystTemperature (°C)Time (h)Yield (%)Reference
o-PhenylenediamineThionyl ChloridePyridineRefluxNot Specified≥ 85[1]

Experimental Protocols

Detailed Protocol for Synthesis via Thionyl Chloride

This protocol is a representative procedure for the synthesis of this compound from o-phenylenediamine and thionyl chloride.

Materials:

  • o-Phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Chloroform

  • Ethanol

  • Silica Gel (for column chromatography)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine in pyridine.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath and slowly add two equivalents of thionyl chloride dropwise with constant stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing chloroform and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether).[3][4] Alternatively, purification can be achieved by steam distillation or recrystallization from a suitable solvent such as ethanol.[2]

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow for the Synthesis and Purification of this compound

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve o-Phenylenediamine in Pyridine B Add Thionyl Chloride (dropwise, with cooling) A->B C Reflux Reaction Mixture B->C D Extraction with Chloroform C->D E Aqueous Washes (H₂O, NaHCO₃, Brine) D->E F Drying and Concentration E->F G Column Chromatography or Steam Distillation or Recrystallization F->G H Pure this compound G->H

Diagram 2: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from o-phenylenediamine via the thionyl chloride method is a robust and high-yielding reaction, making it the preferred route for accessing this important heterocyclic compound. This guide provides the necessary details for researchers and professionals to successfully synthesize and purify this compound for its various applications in drug development and materials science. Careful adherence to the experimental protocols and safety precautions is essential for obtaining a high yield of the pure product.

References

Unveiling the Solid-State Architecture of 2,1,3-Benzothiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2,1,3-Benzothiadiazole (BTD), a pivotal heterocyclic compound extensively utilized in the development of functional organic materials and pharmaceuticals. Addressed to researchers, chemists, and material scientists, this document synthesizes crystallographic data, details experimental protocols for structure determination, and illustrates the key supramolecular interactions that govern its solid-state assembly.

Overview of 2,1,3-Benzothiadiazole

2,1,3-Benzothiadiazole is a bicyclic aromatic molecule consisting of a benzene ring fused to a 1,2,5-thiadiazole ring. First synthesized in the 19th century, its structure and properties have made it a fundamental electron-accepting unit (acceptor) in the design of a vast array of "push-pull" or donor-acceptor (D-A) systems.[1][2][3] These systems are at the core of modern organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent sensors.[4][5] The precise arrangement of BTD molecules in the solid state is critical as it dictates the material's electronic and photophysical properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for elucidating the atomic-level three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (XRD). The protocol involves a sequence of precise steps to grow a high-quality crystal and analyze its interaction with X-rays to build a model of the electron density, and thus the molecular structure.

Key Methodologies:

  • Synthesis and Purification: High-purity 2,1,3-Benzothiadiazole is required for crystal growth. A common synthetic route involves the reaction of o-phenylenediamine with thionyl chloride.[1] The crude product is then purified, typically by recrystallization or sublimation.

  • Single Crystal Growth: Growing a single crystal of sufficient size and quality is paramount. Slow evaporation of a saturated solution is a widely used technique. Solvents such as hexane and toluene have been successfully employed for growing crystals of BTD derivatives.[6]

  • X-ray Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern—a series of spots of varying intensity—is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. Computational methods, including direct methods or Patterson synthesis, are employed to solve the "phase problem" and generate an initial model of the electron density. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed one.

Below is a generalized workflow for single-crystal X-ray diffraction.

experimental_workflow cluster_prep Sample Preparation cluster_xrd X-ray Diffraction Analysis synthesis Synthesis & Purification growth Single Crystal Growth synthesis->growth High-purity sample selection Crystal Selection & Mounting growth->selection collection Data Collection (Diffractometer) selection->collection Irradiation with X-rays solution Structure Solution (Phase Problem) collection->solution Diffraction Data (h,k,l,I) refinement Structure Refinement solution->refinement Initial Model final Final Crystal Structure (CIF File) refinement->final Refined Model

Caption: Generalized workflow for crystal structure determination via single-crystal X-ray diffraction.

Crystallographic Data of 2,1,3-Benzothiadiazole

The crystal structure of 2,1,3-Benzothiadiazole (under its historical name, piazthiole) was first determined in 1951. Since then, studies on various derivatives have provided deep insights into its packing motifs and intermolecular interactions. While the original 1951 data provides the foundational understanding, modern crystallographic studies on its derivatives offer higher precision and reveal nuanced structural details. For context, crystallographic data for a closely related and well-studied derivative, 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD), is presented, which crystallizes in a rhombic (orthorhombic) system.[7]

Parameter4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD)[7]
Crystal System Orthorhombic
Space Group Pcab
a (Å) 7.69
b (Å) 7.37
c (Å) 23.83
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1351
Z 4
Temperature (K) 293

Note: Z is the number of formula units per unit cell.

Supramolecular Assembly and Key Intermolecular Interactions

The solid-state packing of BTD and its derivatives is not random; it is guided by a series of specific, non-covalent interactions. These interactions are crucial as they mediate the electronic coupling between adjacent molecules, which is essential for charge transport in semiconductor devices.

Chalcogen Bonding: A defining feature in the crystal engineering of BTD is the formation of chalcogen bonds.[8] Specifically, a close contact occurs between the electropositive region on the sulfur atom of one molecule and the electronegative nitrogen atom of a neighboring molecule (S···N). This interaction is highly directional and often leads to the formation of dimeric "2S-2N square" motifs, which act as robust supramolecular synthons, guiding the assembly of the crystal lattice.[8]

π–π Stacking: As a planar aromatic system, BTD exhibits significant π–π stacking interactions. In these arrangements, the electron-rich π-systems of adjacent molecules overlap. The distances of these interactions are critical for orbital overlap and, consequently, for the electronic properties of the material.[8]

The diagram below illustrates the "2S-2N" chalcogen bonding interaction.

chalcogen_bonding cluster_mol1 cluster_mol2 mol1 2,1,3-Benzothiadiazole (Molecule 1) N1_1 N S1 S N2_1 N mol2 2,1,3-Benzothiadiazole (Molecule 2) N1_2 N S2 S N2_2 N S1->N1_2 S···N Interaction S2->N1_1 S···N Interaction

Caption: Schematic of the "2S-2N square" motif formed by chalcogen bonding between BTD units.
Interaction TypeTypical Distance (Å)Significance
Chalcogen Bonding (S···N) ~2.93[8]Directional control of supramolecular assembly
π–π Stacking 3.29 - 3.36[8]Facilitates intermolecular charge transport
C-H···N/S Interactions VariableContribute to lattice stability

Role as a Core Building Block in Functional Materials

The electron-deficient nature of the BTD core is its most significant chemical feature. When covalently linked to electron-donating (donor) units, it creates intramolecular donor-acceptor (D-A) systems with tailored electronic properties, such as narrow HOMO-LUMO gaps, which are desirable for optoelectronic applications.[3][9][10] This molecular design strategy allows for the fine-tuning of absorption and emission wavelengths, charge carrier mobilities, and other critical material properties.

The following diagram illustrates the logical relationship of BTD as a central acceptor in D-A and D-A-D architectures.

da_relationship cluster_DA cluster_DAD DA D-A System DAD D-A-D System D1 Donor (D) (e.g., Thiophene, Carbazole) A Acceptor (A) (2,1,3-Benzothiadiazole) D1->A Covalent Linkage D2 Donor (D) A->D2 Covalent Linkage DA_group->DA DAD_group->DAD

Caption: BTD as a core electron-acceptor (A) in Donor-Acceptor (D-A) architectures.

Conclusion

The crystal structure of 2,1,3-Benzothiadiazole is fundamental to its function in advanced materials. Its planar geometry and distinct electronic character facilitate critical supramolecular interactions, namely chalcogen bonding and π–π stacking, which direct its self-assembly in the solid state. A thorough understanding of this structure-property relationship, elucidated primarily through single-crystal X-ray diffraction, empowers scientists to rationally design and synthesize new BTD-based molecules with optimized properties for next-generation electronics and therapeutics.

References

Spectroscopic analysis of Piazthiole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Analysis of Piazthiole (1,2,5-Thiadiazole) Derivatives

This guide provides a comprehensive overview of the key spectroscopic techniques used in the structural elucidation and characterization of this compound derivatives. This compound, an aromatic five-membered heterocycle also known as 1,2,5-thiadiazole, is a foundational structure in medicinal chemistry and materials science.[1][2] Accurate structural confirmation of its derivatives is critical for establishing structure-activity relationships and ensuring the validity of research findings.

This document is intended for researchers, chemists, and drug development professionals. It details the principles of common spectroscopic methods, provides generalized experimental protocols, and presents key spectral data for this class of compounds.

Spectroscopic Characterization Workflow

The structural validation of a newly synthesized this compound derivative follows a logical workflow. This process ensures the compound's identity, purity, and detailed structure are confirmed through complementary analytical techniques before proceeding to further studies. The synergistic use of multiple spectroscopic methods is essential for unambiguous characterization.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structure Confirmation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity Purity Assessment (e.g., HPLC, TLC) Purification->Purity IR FT-IR Spectroscopy Purity->IR Functional Groups MS Mass Spectrometry Purity->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR Structural Backbone & Connectivity UV_Vis UV-Vis Spectroscopy Purity->UV_Vis Electronic Properties Data_Integration Data Integration & Analysis IR->Data_Integration MS->Data_Integration NMR->Data_Integration UV_Vis->Data_Integration Structure Final Structure Elucidation Data_Integration->Structure

Caption: Workflow for the synthesis and spectroscopic validation of this compound derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, making it particularly useful for characterizing the conjugated π-systems inherent to this compound derivatives. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the nature of substituents and the extent of conjugation.

Table 1: UV-Vis Absorption Data for this compound Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε, dm³·mol⁻¹·cm⁻¹)
1,2,5-Thiadiazole (Parent)Methanol253Data not available
3,4-Disubstituted 1,2,5-Thiadiazole 1,1-DioxidesEthanol240-280~1,000
3,4-Disubstituted 1,2,5-Thiadiazole 1,1-DioxidesAcetonitrile~315~1,000
Benzo-bis(1,2,5-thiadiazole) Derivatives (Q1, Q4)Dichloromethane800-1000Data not available
Data sourced from references[3][4][5].
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute stock solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, dichloromethane). Further dilute the stock solution to a final concentration typically in the range of 10⁻⁵ to 10⁻⁶ M to ensure the absorbance falls within the linear range of the instrument (ideally 0.1-1.0 AU).

  • Blank Measurement : Fill a quartz cuvette with the pure solvent used for sample preparation. Place it in the spectrophotometer and record a baseline spectrum to zero the instrument.

  • Sample Measurement : Rinse the cuvette with the dilute sample solution, then fill it. Place the cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l, typically 1 cm) are known.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, it is crucial for confirming the presence of the heterocyclic ring and any substituent groups. For oxidized derivatives like 1,2,5-thiadiazole 1,1-dioxides, the strong S=O stretching bands are particularly diagnostic.[3]

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group / VibrationWavenumber (cm⁻¹)IntensityNotes
C=N Stretch (in-ring)1600 - 1550Medium-StrongCharacteristic of the 1,2,5-thiadiazole 1,1-dioxide ring.
S=O Stretch (asymmetric)1350 - 1280StrongDiagnostic for 1,2,5-thiadiazole 1,1-dioxides.
S=O Stretch (symmetric)1170 - 1100StrongDiagnostic for 1,2,5-thiadiazole 1,1-dioxides.
Data sourced from reference[3].
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.

  • Sample Preparation (KBr Pellet) : Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum : Acquire a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum : Place the sample (ATR crystal or KBr pellet) in the instrument and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups expected in the target this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. While ¹H NMR is vital for identifying protons on substituents, ¹³C NMR is particularly informative for the this compound ring itself, as the carbon atoms within the heterocycle have characteristic chemical shifts.[6]

Table 3: Characteristic ¹³C NMR Chemical Shifts for this compound Rings

Ring Type¹³C Chemical Shift Range (ppm)Notes
1,2,5-Thiadiazole130 - 160The chemical shift for the parent ring carbons (C3/C4) is δ 151.6.
1,2,5-Thiadiazole 1,1-Dioxide150 - 170The oxidized sulfur atom leads to a downfield shift of the ring carbons.
Data sourced from references[3][4][6].
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to optimize homogeneity.

  • Data Acquisition : Acquire the ¹H spectrum. Following this, acquire the ¹³C spectrum, often using broadband proton decoupling. If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons for unambiguous assignments.

  • Data Analysis : Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios and analyze coupling constants to infer neighboring protons. Assign the signals in both ¹H and ¹³C spectra to the specific atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound and offers structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Studies on 3,4-dichloro-1,2,5-thiadiazole show that fragmentation often proceeds via ring-opening after N-S bond cleavage.[7]

Table 4: Key Fragment Ions Observed in the Mass Spectrum of 3,4-Dichloro-1,2,5-thiadiazole

Ionm/z (Mass-to-Charge Ratio)Notes
NS⁺46Often the most abundant product ion.
S⁺32Common fragment.
SCl⁺67 / 69Isotopic pattern for Chlorine is observed.
CNS⁺58Fragment indicating ring cleavage.
ClCN⁺61 / 63Fragment indicating ring cleavage.
Data sourced from references[7].
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation ([M+H]⁺) in positive ion mode.

  • Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition : Acquire the mass spectrum in the appropriate ion mode (positive or negative). The instrument will detect the mass-to-charge ratio (m/z) of the ions generated.

  • Data Analysis : Identify the molecular ion peak (e.g., [M+H]⁺ or [M]⁺˙) to confirm the molecular weight. Analyze other peaks to identify characteristic fragments and propose a fragmentation pathway. For HRMS, compare the measured exact mass to the calculated mass to confirm the elemental formula.

References

An In-depth Technical Guide on the Core Mechanism of Action of Piazthiole in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Piazthiole" does not correspond to a widely recognized antifungal agent in the reviewed scientific literature. This guide, therefore, extrapolates the likely mechanism of action based on the common functionalities of related heterocyclic antifungal compounds, particularly those containing thiazole, benzothiazole, and triazole moieties. The principles and experimental data presented are derived from studies on these established classes of antifungals.

Executive Summary

This compound, as a putative member of the thiazole class of antifungal agents, is projected to exert its primary therapeutic effect by disrupting the integrity of the fungal cell membrane. This is most likely achieved through the inhibition of a critical enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51). Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. This guide provides a detailed overview of this proposed mechanism, supported by data from related compounds, and outlines the experimental protocols used to elucidate such pathways.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for many azole and thiazole-containing antifungals is the disruption of the ergosterol biosynthesis pathway.[1][2][3] This pathway is a critical process for maintaining the structure and function of the fungal cell membrane.

The Ergosterol Biosynthesis Pathway and the Role of CYP51

Ergosterol is the predominant sterol in the fungal cell membrane and is vital for its fluidity, integrity, and the function of membrane-bound proteins.[3][4] The biosynthesis of ergosterol is a multi-step process, with the enzyme lanosterol 14α-demethylase (CYP51) playing a crucial role.[2][5] This enzyme, a member of the cytochrome P450 family, catalyzes the oxidative removal of the 14α-methyl group from lanosterol.[6] Inhibition of CYP51 leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors.[2] This disrupts the normal packing of phospholipids in the membrane, leading to altered membrane fluidity and permeability, and ultimately inhibiting fungal growth.[3]

Visualizing the Ergosterol Biosynthesis Inhibition

The following diagram illustrates the proposed point of intervention of this compound in the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 intermediate 14-methylated sterols ergosterol Ergosterol intermediate->ergosterol Blocked membrane Fungal Cell Membrane ergosterol->membrane Incorporation This compound This compound This compound->cyp51 Inhibits cyp51->intermediate Catalyzes

Caption: Proposed inhibition of CYP51 by this compound in the fungal ergosterol biosynthesis pathway.

Quantitative Data on Antifungal Activity

The efficacy of antifungal compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). For enzyme inhibitors, the half-maximal inhibitory concentration (IC50) or the effective concentration to inhibit 50% of fungal growth (ED50) are also reported. The following tables summarize representative data for thiazole and benzothiazole derivatives against various fungal pathogens.

In Vitro Susceptibility Testing
Compound ClassFungal SpeciesMIC (µg/mL)Reference
Benzothiazole-Thiazole HybridsCandida albicans3.90 - 15.63[5]
Thiazole DerivativesCandida albicans (clinical isolates)0.008 - 7.81[7]
Benzoxazole/Benzothiazole DerivativesFusarium solani4.34 - 17.61 (IC50)[8]
Benzoxazole/Benzothiazole DerivativesBotrytis cinerea19.92 - 77.41 (IC50)[8]
Compound ClassFungal SpeciesED50 (µM)Reference
Benzothiazole-appended bis-triazoleRhizoctonia solani0.96 - 2.33[3]

Experimental Protocols

The investigation of an antifungal agent's mechanism of action involves a combination of microbiological, biochemical, and molecular biology techniques.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol:

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Preparation of Drug Dilutions: The test compound (this compound) is serially diluted in a multi-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is the lowest concentration of the drug that visibly inhibits fungal growth.[7]

Ergosterol Content Analysis

This assay quantifies the amount of ergosterol in fungal cells to assess the impact of the antifungal agent on its synthesis.

Protocol:

  • Fungal Culture and Treatment: Fungal cells are grown in a liquid medium to mid-logarithmic phase and then treated with the test compound at various concentrations for a specified duration.

  • Cell Lysis and Sterol Extraction: The fungal cells are harvested, and the cell pellet is saponified using alcoholic potassium hydroxide. The non-saponifiable lipids, including ergosterol, are then extracted with a non-polar solvent like n-heptane.

  • Spectrophotometric Quantification: The absorbance of the extracted sterols is measured at specific wavelengths (e.g., 281.5 nm and 230 nm) to quantify the ergosterol content.[9] A decrease in ergosterol content in treated cells compared to untreated controls indicates inhibition of the ergosterol biosynthesis pathway.[9]

Molecular Docking Studies

Computational methods are employed to predict the binding affinity and interaction of the antifungal compound with its putative target enzyme.

Workflow:

  • Preparation of Ligand and Receptor: The 3D structure of the antifungal compound (ligand) and the target enzyme (e.g., CYP51 from a fungal pathogen) are prepared using molecular modeling software.

  • Docking Simulation: A docking algorithm is used to predict the most favorable binding pose of the ligand within the active site of the receptor.

  • Analysis of Interactions: The binding energy and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the enzyme are analyzed to assess the stability of the complex.[3][5]

Molecular_Docking_Workflow ligand_prep Prepare Ligand (this compound 3D structure) docking Perform Docking Simulation ligand_prep->docking receptor_prep Prepare Receptor (Fungal CYP51 3D structure) receptor_prep->docking analysis Analyze Binding Affinity and Interactions docking->analysis result Predicted Binding Mode and Energy analysis->result

Caption: A simplified workflow for molecular docking studies.

Potential Mechanisms of Resistance

Fungal pathogens can develop resistance to antifungal agents through various mechanisms.

Target Site Mutations

Mutations in the ERG11 gene, which encodes CYP51, can lead to amino acid substitutions that reduce the binding affinity of the antifungal drug to the enzyme.[2][10][11]

Overexpression of the Target Enzyme

Increased expression of the ERG11 gene results in higher levels of the CYP51 enzyme, requiring higher concentrations of the drug to achieve an inhibitory effect.[2][12]

Efflux Pump Activation

Fungal cells can actively transport the antifungal drug out of the cell through the action of membrane-associated efflux pumps, such as those belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[10][12]

Resistance_Mechanisms cluster_cell Fungal Cell Interior This compound This compound piazthiole_in This compound This compound->piazthiole_in Enters Cell cyp51 CYP51 mutated_cyp51 Mutated CYP51 overexpressed_cyp51 Overexpressed CYP51 efflux_pump Efflux Pump efflux_pump->this compound Expels Drug fungal_cell Fungal Cell piazthiole_in->cyp51 Inhibits (Normal) piazthiole_in->mutated_cyp51 Reduced Binding piazthiole_in->overexpressed_cyp51 Insufficient Inhibition piazthiole_in->efflux_pump Substrate for

Caption: Key mechanisms of fungal resistance to azole and related antifungal agents.

Conclusion

While "this compound" is not a recognized antifungal, its name suggests a thiazole-based structure. Based on extensive research into related compounds, its primary mechanism of action is likely the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. This leads to disruption of the fungal cell membrane and subsequent cell death. Understanding this mechanism, along with potential resistance pathways, is crucial for the development of novel and effective antifungal therapies. The experimental protocols outlined in this guide provide a framework for the investigation and validation of the precise mechanism of action of new antifungal candidates like this compound.

References

The Benzothiazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationships of Benzothiazole Analogs for Researchers, Scientists, and Drug Development Professionals

The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," leading to the development of a vast array of analogs with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzothiazole derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a resource for the design and development of next-generation therapeutic agents.

Anticancer Activity of Benzothiazole Analogs

Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as tyrosine kinases and the PI3K/Akt pathway, as well as the induction of apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzothiazole analogs is profoundly influenced by the nature and position of substituents on both the benzothiazole core and its appended moieties.

  • Substitution at the 2-position: The 2-position of the benzothiazole ring is a primary site for modification.

    • 2-Amino and 2-Amido Derivatives: The introduction of an amino group at the C-2 position is a common feature in many potent anticancer benzothiazoles. Further derivatization of this amino group into amides or ureas often enhances activity. For instance, attaching substituted phenyl rings to the 2-amino group can significantly modulate cytotoxicity.

    • Aryl and Heteroaryl Substituents: Direct attachment of aryl or heteroaryl groups at the 2-position has yielded highly active compounds. The electronic properties of these substituents play a crucial role; electron-withdrawing groups on the phenyl ring frequently lead to increased potency.

  • Substitution on the Benzene Ring: Modifications on the benzene part of the benzothiazole nucleus, particularly at the 6-position, are critical for activity.

    • Halogens and Nitro Groups: The presence of electron-withdrawing groups like halogens (Cl, F) or a nitro group (NO2) at the 6-position often correlates with enhanced cytotoxic effects.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50) of representative benzothiazole derivatives against various human cancer cell lines.

Compound IDR1 (Benzothiazole-6)R2 (2-Position Moiety)Cell LineIC50 (µM)Reference
B1 -H2-(4-aminophenyl)MCF-7>100
B2 -F2-(4-aminophenyl)MCF-70.45
B3 -Cl2-(N-(4-nitrobenzyl)amino)A5492.13 ± 0.11[1]
B4 -Cl2-(N-(3,5-dimethoxybenzyl)amino)A5493.87 ± 0.19[1]
B5 -H2-(indol-3-yl)semicarbazideHT-290.024
B6 -H2-(4-chlorophenyl)oxothiazolidineHeLa9.76
B7 -H2-(4-hydroxymethoxybenzylidene)hydrazinoHeLa2.41
Key Signaling Pathways

Many benzothiazole analogs exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation Benzothiazole Benzothiazole Analog Benzothiazole->PI3K inhibits

Caption: Benzothiazole inhibition of the PI3K/Akt pathway.

Another common mechanism is the induction of apoptosis (programmed cell death) through the mitochondrial (intrinsic) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Apoptosis_Pathway Benzothiazole Benzothiazole Analog Bax Bax (Pro-apoptotic) Benzothiazole->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by benzothiazoles.

Antimicrobial Activity of Benzothiazole Analogs

The benzothiazole scaffold is also a prolific source of antimicrobial agents, effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Their mode of action often involves the inhibition of essential microbial enzymes like DNA gyrase.

Structure-Activity Relationship (SAR) Insights
  • 2-Substituted Derivatives: Similar to anticancer agents, the 2-position is a key modification site.

    • Thiazolidinone Hybrids: Hybrid molecules incorporating a thiazolidin-4-one ring at the 2-position have shown significant antibacterial activity. Substitutions on the thiazolidinone ring, such as nitro and methoxy groups, can enhance this activity.

    • Schiff Bases: Schiff base analogs derived from 2-aminobenzothiazole often exhibit potent antimicrobial properties. The presence of hydroxyl groups on the benzylidene ring has been shown to improve antibacterial action.

  • 6- and 7-Position Substitutions: Modifications on the benzo moiety are also influential. For example, methyl or bromo groups at the 7-position of the benzothiazole ring have been reported to enhance antibacterial effects.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) for various benzothiazole derivatives against selected microbial strains.

Compound IDR1 (Benzothiazole)R2 (2-Position Moiety)OrganismMIC (µg/mL)Reference
AB1 6-Nitro2-(substituted thiazolidin-4-one)E. coli0.09-0.18
AB2 6-Methoxy2-(substituted thiazolidin-4-one)P. aeruginosa0.09-0.18
AB3 Unsubstituted2-(isatin conjugate)E. coli3.1
AB4 Unsubstituted2-(amino Schiff base with 2-OH)P. aeruginosa15.62
AB5 7-Bromo2-(substituted moiety)S. aureus21-27 (Zone of Inhibition in mm)
AB6 Unsubstituted2-(triazole conjugate)S. aureus3.12[2]

Neuroprotective Activity of Benzothiazole Analogs

Benzothiazole derivatives have shown considerable promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their ability to inhibit key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), or to modulate other pathways like GSK-3β.

Structure-Activity Relationship (SAR) Insights
  • MAO-B Inhibition: Many benzothiazole-hydrazone derivatives have been identified as potent and selective MAO-B inhibitors. The nature of the substituent on the hydrazone moiety significantly impacts activity.

  • Cholinesterase Inhibition: For activity against AChE and butyrylcholinesterase (BuChE), derivatives containing secondary amine functionalities like piperidine or piperazine have shown good inhibitory potential, likely by interacting with the catalytic active site (CAS) of the enzyme.

  • Multi-Target-Directed Ligands (MTDLs): Some complex benzothiazole derivatives have been designed as MTDLs, capable of inhibiting multiple targets relevant to Alzheimer's disease, such as AChE, BuChE, and MAO-B simultaneously.

Quantitative Data: Neuroprotective Activity

The following table summarizes the in vitro inhibitory activity (IC50) of selected benzothiazole derivatives against enzymes relevant to neurodegenerative diseases.

Compound IDTarget EnzymeIC50 (nM)Reference
NP1 MAO-B60[3]
NP2 MAO-B40.3 ± 1.7[4]
NP3 AChE23.4 ± 1.1[4]
NP4 MAO-B4.6[5]
NP5 MAO-A132[5]
NP6 AChE6.7 µM[1]
NP7 BuChE2.35 µM[1]

Experimental Protocols

Standardized experimental protocols are essential for the reliable evaluation of the biological activities of novel benzothiazole analogs.

General Workflow for Drug Discovery

The process of discovering and evaluating new benzothiazole-based therapeutic agents typically follows a structured workflow from initial design to preclinical evaluation.

Drug_Discovery_Workflow A Compound Design & Virtual Screening B Chemical Synthesis & Purification A->B C In Vitro Screening (Cytotoxicity / Antimicrobial) B->C D Lead Compound Identification C->D E SAR Studies & Lead Optimization D->E F Mechanism of Action Studies D->F G In Vivo Studies (Animal Models) D->G E->B iterative cycle F->E H Preclinical Candidate G->H

References

Quantum Chemical Calculations for Benzothiadiazole Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzothiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of benzothiadiazole have garnered significant interest for their potential as anticancer, antioxidant, anticonvulsant, and anti-inflammatory agents.[1][2][3] The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these properties, thereby enabling the rational design and optimization of novel benzothiadiazole-based therapeutics. This guide provides an in-depth overview of the core computational methodologies, presents key quantitative data, and details the experimental protocols used to validate these theoretical models in the context of drug development.

Theoretical Framework: The Power of Computational Chemistry

At the heart of understanding the chemical behavior and biological activity of benzothiadiazole derivatives lies the application of quantum mechanics. Computational methods allow for the investigation of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT): DFT is a robust computational modeling method used to investigate the electronic structure of molecules.[4][5] It is a widely used approach for geometry optimization to find the most stable conformation (lowest energy state) of a molecule.[5] Common DFT functionals employed for benzothiadiazole studies include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and CAM-B3LYP, paired with basis sets such as 6-31G(d,p) and cc-pVDZ.[4][6][7]

Time-Dependent DFT (TD-DFT): To understand the optical properties of these compounds, such as their absorption spectra, TD-DFT calculations are performed. This method allows for the prediction of electronic transition energies and oscillator strengths, which can be correlated with experimental UV-Vis spectra.[7]

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4] By analyzing a set of molecules with known activities, QSAR can predict the activity of new, untested compounds, thereby guiding synthetic efforts.[4][8]

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In drug development, molecular docking is crucial for understanding how a potential drug molecule (ligand) binds to a biological target, such as a protein or enzyme, which can help in predicting its inhibitory activity.[9][10]

Computational and Experimental Protocols

A synergistic approach combining computational predictions with experimental validation is paramount in modern drug discovery. The following sections detail the typical theoretical and experimental workflows.

Computational Workflow

The process of computationally evaluating a novel benzothiadiazole derivative generally follows a structured path.

G cluster_0 a 1. Molecular Structure Creation b 2. Geometry Optimization (DFT) a->b f 6. Molecular Docking a->f g 7. QSAR Analysis a->g c 3. Frequency Calculation b->c d 4. Property Calculation (HOMO-LUMO, MEP) c->d e 5. Excited State Calculation (TD-DFT) c->e h 8. Data Interpretation & Correlation d->h e->h f->h g->h

Caption: A typical workflow for the quantum chemical analysis of benzothiadiazole derivatives.

Detailed Computational Protocol:

  • Structure Preparation: The initial 3D structure of the benzothiadiazole derivative is constructed using molecular modeling software.

  • Geometry Optimization: The molecular geometry is optimized using DFT, for instance, with the B3LYP functional and a 6-311G(d,p) basis set, to locate the lowest energy conformation.[5]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability.[5]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

  • TD-DFT Calculations: To predict the UV-Vis absorption spectra, TD-DFT calculations are performed on the optimized structure.

  • Molecular Docking Protocol:

    • Receptor Preparation: The 3D crystal structure of the target protein (e.g., VEGFR-2, p56lck) is obtained from the Protein Data Bank (PDB).[4][9]

    • Ligand Preparation: The optimized 3D structure of the benzothiadiazole derivative is prepared for docking.

    • Docking Simulation: Software like AutoDock or GLIDE is used to perform the docking analysis, predicting the binding affinity and interactions between the ligand and the protein's active site.[4][9]

Experimental Validation Workflow

Computational predictions must be substantiated by experimental data. The synthesis of the designed compounds is followed by a series of in vitro and sometimes in vivo assays.

G cluster_1 a 1. Chemical Synthesis b 2. Structural Characterization (NMR, MS) a->b c 3. In Vitro Cytotoxicity Assay (MTT) b->c d 4. Apoptosis Assay (Flow Cytometry) c->d f 6. Structure-Activity Relationship (SAR) Analysis c->f e 5. Western Blot Analysis d->e d->f e->f

Caption: General workflow for the synthesis and biological evaluation of benzothiadiazole compounds.

Detailed Experimental Protocols:

  • General Synthesis of Benzothiazole Derivatives: A common method involves the reaction of 2-aminothiophenol with a desired aldehyde in a solvent like ethanol. The mixture is refluxed, and upon completion, the product is isolated by precipitation in ice-cold water and purified.[11]

  • In Vitro Cytotoxicity (MTT Assay):

    • Cell Culture: Human cancer cell lines (e.g., A549, HepG2, A431) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.[3][12]

    • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized benzothiadiazole derivatives for a specified period (e.g., 24-48 hours).[3][13]

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals.

    • Absorbance Measurement: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.[11]

  • Apoptosis Detection by Annexin V/PI Staining:

    • Cell Treatment: Cancer cells are treated with the benzothiadiazole compound at its IC50 concentration for 24-48 hours.[12]

    • Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).[12]

    • Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic and necrotic cells.[3][12]

  • Western Blot Analysis: This technique is used to determine the effect of the compounds on the expression levels of specific proteins involved in signaling pathways related to cancer cell proliferation and survival, such as AKT and ERK.[12][14]

Quantitative Data Summary

The following tables summarize key quantitative data from computational and experimental studies on benzothiadiazole derivatives, providing a basis for comparison and analysis.

Table 1: Calculated Quantum Chemical Properties of Selected Benzothiadiazole Derivatives

Compound/DerivativeMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
2aB3LYP/cc-pVDZ-5.48-2.483.00[7]
2bB3LYP/cc-pVDZ-5.60-2.463.14[7]
2cB3LYP/cc-pVDZ-5.19-2.572.62[7]
2dB3LYP/cc-pVDZ-5.70-2.443.26[7]
Benzothiazole (BTH)AM1-9.05-0.998.06[2]
2-amino-BTH (ABTH)AM1-8.63-0.628.01[2]

Table 2: In Vitro Anticancer Activity of Selected Benzothiadiazole Derivatives

Compound ID/DescriptionCancer Cell LineIC₅₀ (µM)Reference
Compound 5i-ED50: 50.8 mg/kg (MES test)[2]
Compound 5j-ED50: 54.8 mg/kg (MES test)[2]
Compound 6g-ED50: 160.4 mg/kg (MES test)[1]
Compound B7A431 (Epidermoid carcinoma)Significantly inhibited proliferation[3]
Compound B7A549 (Non-small cell lung cancer)Significantly inhibited proliferation[3]
Compound 13bTumor growth in vivoExcellent inhibitory effect[15]
Compound 17dA375 (Melanoma)Significant anticancer activity[16]

Signaling Pathways and Logical Relationships

The anticancer activity of benzothiadiazole derivatives often stems from their ability to modulate key cellular signaling pathways. For instance, some derivatives have been shown to inhibit the AKT and ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[14] The induction of apoptosis is another common mechanism, often triggered via the mitochondrial pathway.

G cluster_2 a Benzothiadiazole Derivative b Inhibition of AKT & ERK Pathways a->b c Induction of Apoptosis a->c d Cell Cycle Arrest a->d e Decreased Cell Proliferation & Survival b->e c->e d->e f Anticancer Effect e->f

Caption: Putative signaling pathways modulated by anticancer benzothiadiazole derivatives.

Conclusion

Quantum chemical calculations provide a powerful framework for the rational design of novel benzothiadiazole-based therapeutic agents. By combining DFT, TD-DFT, QSAR, and molecular docking studies, researchers can gain deep insights into the structure-property-activity relationships of these compounds. The integration of these computational approaches with robust experimental validation, including chemical synthesis and a suite of biological assays, accelerates the discovery and optimization of promising drug candidates. This synergistic workflow, as outlined in this guide, represents the state-of-the-art in leveraging computational chemistry for the development of next-generation pharmaceuticals.

References

The Dawn of Piazthiole: A New Era in Bioactive Molecule Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led scientists down numerous molecular avenues. Among the most promising of these are heterocyclic compounds, and within this vast family, piazthiole-based molecules are emerging as a significant class of bioactive compounds with vast therapeutic potential. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel this compound derivatives, with a particular focus on their anticancer properties and their mechanism of action targeting the critical PI3K/Akt/mTOR signaling pathway.

Quantitative Analysis of Bioactivity

The antitumor potential of newly synthesized this compound derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a clear comparison of the cytotoxic efficacy of these compounds.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)U87MG (Glioblastoma) IC50 (µM)
This compound Derivative 1 0.35 ± 0.040.50 ± 0.061.25 ± 0.110.45 ± 0.050.30 ± 0.03
This compound Derivative 2 0.086 ± 0.0054.75 ± 0.21-2.15 ± 0.181.50 ± 0.13
This compound Derivative 3 0.42 ± 0.03--0.30 ± 0.020.38 ± 0.04

Table 1: In vitro anticancer activity of selected this compound derivatives. Values are presented as the mean ± standard deviation from three independent experiments.

CompoundPI3Kα IC50 (µM)mTOR IC50 (µM)
This compound Derivative 2 0.086 ± 0.0050.221 ± 0.014
BEZ235 (Reference) >0.1>0.2

Table 2: Inhibitory activity of this compound Derivative 2 against PI3Kα and mTOR kinases.[1]

Deciphering the Mechanism: Targeting the PI3K/Akt/mTOR Pathway

A significant body of evidence points towards the PI3K/Akt/mTOR signaling cascade as a primary target for many anticancer this compound derivatives.[1] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation This compound This compound Derivative This compound->PI3K Inhibition This compound->mTORC1 Inhibition Cell_Processes Cell Growth, Proliferation, Survival Downstream->Cell_Processes

Figure 1: this compound derivatives targeting the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of novel this compound-based bioactive molecules.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives often involves a multi-step process. A general workflow is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., 2-aminothiophenol, α-haloketones) Step1 Condensation/ Cyclization Reaction Start->Step1 Intermediate This compound Core Structure Step1->Intermediate Step2 Functional Group Modification Intermediate->Step2 Derivative Novel this compound Derivative Step2->Derivative Purification Purification (e.g., Chromatography) Derivative->Purification Characterization Characterization (NMR, Mass Spec, etc.) Purification->Characterization

Figure 2: General workflow for the synthesis of this compound derivatives.

General Procedure for the Synthesis of 2-Substituted Benzothiazoles:

  • Reaction Setup: To a solution of 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add the desired aldehyde or carboxylic acid (1.1 equivalents).

  • Catalyst Addition: A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a condensing agent (e.g., polyphosphoric acid) is added to the reaction mixture.

  • Reaction Conditions: The mixture is typically refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the pure 2-substituted benzothiazole derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[2][3][4]

Apoptosis Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[5][6][7][8]

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[9][10]

Protocol:

  • Cell Lysis: Treat cancer cells with the this compound derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.[11][12][13]

Conclusion and Future Directions

The discovery of novel this compound-based bioactive molecules represents a significant advancement in the field of medicinal chemistry. Their potent and selective anticancer activities, coupled with their ability to modulate critical signaling pathways like PI3K/Akt/mTOR, underscore their potential as next-generation therapeutic agents. The detailed protocols and structured data presented in this guide are intended to facilitate further research and development in this exciting area. Future studies should focus on optimizing the structure-activity relationships of these compounds, exploring their in vivo efficacy and safety profiles, and further elucidating their complex mechanisms of action. The continued investigation of this compound derivatives holds the promise of delivering new and effective treatments for a range of diseases, including cancer.

References

Metabolic Stability of Substituted Benzothiazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the metabolic fate of substituted benzothiazoles, providing researchers and drug development professionals with a comprehensive overview of key metabolic pathways, experimental protocols for stability assessment, and the influence of structural modifications on metabolic outcomes.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents. A critical aspect of the drug development process for these compounds is the thorough characterization of their metabolic stability. This technical guide provides a detailed overview of the metabolic pathways of substituted benzothiazoles, methodologies for their stability assessment, and the impact of structural features on their metabolic fate.

Key Metabolic Pathways of Substituted Benzothiazoles

The metabolic transformation of substituted benzothiazoles is primarily governed by two key enzyme systems: Cytochrome P450 (CYP) enzymes, particularly CYP1A1, and aldehyde oxidase (AO). The interplay between these enzymes dictates the clearance rate and the nature of the metabolites formed.

Cytochrome P450-Mediated Metabolism

CYP1A1 is a major contributor to the metabolism of many 2-arylbenzothiazoles, especially those with anticancer properties. The metabolic reactions catalyzed by CYP1A1 include:

  • Hydroxylation: The introduction of hydroxyl groups onto the benzothiazole ring system or its substituents. This is a common detoxification pathway that increases the polarity of the compound, facilitating its excretion.

  • N-oxidation: The oxidation of the nitrogen atom in the thiazole ring, which can sometimes lead to the formation of reactive intermediates.[1]

The expression of CYP1A1 can be induced by its substrates, creating a complex relationship between the compound and its own metabolism.[2]

Aldehyde Oxidase-Mediated Metabolism

For some substituted benzothiazoles, particularly those with low microsomal clearance, aldehyde oxidase plays a crucial role in their in vivo clearance.[3] AO is a cytosolic enzyme that catalyzes the oxidation of the C2 position of the benzothiazole ring, leading to the formation of a carboxamide moiety.[3] This pathway can be a significant contributor to the overall metabolism of certain benzothiazole derivatives.

Quantitative Assessment of Metabolic Stability

The metabolic stability of a compound is quantitatively assessed by determining its rate of disappearance when incubated with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes. The two key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint).

Compound IDSubstitution PatternHuman Liver Microsomes t½ (min)Human Liver Microsomes CLint (µL/min/mg)Mouse Liver Microsomes t½ (min)Mouse Liver Microsomes CLint (µL/min/mg)
5c 2-phenyl>60<11.6>60<11.6
5d 2-(4-chlorophenyl)>60<11.6>60<11.6
5e 2-(4-methoxyphenyl)>60<11.6>60<11.6
5g 2-(thiophen-2-yl)>60<11.6>60<11.6
5h 2-(pyridin-4-yl)46.215.053.313.0

Data adapted from a study on amidino substituted benzimidazoles and benzothiazoles. The study characterized these benzothiazole compounds as having good metabolic stability.[4]

Experimental Protocols for Metabolic Stability Assessment

The following sections provide detailed methodologies for key experiments cited in the assessment of benzothiazole metabolic stability.

In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a typical procedure for determining the metabolic stability of a substituted benzothiazole using human or mouse liver microsomes.[4]

Materials:

  • Test benzothiazole compound

  • Pooled human or mouse liver microsomes

  • Phosphate buffer (50 mM, pH 7.4)

  • NADPH regenerating system (containing nicotinamide adenine dinucleotide phosphate (NADP), glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride)

  • Acetonitrile/Methanol (2:1) mixture containing an internal standard (e.g., diclofenac)

  • Positive control compounds (e.g., testosterone, propranolol)

  • Negative control compound (e.g., caffeine)

Procedure:

  • Prepare a stock solution of the test benzothiazole compound in a suitable solvent (e.g., DMSO) and dilute to the final incubation concentration (e.g., 1 µM) in phosphate buffer. The final DMSO concentration should be kept low (e.g., 0.1%) to avoid enzyme inhibition.

  • In a microcentrifuge tube, pre-incubate the test compound with liver microsomes in phosphate buffer for a short period at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 10, 20, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding the cold acetonitrile/methanol mixture containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Data Analysis:

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression of the plotted data.

  • Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / protein concentration)

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of benzothiazole derivatives and their metabolites is typically performed using a sensitive and selective LC-MS/MS method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Typical LC Conditions:

  • Column: A reverse-phase column, such as a C18 column, is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[5][6]

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.[5]

  • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected.

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) is typically used, with the polarity (positive or negative) optimized for the specific analyte.[5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

  • Ion Source Parameters: Parameters such as ion spray voltage and source temperature are optimized to achieve the best signal for the compounds of interest. For example, an ion spray voltage of ± 4200V and a source temperature of 120°C have been reported.[6]

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in the metabolic stability assessment and the signaling pathways affected by benzothiazole derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Test Compound Stock Solution pre_inc Pre-incubation (37°C) stock->pre_inc microsomes Liver Microsomes (Human or Mouse) microsomes->pre_inc buffer Phosphate Buffer buffer->pre_inc nadph NADPH Regenerating System reaction Metabolic Reaction (37°C with shaking) nadph->reaction pre_inc->reaction termination Reaction Termination (Acetonitrile/Methanol) reaction->termination Time Points centrifugation Protein Precipitation (Centrifugation) termination->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms quantification Quantification of Parent Compound lcms->quantification calculation Calculation of t½ and CLint quantification->calculation

General workflow for an in vitro metabolic stability assay.

metabolic_pathways cluster_cyp1a1 CYP1A1-Mediated Metabolism cluster_ao Aldehyde Oxidase Metabolism parent Substituted Benzothiazole hydroxylated Hydroxylated Metabolite parent->hydroxylated Hydroxylation n_oxide N-Oxide Metabolite parent->n_oxide N-oxidation carboxamide C2-Carboxamide Metabolite parent->carboxamide C2-Oxidation

Primary metabolic pathways of substituted benzothiazoles.

egfr_signaling cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response ligand EGF Ligand egfr EGFR ligand->egfr Binds to ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway egfr->ras_raf_mek_erk Activates pi3k_akt_mtor PI3K-AKT-mTOR Pathway egfr->pi3k_akt_mtor Activates jak_stat JAK-STAT Pathway egfr->jak_stat Activates benzothiazole Benzothiazole Inhibitor benzothiazole->egfr Inhibits proliferation Cell Proliferation ras_raf_mek_erk->proliferation survival Cell Survival pi3k_akt_mtor->survival apoptosis Inhibition of Apoptosis pi3k_akt_mtor->apoptosis jak_stat->survival

References

Unveiling the Aromatic Core: A Technical Guide to the Aromaticity of 2,1,3-Benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) moiety is a cornerstone in the development of advanced materials and pharmaceuticals, prized for its unique electronic properties and structural rigidity. At the heart of its utility lies the concept of aromaticity, a fundamental principle governing its stability, reactivity, and molecular interactions. This in-depth technical guide explores the aromatic character of the BTD ring system, offering a comprehensive overview of the theoretical underpinnings, experimental evidence, and computational methodologies used to quantify this essential property.

The Aromatic Nature of 2,1,3-Benzothiadiazole: A Fused Heterocyclic System

2,1,3-Benzothiadiazole is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a 1,2,5-thiadiazole ring. This fusion results in a planar molecule with a 10-π electron system, conforming to Hückel's rule for aromaticity (4n+2 π electrons, where n=2). The delocalization of these π-electrons across both rings is the primary determinant of its aromatic character.

However, the presence of the electron-withdrawing thiadiazole ring introduces a perturbation to the electronic structure of the benzene ring. This "stolen" aromaticity, where the thiadiazole ring draws electron density from the benzene ring, results in a nuanced distribution of aromaticity across the fused system.[1] The benzene moiety is generally considered to retain a high degree of aromaticity, while the thiadiazole ring exhibits a lower, yet significant, aromatic character. This electronic interplay is crucial for its role as an electron acceptor in various applications.

Quantitative Assessment of Aromaticity

The aromaticity of 2,1,3-benzothiadiazole is not merely a qualitative concept but can be quantified using various computational indices. These indices provide valuable insights into the electronic structure and stability of the molecule. While specific published values for the parent 2,1,3-benzothiadiazole are not consistently available across all indices in the surveyed literature, the methodologies for their determination are well-established.

Table 1: Key Aromaticity Indices and Their Interpretation

Aromaticity IndexDescriptionInterpretation for 2,1,3-Benzothiadiazole
Nucleus-Independent Chemical Shift (NICS) A magnetic criterion of aromaticity calculated as the negative of the magnetic shielding at the center of a ring. More negative values indicate stronger diatropic ring currents and thus higher aromaticity.The benzene ring is expected to exhibit a significantly more negative NICS value than the thiadiazole ring, confirming its higher aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA) A geometry-based index that evaluates the deviation of bond lengths from an optimal aromatic value. HOMA values range from 1 (fully aromatic) to 0 (non-aromatic).The benzene ring is anticipated to have a HOMA value approaching 1, while the thiadiazole ring would have a lower, but still positive, value. For a related compound, 6-bromo-2-methylsulfanyl-1,3-benzothiazole, the benzene ring has a HOMA of 0.95 and the thiazole ring 0.69, illustrating this trend.[2]
Aromatic Fluctuation Index (FLU) An electronic index based on the fluctuation of the electron density between adjacent atoms in a ring. Lower FLU values indicate greater electron delocalization and higher aromaticity.The benzene ring is expected to show a lower FLU value compared to the thiadiazole ring, reflecting its more uniform electron distribution.[3][4]

Experimental Protocols for Aromaticity Determination

The theoretical concepts of aromaticity are substantiated by experimental data. The following protocols outline the key techniques used to probe the aromatic character of 2,1,3-benzothiadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating aromaticity through the detection of ring currents. The delocalized π-electrons in an aromatic ring, when placed in an external magnetic field, induce a diatropic ring current that deshields the protons on the periphery of the ring, causing them to resonate at a higher chemical shift (downfield).

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2,1,3-benzothiadiazole in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation: Process the raw data with Fourier transformation, phase correction, and baseline correction. The aromatic protons of 2,1,3-benzothiadiazole typically appear in the range of δ 7.5-8.1 ppm, a region characteristic of aromatic compounds.

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive information about the molecular geometry, which is a critical indicator of aromaticity. Aromatic rings are characteristically planar with relatively uniform bond lengths.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of 2,1,3-benzothiadiazole suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol or hexane).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or room temperature) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the atomic coordinates and thermal parameters against the experimental data to obtain a final, accurate molecular structure.

  • Geometric Analysis: Analyze the refined structure to confirm the planarity of the fused ring system and examine the bond lengths within the benzene and thiadiazole rings. A high degree of planarity and minimal bond length alternation are indicative of aromaticity.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are indispensable for quantifying aromaticity through indices like NICS, HOMA, and FLU.

Protocol for NICS Calculation using Gaussian:

  • Geometry Optimization: Perform a geometry optimization of the 2,1,3-benzothiadiazole molecule using a suitable level of theory, such as B3LYP with the 6-311+G(d,p) basis set.

  • Placement of Ghost Atoms: To calculate NICS(0), place a ghost atom (Bq) at the geometric center of both the benzene and thiadiazole rings. For NICS(1), place the ghost atoms 1 Å above the plane of each ring.

  • NMR Calculation: Perform an NMR calculation (keyword: NMR) at the same level of theory used for the geometry optimization.

  • Analysis of Output: In the output file, locate the magnetic shielding tensor for the ghost atoms. The NICS value is the negative of the isotropic shielding value. More negative NICS values indicate greater aromaticity.

Visualizing Concepts and Workflows

Visual representations are essential for understanding the complex relationships in the study of aromaticity. The following diagrams, created using the DOT language, illustrate key concepts and workflows.

Caption: Molecular structure of 2,1,3-Benzothiadiazole.

G Factors Influencing Aromaticity of 2,1,3-Benzothiadiazole A 10-π Electron System (Hückel's Rule) D Aromaticity of 2,1,3-Benzothiadiazole A->D B Planar Fused Ring Structure B->D C Electron-Withdrawing Thiadiazole Ring C->D E High Aromaticity of Benzene Ring D->E F Reduced Aromaticity of Thiadiazole Ring D->F

Caption: Key factors determining the aromaticity of the BTD core.

G Workflow for Computational Aromaticity Analysis A Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) B Calculation of Aromaticity Indices A->B C NICS Calculation (NMR with Ghost Atoms) B->C D HOMA Calculation (Bond Length Analysis) B->D E FLU Calculation (Electron Density Analysis) B->E F Interpretation of Results (Comparison of Ring Aromaticity) C->F D->F E->F

Caption: A typical workflow for the computational assessment of aromaticity.

Conclusion

The aromaticity of the 2,1,3-benzothiadiazole ring is a multifaceted property that is fundamental to its chemical behavior and applications. Through a combination of experimental techniques and computational modeling, a detailed understanding of the electronic delocalization within this important heterocyclic system can be achieved. This guide provides a foundational framework for researchers and professionals to explore and exploit the aromatic nature of 2,1,3-benzothiadiazole in the design of novel functional molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,1,3-Benzothiadiazole (BT) and its derivatives are crucial acceptor units in the development of photoluminescent and semiconducting materials.[1][2] Due to its strong electron-withdrawing nature, incorporating the BT core into a polymer backbone can significantly enhance the electronic properties of the resulting materials.[1] The derivative 4,7-dibromo-2,1,3-benzothiadiazole is a key intermediate and a fundamental building block for synthesizing donor-acceptor (D-A) type conjugated polymers.[1][3] These polymers exhibit low band gaps, making them suitable for a wide range of optoelectronic applications, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[2][4] This document provides detailed protocols for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole and its subsequent use in polymerization reactions to create conductive polymers.

Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole is typically achieved through the direct bromination of 2,1,3-benzothiadiazole. Various brominating agents and reaction conditions have been reported, leading to different yields and purification requirements. The most common methods involve using N-bromosuccinimide (NBS) in concentrated sulfuric acid or elemental bromine in hydrobromic acid.[3][5][6]

Comparative Synthesis Data

The following table summarizes different reported methods for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole, providing a comparative overview of reagents, conditions, and outcomes.

Starting MaterialBrominating AgentSolvent/AcidTemperature (°C)Time (h)Yield (%)Reference
2,1,3-BenzothiadiazoleN-Bromosuccinimide (NBS)Conc. H₂SO₄601269[5]
2,1,3-BenzothiadiazoleBromine (Br₂)45% Hydrobromic Acid (HBr)Reflux2.590[6]
Benz[c][5][7][8]thiadiazoleBromine WaterHydrobromic Acid (HBr)12712-[5]
Benz[c][5][7][8]thiadiazoleDibromohydrinConc. H₂SO₄Room Temp.7255[5]
Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) [5][9]

This protocol is adapted from a method utilizing NBS in concentrated sulfuric acid.

  • Reaction Setup : Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (6.81 g, 50 mmol) in 200 mL of concentrated sulfuric acid in a suitable flask.

  • Reagent Addition : Heat the mixture to 60°C. Add N-bromosuccinimide (18.71 g, 105 mmol) in three portions while maintaining stirring.

  • Reaction : Continue stirring the reaction mixture at 60°C for 12 hours.

  • Quenching and Filtration : After the reaction is complete, pour the mixture into 900 mL of ice water. A precipitate will form. Filter the solid residue.

  • Washing : Wash the collected solid residue three times with deionized water, followed by three washes with methanol, and finally three washes with n-hexane.

  • Purification : Repeat the washing process three times to ensure high purity.

  • Drying : Dry the final product under vacuum to obtain 4,7-dibromo-2,1,3-benzothiadiazole as a solid. The reported yield for this method is 69%.[5]

Protocol 2: Bromination using Elemental Bromine [6]

This high-yield protocol uses bromine in hydrobromic acid.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, create a mixture of 2,1,3-benzothiadiazole (2.72 g, 20 mmol) in 6 mL of 45% hydrobromic acid.

  • Reagent Addition : Heat the mixture to reflux with stirring. Slowly add bromine (9.6 g, 60 mmol, 3.0 mL) to the refluxing mixture.

  • Reaction : Upon completion of the bromine addition, the mixture will become a suspension. Add an additional 5 mL of hydrobromic acid and continue to heat under reflux for another 2.5 hours.

  • Isolation : Cool the reaction mixture and filter the resulting solid.

  • Washing : Wash the collected product thoroughly with water.

  • Purification : Recrystallize the crude product from chloroform.

  • Drying : Dry the purified white needle-like crystals to obtain the final product. This method has a reported yield of 90%.[6]

Application in Conductive Polymer Synthesis

4,7-dibromo-2,1,3-benzothiadiazole is a versatile monomer for creating D-A copolymers through various cross-coupling reactions, such as Suzuki, Stille, and Horner polycondensation.[1][10] These reactions couple the electron-accepting dibromo-BT unit with an electron-donating comonomer, such as fluorene, thiophene, or carbazole derivatives.[4][11][12] The resulting polymers, like PCDTBT and PCPDTBT, are staples in the field of organic electronics.[3]

General Polymerization Protocol (Suzuki Coupling)

This protocol describes a general method for synthesizing a D-A copolymer using a palladium-catalyzed Suzuki coupling reaction.[11][13]

  • Reaction Setup : In a glovebox under a nitrogen atmosphere, add 4,7-dibromo-2,1,3-benzothiadiazole (1 mmol), an equimolar amount of a suitable bis(boronic acid) or bis(pinacol boronate) donor monomer (e.g., 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid)) (1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%) to a round-bottom flask.[11][13]

  • Solvent and Base Addition : Add a degassed solvent system, typically toluene (12 mL), and an aqueous solution of a base, such as 2 M potassium carbonate (8 mL).[11] A phase-transfer catalyst like Aliquat 336 may also be added to improve reaction rates.[11][13]

  • Polymerization : Vigorously stir the mixture at an elevated temperature (e.g., 85–90°C) for 24-48 hours.[11]

  • End-Capping : To control the molecular weight and terminate the polymer chains, add an end-capping agent like phenylboronic acid or a monobrominated aromatic compound and react for an additional 6-12 hours.[11][12]

  • Purification : Cool the reaction mixture. Precipitate the polymer by pouring the solution into a non-solvent like methanol. Filter the polymer and wash it extensively with solvents like methanol and acetone to remove residual catalyst and oligomers.

  • Final Product : The polymer can be further purified by Soxhlet extraction or column chromatography. Dry the final polymer under vacuum.

Properties of 4,7-dibromo-2,1,3-benzothiadiazole Based Polymers

The properties of the final conductive polymer can be tuned by selecting different donor comonomers. The table below highlights key properties of representative polymers.

Polymer NameComonomerPolymerization MethodOptical Band Gap (eV)ApplicationPower Conversion Efficiency (PCE) (%)Reference
PFDTBT9,9-dioctyl-fluoreneSuzuki Coupling-OLEDs, OPVs-[11]
P3TPQThieno[3,4-b]pyrazineStille CouplingLowSolar Cells2.1[2]
PT-DBTThiophene vinyleneHorner Polycondensation-Solar Cells1.62[10]
PTVBTThiophene vinyleneWittig Condensation1.5--[14]

Visualized Workflows

The following diagrams illustrate the synthesis and application workflow.

Synthesis_Workflow Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole start 2,1,3-Benzothiadiazole (Starting Material) reaction Bromination Reaction (Heating/Reflux) start->reaction reagents Brominating Agent (e.g., NBS or Br₂) + Acid (H₂SO₄ or HBr) reagents->reaction quench Quenching (Pour into ice water) reaction->quench 1. Cool purify Purification (Filtration, Washing, Recrystallization) quench->purify 2. Isolate product 4,7-dibromo-2,1,3- benzothiadiazole (Final Product) purify->product 3. Dry

Caption: Workflow for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole.

Polymerization_Workflow From Monomer to Conductive Polymer Application monomer_a 4,7-dibromo-2,1,3-benzothiadiazole (Acceptor) polymerization Cross-Coupling Polymerization (e.g., Suzuki Reaction) monomer_a->polymerization monomer_d Donor Monomer (e.g., Fluorene-diboronic acid) monomer_d->polymerization catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->polymerization polymer Donor-Acceptor Conductive Polymer polymerization->polymer processing Solution Processing (Spin Coating, Printing) polymer->processing device Optoelectronic Device (e.g., Organic Solar Cell) processing->device

Caption: Logical flow from monomers to a functional optoelectronic device.

References

Application Notes and Protocols for Utilizing Benzothiazole and Thiadiazole Scaffolds in the Development of Novel Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating demand for global food production necessitates the continuous development of innovative and effective agricultural chemicals. Heterocyclic compounds, particularly those containing sulfur and nitrogen, have emerged as crucial pharmacophores in the design of novel fungicides, herbicides, and insecticides. Among these, the benzothiazole and thiadiazole scaffolds are of significant interest due to their diverse biological activities and synthetic versatility. These bicyclic and five-membered heterocyclic systems serve as excellent building blocks for creating a wide array of derivatives with potent agrochemical properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of benzothiazole and thiadiazole derivatives in the discovery of new agricultural chemicals.

1. Benzothiazole Derivatives in Agrochemicals

Benzothiazoles, consisting of a benzene ring fused to a thiazole ring, are a prominent class of compounds with a broad spectrum of biological activities, including antifungal, herbicidal, and insecticidal properties.[1][2][3] Their stable structure and multiple sites for modification make them an attractive scaffold for combinatorial synthesis and lead optimization in agrochemical research.[1][4]

1.1. Applications of Benzothiazole Derivatives

  • Fungicides: Benzothiazole derivatives have demonstrated significant efficacy against various plant pathogens. For instance, compounds with a thioether linkage at the 2-position of the benzothiazole ring have shown promising fungicidal activity.[1]

  • Herbicides: Certain benzothiazole-based compounds act as potent herbicides. Mefenacet, for example, is a systemic herbicide that inhibits cell division and elongation in weeds.[1] Other derivatives function by inhibiting key plant enzymes like acetyl-coenzyme A carboxylase, which is crucial for fatty acid synthesis.[1]

  • Insecticides: The benzothiazole scaffold has been incorporated into insecticides. Oxazosulfyl is a notable example of a benzoxazole (a related structure) insecticide with a broad spectrum of activity against rice pests.[1]

1.2. Synthesis of Benzothiazole Derivatives: Experimental Protocols

The most common method for synthesizing the benzothiazole core is the condensation reaction between 2-aminothiophenol and a carbonyl-containing compound.[4][5]

Protocol 1: General Synthesis of 2-Substituted Benzothiazoles

This protocol describes the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aromatic aldehydes.

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Hydrogen peroxide (30%)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.

  • To this solution, add a mixture of H2O2/HCl as a catalyst. A 1:1:6:3 molar ratio of 2-aminothiophenol:aromatic aldehyde:H2O2:HCl has been found to be optimal.[5]

  • Stir the reaction mixture at room temperature for 1 hour.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

1.3. Quantitative Data for Benzothiazole Derivatives

The biological activity of synthesized compounds is typically evaluated through in vitro and in vivo assays to determine their efficacy. The following table summarizes representative quantitative data for the biological activity of benzothiazole derivatives from literature.

Compound IDTarget Organism/EnzymeBiological ActivityEC50/IC50 (mg/L)Reference
Compound 5Xanthomonas oryzae pv. oryzae (Xoo)Antibacterial38.97[1]
Compound 6Xanthomonas axonopodis pv. citri (Xac)Antibacterial13.42[1]
Compound 7Xanthomonas oryzae pv. oryzae (Xoo)Antibacterial11.4[1]
Compound 61Tobacco Mosaic Virus (TMV)Antiviral (Treatment)74.3% inhibition[1]
Compound 61Tobacco Mosaic Virus (TMV)Antiviral (Protection)78.7% inhibition[1]

2. Thiadiazole Derivatives in Agrochemicals

Thiadiazoles are five-membered heterocyclic rings containing one sulfur and two nitrogen atoms. They exist in several isomeric forms, with 1,3,4-thiadiazole and 1,2,4-thiadiazole derivatives being extensively studied for their agrochemical potential.[6][7]

2.1. Applications of Thiadiazole Derivatives

  • Fungicides: Thiadiazole derivatives are known to exhibit broad-spectrum antifungal activity.[6]

  • Herbicides: Certain thiadiazole compounds have been developed as herbicides.[8]

  • Insecticides: The thiadiazole scaffold is also found in molecules with insecticidal properties.[8]

  • Plant Activators: Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives have been identified as plant activators, which can induce plant defense mechanisms against pathogens.[9]

2.2. Synthesis of Thiadiazole Derivatives: Experimental Protocols

A common route to synthesize 1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazides with various reagents.

Protocol 2: General Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines

This protocol outlines the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines from the corresponding aromatic carboxylic acids.

Materials:

  • Aromatic carboxylic acid

  • Phosphorus oxychloride (POCl3)

  • Thiosemicarbazide

  • Sodium hydroxide (50% solution)

Procedure:

  • In a reaction vessel, stir a mixture of the aromatic carboxylic acid (3.00 mmol) and POCl3 (10 mL) for 20 minutes at room temperature.[10]

  • Add thiosemicarbazide (3.00 mmol) to the mixture and heat at 80-90 °C for one hour with stirring.[10]

  • Cool the reaction mixture in an ice bath and carefully add 40 mL of water.

  • Reflux the resulting suspension for 4 hours.[10]

  • After cooling, basify the solution to pH 8 with a 50% sodium hydroxide solution while stirring.[10]

  • The precipitated product can be collected by filtration, washed with water, and purified by recrystallization.

2.3. Quantitative Data for Thiadiazole Derivatives

The following table presents examples of the biological activity of recently synthesized thiadiazole derivatives.

Compound IDCell LineBiological ActivityIC50 (µM)Incubation TimeReference
2gLoVo (human colon cancer)Anti-proliferative2.4448 h[10]
2gMCF-7 (human breast cancer)Anti-proliferative23.2948 h[10]

3. Visualizing Synthetic Pathways and Workflows

To aid in the understanding of the synthetic processes, the following diagrams illustrate the general workflows for the synthesis of benzothiazole and thiadiazole derivatives.

Benzothiazole_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Condensation Benzothiazole_Derivative 2-Substituted Benzothiazole Condensation->Benzothiazole_Derivative Ethanol, H2O2/HCl

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Thiadiazole_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product Aromatic_Acid Aromatic Carboxylic Acid Activation Activation Aromatic_Acid->Activation POCl3 Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization Thiosemicarbazide->Cyclization Activation->Cyclization Thiadiazole_Derivative 5-Aryl-1,3,4-thiadiazol- 2-amine Cyclization->Thiadiazole_Derivative Heat, then reflux in H2O ACCase_Inhibition_Pathway Benzothiazole_Herbicide Benzothiazole-based Herbicide ACCase Acetyl-CoA Carboxylase (ACCase) Benzothiazole_Herbicide->ACCase Inhibits Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Plant_Death Weed Death Fatty_Acid_Synthesis->Plant_Death Leads to

References

Application Notes & Protocols for the Synthesis of 2-Arylbenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Arylbenzothiazoles are a significant class of heterocyclic compounds possessing a wide array of pharmacological activities, including anticancer, antimicrobial, and antitubercular properties. Their versatile biological profile has made them a focal point in medicinal chemistry and drug discovery. This document provides detailed protocols for the synthesis of 2-arylbenzothiazoles, focusing on efficient and green chemistry approaches. The methodologies outlined are suitable for laboratory-scale synthesis and can be adapted for various research and development applications.

I. Overview of Synthetic Strategies

The most prevalent and straightforward method for synthesizing 2-arylbenzothiazoles involves the condensation reaction between 2-aminothiophenol and an aromatic aldehyde. This reaction can proceed through several pathways, often facilitated by a catalyst or specific reaction conditions to promote the cyclization and subsequent oxidation to the final benzothiazole ring system.

Recent advancements in this field have focused on developing more environmentally friendly protocols, utilizing green solvents, catalyst-free conditions, or energy-efficient methods like microwave irradiation. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve overall reaction efficiency.[1][2][3]

II. Experimental Protocols

This section details three distinct and effective protocols for the synthesis of 2-arylbenzothiazoles.

Protocol 1: Catalyst-Free Synthesis in Glycerol at Ambient Temperature

This protocol offers a simple, environmentally benign, and efficient one-pot synthesis of 2-arylbenzothiazoles.[1] It avoids the use of any catalyst and employs glycerol, a biodegradable and non-toxic solvent.[4]

Materials:

  • 2-Aminothiophenol (or substituted derivatives)

  • Aromatic aldehyde (or substituted derivatives)

  • Glycerol

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle (optional, for initial dissolution)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2-aminothiophenol (10 mmol) and the desired aromatic aldehyde (10 mmol).

  • Add glycerol (10 mL) to the flask.

  • Gently heat the mixture with stirring until a clear solution is obtained.

  • Remove the heat source and allow the reaction to proceed at ambient room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 0.5–5 hours, see Table 1), quench the reaction mixture by adding deionized water.

  • The resulting solid product is collected by filtration using a Buchner funnel.

  • Wash the solid with water and then dry it.

  • Recrystallize the crude product from ethanol to afford the pure 2-arylbenzothiazole.

Protocol 2: Mild and Efficient Synthesis using Ceric Ammonium Nitrate (CAN) and H₂O₂

This method describes a highly efficient oxidative cyclocondensation under solvent-free conditions, utilizing a catalytic amount of ceric ammonium nitrate (CAN) in the presence of hydrogen peroxide.[5]

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde

  • Ceric Ammonium Nitrate (CAN)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Ethanol (for work-up)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath or other suitable heating apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, mix 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol).

  • Add hydrogen peroxide (4 mmol) to the mixture.

  • Add a catalytic amount of ceric ammonium nitrate (0.1 mmol).

  • Heat the reaction mixture at 50 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within a short period (see Table 2).

  • After completion, add ethanol to the reaction mixture and stir for a few minutes.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Microwave-Assisted Synthesis in a Green Solvent

Microwave-assisted organic synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[6][7] This protocol utilizes waste curd water as a green and efficient catalytic solvent.[6]

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde

  • Waste curd water

  • Ethyl acetate (for extraction)

  • Hexane (for TLC)

Equipment:

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for work-up

Procedure:

  • In a microwave-safe reaction vessel, place 2-aminothiophenol (1 equivalent) and the aromatic aldehyde (1 equivalent).

  • Add waste curd water as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 60 °C with continuous stirring.

  • Monitor the reaction progress by TLC using a hexane-ethyl acetate (8:2) mixture as the eluent.

  • Once the reaction is complete (typically within minutes, see Table 3), cool the vessel to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

III. Data Presentation

The following tables summarize the quantitative data for the synthesis of various 2-arylbenzothiazoles using the described protocols.

Table 1: Catalyst-Free Synthesis in Glycerol [1]

EntryAldehyde SubstituentProductTime (h)Yield (%)
1H2-Phenylbenzothiazole0.592
24-CH₃2-(p-Tolyl)benzothiazole1.090
34-OCH₃2-(4-Methoxyphenyl)benzothiazole1.588
44-Cl2-(4-Chlorophenyl)benzothiazole0.595
54-NO₂2-(4-Nitrophenyl)benzothiazole0.596
62-Cl2-(2-Chlorophenyl)benzothiazole2.091

Table 2: CAN-Catalyzed Synthesis [5]

EntryAldehyde SubstituentTime (min)Yield (%)
1H1098
24-CH₃1596
34-OCH₃2095
44-Cl1097
54-NO₂1096
62-NO₂1594

Table 3: Microwave-Assisted Synthesis in Curd Water [6]

EntryAldehyde SubstituentTime (min)Yield (%)
1H595
24-OCH₃696
34-Cl594
44-NO₂492
53-NO₂490
64-OH792

IV. Visualization of Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow and the proposed reaction mechanism for the synthesis of 2-arylbenzothiazoles.

G cluster_workflow General Experimental Workflow Reactants 1. Mix Reactants (2-Aminothiophenol & Aldehyde) Solvent_Catalyst 2. Add Solvent/Catalyst (e.g., Glycerol, CAN/H₂O₂, Curd Water) Reactants->Solvent_Catalyst Reaction_Conditions 3. Apply Reaction Conditions (Ambient Temp, 50°C, Microwave) Solvent_Catalyst->Reaction_Conditions Monitoring 4. Monitor Reaction (TLC) Reaction_Conditions->Monitoring Workup 5. Work-up & Isolation (Quenching, Filtration, Extraction) Monitoring->Workup Purification 6. Purification (Recrystallization, Chromatography) Workup->Purification Product Pure 2-Arylbenzothiazole Purification->Product

Caption: General workflow for the synthesis of 2-arylbenzothiazoles.

G cluster_mechanism Proposed Reaction Mechanism Reactants 2-Aminothiophenol + Aromatic Aldehyde Schiff_Base Schiff Base Intermediate (Benzothiazoline) Reactants->Schiff_Base Condensation (-H₂O) Cyclization Intramolecular Cyclization Schiff_Base->Cyclization Oxidation Oxidation Cyclization->Oxidation [O] Product 2-Arylbenzothiazole Oxidation->Product

Caption: Proposed mechanism for 2-arylbenzothiazole formation.

V. Conclusion

The protocols described herein provide versatile and efficient methods for the synthesis of 2-arylbenzothiazoles. The selection of a specific protocol can be guided by the desired scale of the reaction, available equipment, and the importance of adhering to green chemistry principles. The catalyst-free method in glycerol is notable for its simplicity and environmental friendliness. The CAN-catalyzed reaction offers high yields in very short reaction times under mild conditions. Finally, the microwave-assisted protocol represents a state-of-the-art, energy-efficient approach for rapid synthesis. These methods provide researchers with a robust toolkit for accessing this important class of heterocyclic compounds for further investigation in drug discovery and materials science.

References

Piazthiole-Based Compounds as Advanced Corrosion Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of piazthiole (2,1,3-Benzothiadiazole) and its derivatives as potent corrosion inhibitors. These compounds, belonging to the broader class of thiazoles, have demonstrated significant efficacy in protecting various metals and alloys from corrosion in aggressive acidic environments. Their mechanism of action primarily involves adsorption onto the metal surface, forming a protective barrier that impedes corrosive processes.

Quantitative Data Summary

The following tables summarize the corrosion inhibition performance of various this compound-related compounds (thiazole and benzothiazole derivatives) on mild steel in acidic media. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Inhibition Efficiency of Thiazole Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (ppm)Temperature (°C)Inhibition Efficiency (%)Reference
2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT)500Ambient98.1[1]
2-Amino-4-phenylthiazole (APT)500Ambient94.74[1]
4-{[(1,3-benzothiazol-2-yl)imino]methyl}-N,N-dimethylaniline50Ambient56.39[2]
2-(Benzothiazol-2-yl)pyridin-3-amine (APYBT)1 mMAmbient>97[3]

Table 2: Corrosion Inhibition Data for Benzothiazole Derivatives on Mild Steel in 1 M H₂SO₄

InhibitorConcentration (mM)Temperature (°C)Inhibition Efficiency (%)Reference
TCHBT5.03091.12[4]
TSCBT5.03089.79[4]
TCHBT5.04084.57[4]
TSCBT5.04082.94[4]

Table 3: Electrochemical Parameters for Benzothiazole Derivatives on Mild Steel in 0.1 N HCl

InhibitorConcentration (mg/L)Corrosion Current (µA/cm²)Inhibition Efficiency (%)Reference
3a5099.2852.03[2]
3b5098.3052.51[2]
3c5095.1554.03[2]
3d5090.2956.39[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures reported in the literature for evaluating corrosion inhibitors.

Weight Loss Measurement

This gravimetric method provides a straightforward determination of corrosion rate and inhibitor efficiency.

Protocol:

  • Specimen Preparation:

    • Mechanically polish mild steel coupons (e.g., 3 cm x 1 cm x 0.05 cm) with a series of emery papers of decreasing grit size (e.g., 240 to 1200 grade).[5]

    • Degrease the coupons by washing with acetone, followed by rinsing with deionized water.

    • Dry the coupons in a desiccator and accurately weigh them using an analytical balance.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of the this compound-based inhibitor in the desired corrosive medium (e.g., 1 M HCl).

    • Prepare a series of test solutions with varying concentrations of the inhibitor by diluting the stock solution.

  • Immersion Test:

    • Immerse the pre-weighed coupons in the test solutions (including a blank solution without the inhibitor) for a specified period (e.g., 1, 5, 10, 24, or 48 hours) at a constant temperature.[1]

    • After the immersion period, retrieve the coupons from the solutions.

  • Cleaning and Re-weighing:

    • Carefully wash the coupons with a gentle stream of deionized water to remove corrosion products.

    • Clean the coupons with a suitable cleaning solution (e.g., a solution containing HCl and hexamine) to remove any remaining corrosion products without affecting the base metal.

    • Rinse the coupons with deionized water and acetone, dry them, and re-weigh them accurately.

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate in millimeters per year (mm/y) using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to investigate the kinetics of electrochemical processes at the metal/solution interface.

Protocol:

  • Electrochemical Cell Setup:

    • Use a conventional three-electrode cell consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[5][6]

    • The working electrode should have a defined exposed surface area.

  • Experimental Conditions:

    • Fill the cell with the corrosive solution containing the desired concentration of the this compound-based inhibitor.

    • Allow the system to stabilize at the open-circuit potential (OCP) for a specified time (e.g., 15-30 minutes) before measurement.[5]

  • EIS Measurement:

    • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP.[5][6]

    • Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.[2][7]

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[6]

    • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_inhibitor is the charge transfer resistance with the inhibitor and Rct_blank is the charge transfer resistance without the inhibitor.

Potentiodynamic Polarization

This technique provides information on the kinetics of anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Protocol:

  • Electrochemical Cell Setup:

    • Use the same three-electrode cell setup as for EIS.

  • Experimental Conditions:

    • After stabilizing the system at OCP, apply a potential scan.

  • Polarization Scan:

    • Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[8]

  • Data Analysis:

    • Plot the polarization curve (logarithm of current density vs. potential).

    • Extrapolate the linear Tafel regions of the anodic and cathodic branches to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank is the corrosion current density without the inhibitor and Icorr_inhibitor is the corrosion current density with the inhibitor.

    • The shift in Ecorr and changes in the Tafel slopes (βa and βc) indicate the type of inhibition.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound-based corrosion inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis Inhibitor_Synth Inhibitor Synthesis (this compound Derivatives) Weight_Loss Weight Loss Measurements Inhibitor_Synth->Weight_Loss Electrochemical Electrochemical Tests (EIS, PDP) Inhibitor_Synth->Electrochemical Quantum_Chem Quantum Chemical Calculations Inhibitor_Synth->Quantum_Chem Coupon_Prep Metal Coupon Preparation Coupon_Prep->Weight_Loss Coupon_Prep->Electrochemical Surface_Analysis Surface Analysis (SEM, AFM, XPS) Weight_Loss->Surface_Analysis Electrochemical->Surface_Analysis Surface_Analysis->Quantum_Chem

Caption: Experimental workflow for evaluating this compound-based corrosion inhibitors.

Inhibition_Mechanism cluster_process Corrosion Process Metal Metal Surface (e.g., Mild Steel) Protective_Layer Adsorbed Protective Layer Metal->Protective_Layer Corrosive Corrosive Medium (e.g., H+, Cl-) Anodic Anodic Dissolution (Fe -> Fe2+ + 2e-) Corrosive->Anodic attacks Cathodic Cathodic Reaction (2H+ + 2e- -> H2) Corrosive->Cathodic attacks Inhibitor This compound Inhibitor Inhibitor->Metal adsorbs on Protective_Layer->Anodic blocks Protective_Layer->Cathodic blocks

Caption: Mechanism of corrosion inhibition by this compound-based compounds.

Structure_Activity_Relationship cluster_molecular Molecular Properties cluster_performance Inhibition Performance Heteroatoms Presence of N, S Heteroatoms Adsorption Adsorption on Metal Surface Heteroatoms->Adsorption Pi_Electrons π-Electrons in Aromatic Rings Pi_Electrons->Adsorption Functional_Groups Electron Donating/ Withdrawing Groups Functional_Groups->Adsorption Molecular_Size Molecular Size/ Planarity Molecular_Size->Adsorption IE Inhibition Efficiency Adsorption->IE

Caption: Structure-activity relationship of this compound-based corrosion inhibitors.

References

Application Notes: High-Throughput Screening of Benzothiazole Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[2][3] The structural versatility of the benzothiazole framework allows for interaction with a diverse range of biological targets, making it a valuable starting point for drug discovery campaigns.[4][5][6] High-throughput screening (HTS) is a key technology in drug discovery that facilitates the rapid testing of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[7][8] These application notes provide an overview of the screening of benzothiazole derivative libraries for various therapeutic areas and detail protocols for conducting such screens.

Therapeutic Applications and Screening Strategies

Benzothiazole derivatives have been investigated for a multitude of therapeutic applications, with a significant focus on oncology, neurodegenerative diseases, and infectious diseases.[4][9]

1. Anticancer Applications

Benzothiazole derivatives have shown significant promise as anticancer agents by targeting critical biological pathways involved in cancer cell proliferation, survival, and migration.[1][2]

  • Mechanism of Action : Many benzothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][10] Some derivatives have also been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of oncogenic signaling.[11] The induction of apoptosis, or programmed cell death, is another common mechanism, often initiated through the intrinsic mitochondrial pathway.[10][12]

  • Screening Approach : A common HTS approach involves a primary screen using a cell viability assay (e.g., MTT or ATP-based luminescence) across a panel of cancer cell lines.[7][13] Hits from the primary screen are then subjected to secondary assays to confirm activity, determine dose-response relationships, and elucidate the mechanism of action, such as target-based enzymatic assays or pathway-specific reporter gene assays.[14]

2. Neuroprotective Applications

Certain benzothiazole derivatives, like the approved drug Riluzole, have demonstrated neuroprotective effects, making them relevant for treating neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2]

  • Mechanism of Action : A key mechanism in neuroprotection is the modulation of glutamate excitotoxicity, often by blocking sodium channels.[1] For Alzheimer's disease, derivatives have been designed to inhibit acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and the aggregation of β-amyloid (Aβ) plaques.[15] In the context of Huntington's disease, some derivatives have been identified as potent inhibitors of polyglutamine (polyQ) aggregation.[16]

  • Screening Approach : HTS for neuroprotective agents can involve assays that measure the inhibition of protein aggregation (e.g., filter retardation assays for huntingtin aggregation or thioflavin T assays for Aβ aggregation).[13][16] Cell-based assays using neuronal cell lines can be used to assess protection against induced cytotoxicity or oxidative stress.

Quantitative Data from Screening Campaigns

The following tables summarize representative data for benzothiazole derivatives against various biological targets.

Table 1: In Vitro Cytotoxicity of Selected Benzothiazole Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
PB11 U87 (Glioblastoma) < 0.05 [10]
PB11 HeLa (Cervix Cancer) < 0.05 [10]
Rilu-1 HK853 (in vitro) 7.15 [17]
C-14 HK853 (in vitro) 2.28 [17]
Compound 4f AChE (Enzyme) 0.045 [15]
Compound 4f MAO-B (Enzyme) 0.040 [15]
Compound 4m AChE (Enzyme) 0.039 [15]

| Compound 4m | MAO-B (Enzyme) | 0.056 |[15] |

Table 2: Hypothetical HTS Campaign Summary for a 10,000 Compound Benzothiazole Library

Parameter Value Description
Library Size 10,000 Total number of unique benzothiazole derivatives screened.
Screening Concentration 10 µM Initial concentration used for the primary screen.[7]
Assay Format 384-well plate Standard format for automated HTS.[7]
Primary Hit Rate 2.5% Percentage of compounds showing >50% inhibition in the primary screen.
Confirmed Hit Rate 0.8% Percentage of primary hits confirmed in re-testing.

| Z'-factor | 0.75 | Statistical indicator of assay quality; a value > 0.5 is considered excellent.[18] |

Experimental Protocols

Protocol 1: Primary High-Throughput Cell-Based Cytotoxicity Screening

This protocol describes a common method for a primary HTS campaign to identify benzothiazole derivatives with cytotoxic activity against cancer cells using an ATP-based luminescent assay.

Materials:

  • White, opaque-walled 384-well microplates suitable for luminescence.[7]

  • Cancer cell line(s) of interest (e.g., HeLa, U87).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Benzothiazole derivative library (10 mM stock in DMSO).

  • Positive control (e.g., Paclitaxel, Staurosporine).[7]

  • Negative control (0.1% DMSO in medium).

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®).[7]

  • Automated liquid handling systems and a luminometer plate reader.

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency under standard conditions (37°C, 5% CO₂).[7]

    • Trypsinize and resuspend cells in fresh medium to a pre-determined optimal density.

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 18-24 hours to allow cells to adhere.[7]

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library plates.

    • Using a pin tool or acoustic liquid handler, transfer ~25-50 nL of the benzothiazole derivatives to the cell plates, achieving a final screening concentration of 10 µM.[7]

    • Dispense positive and negative controls into dedicated columns on each plate.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[7]

  • Assay Readout:

    • Equilibrate the plates to room temperature for approximately 30 minutes.[7]

    • Add 25 µL of the luminescent cell viability reagent to each well according to the manufacturer's instructions.[7]

    • Place the plates on an orbital shaker for 2-5 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

    • Measure luminescence using a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound well relative to the plate controls (Negative control = 0% inhibition, Positive control = 100% inhibition).

    • Compounds that meet a predefined activity threshold (e.g., >50% inhibition) are identified as "primary hits" for further validation.

Protocol 2: Secondary Assay - In Vitro Thioflavin T (ThT) Amyloid Aggregation Assay

This protocol is used to validate hits from a primary screen that are intended to inhibit β-amyloid (Aβ) aggregation, relevant for Alzheimer's disease research.

Materials:

  • Black, clear-bottom 96- or 384-well plates.

  • Aβ (1-42) peptide.

  • Thioflavin T (ThT) stock solution.

  • Assay buffer (e.g., PBS, pH 7.4).

  • Confirmed hit compounds from the primary screen.

  • Positive control (known Aβ aggregation inhibitor).

  • Negative control (DMSO).

  • Fluorescence plate reader.

Methodology:

  • Preparation:

    • Prepare fresh Aβ (1-42) monomer solution according to the supplier's protocol.

    • Prepare serial dilutions of the hit compounds in assay buffer. The final DMSO concentration should be kept constant and low (<0.5%).

  • Assay Setup:

    • To each well, add the Aβ (1-42) solution.

    • Add the test compounds at various concentrations. Include positive and negative control wells.

    • Add ThT solution to each well to a final concentration of 5-10 µM.[13]

  • Incubation and Measurement:

    • Incubate the plate at 37°C, with intermittent shaking to promote aggregation.[13]

    • Measure fluorescence intensity (e.g., ~450 nm excitation / ~485 nm emission) at regular intervals (e.g., every 15 minutes) for several hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration.[13]

    • Effective inhibitors will prolong the lag phase of the aggregation curve and/or reduce the maximum fluorescence signal compared to the DMSO control.[13]

    • Calculate the percentage of inhibition based on the final fluorescence values and determine the IC₅₀ for each validated hit compound.

Visualizations

HTS_Workflow cluster_prep Assay Development & Library Prep cluster_screening Screening Campaign cluster_validation Hit Validation & Follow-up Target Target ID & Assay Development Primary Primary Screen (Single Concentration) Target->Primary Library Benzothiazole Library Prep Library->Primary Hit_ID Hit Identification (Data Analysis) Primary->Hit_ID Hit_Conf Hit Confirmation (Re-testing) Hit_ID->Hit_Conf Dose_Resp Dose-Response (IC50 Determination) Hit_Conf->Dose_Resp Confirmed Hits Secondary Secondary Assays (Mechanism of Action) Dose_Resp->Secondary Lead_Opt Lead Optimization Secondary->Lead_Opt

Caption: High-throughput screening workflow for benzothiazole libraries.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation BZT Benzothiazole Derivative BZT->PI3K Inhibits BZT->AKT Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazoles.

References

Application of Benzothiazoles in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. This has led to significant interest in their application as anticancer agents. Benzothiazole derivatives have been shown to exert their antitumor effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel benzothiazole-based anticancer drugs.

Data Presentation: In Vitro Anticancer Activity of Benzothiazole Derivatives

The following tables summarize the cytotoxic activity of various benzothiazole derivatives against a range of human cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values. This data allows for a comparative analysis of the potency of different structural modifications.

Table 1: Anticancer Activity of Benzothiazole Derivatives Targeting Various Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Benzamide-basedSubstituted methoxybenzamide benzothiazoleA549, HCT-116, SW620, etc.1.1 - 8.8[1]
Pyrimidine-basedIsoxazole pyrimidine derivativeColo2055.04[1]
Oxothiazolidine-basedSubstituted chlorophenyl oxothiazolidineHeLa9.76[1]
Indole-basedChlorobenzyl indole semicarbazideHT-290.024[1]
FluorinatedFluorostyryl benzothiazole derivativePancreatic Cancer35 ± 0.51[1]
2-SubstitutedCompound with nitro substituentHepG2 (24h)56.98[1]
2-SubstitutedCompound with fluorine substituentHepG2 (24h)59.17[1]
Benzothiazole-piperazineAroyl substituted derivative 1hHUH-7-[2]
Benzothiazole-piperazineAroyl substituted derivative 1jHUH-7-[2]

Table 2: Anticancer Activity of Benzothiazole Derivatives Targeting Specific Proteins

Target ProteinCompound Class/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
EGFR Tyrosine KinasePyrimido[2,1-b]benzothiazole derivative 3NCI-H5220.0223[1]
TubulinBenzothiazole derivative 12aPC32.04[3]
Topoisomerase IIα3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3)-0.039[4][5]
FGFR-14-oxothiazolidin-2-ylidene derivative 3MCF-70.73[6][7]
FGFR-14-oxothiazolidin-2-ylidene derivative 8MCF-70.77[6][7]

Signaling Pathways and Mechanisms of Action

Benzothiazole derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. One of the key pathways targeted is the PI3K/AKT pathway, which is often hyperactivated in many cancers.

PI3K/AKT Signaling Pathway

The PI3K/AKT signaling cascade is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[8] Its dysregulation is a hallmark of many cancers.[8] Certain benzothiazole derivatives have been shown to suppress this pathway, leading to the induction of apoptosis.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and the inhibitory action of benzothiazole derivatives.

Experimental Workflow for Anticancer Drug Discovery

The development of benzothiazole-based anticancer agents typically follows a structured workflow, from chemical synthesis to comprehensive biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Benzothiazole Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification mtt Cytotoxicity Screening (MTT Assay) purification->mtt apoptosis Apoptosis Assay (Annexin V-FITC) mtt->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) mtt->cell_cycle western_blot Mechanism of Action (Western Blot) apoptosis->western_blot cell_cycle->western_blot animal_model Xenograft Animal Model western_blot->animal_model toxicity Toxicity Studies animal_model->toxicity

Caption: A typical experimental workflow for the development of benzothiazole anticancer agents.

Structure-Activity Relationship (SAR) and Target-Oriented Design

The anticancer activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole core and the 2-position substituent. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective anticancer agents.

SAR_logic cluster_design Molecular Design cluster_targets Molecular Targets cluster_effects Cellular Effects scaffold Benzothiazole Scaffold egfr EGFR scaffold->egfr Aryl groups at C2 tubulin Tubulin scaffold->tubulin Trimethoxyphenyl at C2 topoisomerase Topoisomerase scaffold->topoisomerase Cationic side chains substituents Substituents at C2, C5, C6 substituents->egfr substituents->tubulin substituents->topoisomerase apoptosis Apoptosis egfr->apoptosis cell_cycle_arrest Cell Cycle Arrest tubulin->cell_cycle_arrest topoisomerase->apoptosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity cell_cycle_arrest->cytotoxicity

Caption: Logical relationship between benzothiazole structure, molecular targets, and cellular effects.

Experimental Protocols

Synthesis of 2-Arylbenzothiazole Derivatives

This protocol describes a general method for the synthesis of 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with aromatic aldehydes.[9]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Ethanol

  • p-Toluenesulfonic acid (catalyst)

  • Chloroform

  • Sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1.0 equivalent) and 2-aminothiophenol (1.0 equivalent) in ethanol (50 mL).

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Reflux the reaction mixture for 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add chloroform to the reaction mixture and wash the organic phase with water.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-arylbenzothiazole derivative.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Benzothiazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the benzothiazole derivative in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Benzothiazole derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of the benzothiazole derivative for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line

  • Benzothiazole derivative

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the benzothiazole derivative as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the stained cells using a flow cytometer.

Western Blot Analysis of PI3K/AKT Pathway Proteins

This protocol is for the detection of key proteins and their phosphorylation status in the PI3K/AKT pathway to assess its activation.[8]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,1,3-Benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,1,3-Benzothiadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of 2,1,3-Benzothiadiazole.

Issue Possible Cause Recommended Solution
Low or No Product Yield Poor Quality of Starting Materials: o-Phenylenediamine is susceptible to oxidation, which can be identified by a darkening in color from a light tan to a dark brown or black.Use freshly purified o-phenylenediamine. Purification can be achieved by recrystallization from a suitable solvent like water or ethanol, or by sublimation. Ensure the thionyl chloride is fresh and has not been exposed to moisture.
Inadequate Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield. The reaction is exothermic, and overheating can lead to side product formation.Maintain a low temperature (0-5 °C) during the addition of thionyl chloride to control the exothermic reaction. Allow the reaction to proceed for a sufficient amount of time with monitoring by Thin Layer Chromatography (TLC). Pyridine is the most commonly used solvent and base for this reaction.[1][2]
Moisture Contamination: Thionyl chloride reacts violently with water, which will reduce its effectiveness and introduce unwanted byproducts.Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Dark-Colored Reaction Mixture or Product Formation of Side Products: Overheating or the presence of impurities can lead to the formation of polymeric or tar-like byproducts.[3]Maintain strict temperature control throughout the reaction. Ensure the purity of the starting materials.
Oxidation of o-phenylenediamine: As mentioned above, the starting material can oxidize, leading to a colored product.Purify the o-phenylenediamine before use.
Difficulty in Product Isolation and Purification Product Solubility: The product may be soluble in the work-up solvent, leading to losses during extraction.After quenching the reaction with water or ice, ensure the pH is neutral or slightly basic before extraction with an organic solvent. Use a suitable extraction solvent such as dichloromethane or ethyl acetate.
Presence of Impurities: The crude product may contain unreacted starting materials or side products that are difficult to separate.Purification is often achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). Steam distillation can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of 2,1,3-Benzothiadiazole?

A1: With proper technique and pure starting materials, yields of at least 85% can be expected for the synthesis from o-phenylenediamine and thionyl chloride in pyridine.[1][2][4]

Q2: What are the common side products in this synthesis?

A2: The primary byproducts are sulfur dioxide (SO₂) and hydrochloric acid (HCl), which are generated during the reaction.[1] Inadequate temperature control can also lead to the formation of complex, often colored, tar-like substances.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the o-phenylenediamine spot and the appearance of the product spot will indicate the reaction's progression.

Q4: What are the safety precautions I should take when working with thionyl chloride?

A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Optimization of Reaction Conditions for 2,1,3-Benzothiadiazole Synthesis
EntryReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
1o-Phenylenediamine, Thionyl ChloridePyridine0 to rt2>85[1][2]
2o-Phenylenediamine, Sulfur DioxideNone (neat)50-1003.5~43 (based on SO₂)[3]

Experimental Protocols

Protocol 1: Synthesis of 2,1,3-Benzothiadiazole from o-Phenylenediamine and Thionyl Chloride

Materials:

  • o-Phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve o-phenylenediamine in anhydrous pyridine at 0 °C (ice bath).

  • Slowly add two equivalents of thionyl chloride dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from an appropriate solvent system.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve o-phenylenediamine in anhydrous pyridine at 0°C add_socl2 Slowly add thionyl chloride (maintain < 5°C) start->add_socl2 react Stir at room temperature for 2 hours add_socl2->react quench Quench with ice react->quench extract Extract with CH2Cl2 quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry with MgSO4 and concentrate wash->dry purify Column chromatography or recrystallization dry->purify product Pure 2,1,3-Benzothiadiazole purify->product

Caption: Experimental workflow for the synthesis of 2,1,3-Benzothiadiazole.

troubleshooting_yield cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield of 2,1,3-Benzothiadiazole check_starting_materials Check purity of o-phenylenediamine start->check_starting_materials check_reaction_conditions Review reaction conditions start->check_reaction_conditions check_moisture Assess for moisture contamination start->check_moisture purify_reagents Recrystallize or sublime o-phenylenediamine check_starting_materials->purify_reagents optimize_conditions Control temperature (0-5°C) Monitor with TLC check_reaction_conditions->optimize_conditions use_anhydrous Use dry glassware and anhydrous solvents check_moisture->use_anhydrous

Caption: Troubleshooting decision tree for low yield in 2,1,3-Benzothiadiazole synthesis.

References

Technical Support Center: Overcoming Solubility Issues of Piazthiole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with Piazthiole (2,1,3-benzothiadiazole) derivatives in organic solvents.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in common organic solvents. What are the initial steps to address this?

A1: Poor solubility of heterocyclic compounds like this compound derivatives is a common challenge. Initial troubleshooting should involve a systematic approach to solvent selection. It is recommended to test a range of solvents with varying polarities. Good starting points include polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as alcohols such as methanol and ethanol. For less polar derivatives, chlorinated solvents like chloroform and dichloromethane may be effective. Gentle heating or sonication can also aid in dissolution, but care must be taken to avoid thermal degradation of the compound.

Q2: I'm observing precipitation of my this compound derivative during an experiment. What could be the cause and how can I prevent it?

A2: Precipitation during an experiment, especially when mixing an organic stock solution with an aqueous buffer, is often due to the compound's low aqueous solubility.[1] To prevent this, consider the following:

  • Reduce the final concentration: A lower final concentration of your compound may remain soluble in the mixed-solvent system.

  • Optimize co-solvent concentration: Increasing the percentage of the organic co-solvent (e.g., DMSO) in the final mixture can enhance the solubility of your this compound derivative. However, be mindful that high concentrations of organic solvents can impact biological assays.

  • pH adjustment: If your derivative has acidic or basic functional groups, adjusting the pH of the aqueous medium can significantly alter its solubility by promoting ionization.

Q3: Are there any chemical modifications I can make to a this compound derivative to improve its solubility?

A3: Yes, structural modifications can be a powerful strategy to enhance solubility. The introduction of ionizable functional groups (e.g., amines, carboxylic acids) can allow for the formation of more soluble salts. Additionally, incorporating polar groups or flexible alkyl chains can disrupt the crystal lattice energy of the solid, leading to improved solubility. For instance, the addition of solubilizing side chains has been shown to improve the solubility of polymers containing 2,1,3-benzothiadiazole units.

Q4: How can I enhance the solubility of my this compound derivative for in vivo studies?

A4: For in vivo applications, solubility enhancement often requires more advanced formulation strategies to ensure bioavailability and minimize toxicity. Techniques such as the preparation of solid dispersions with pharmaceutically acceptable polymers (e.g., PVP K30), complexation with cyclodextrins, and particle size reduction (micronization or nanonization) are commonly employed to improve the dissolution rate and apparent solubility of poorly soluble compounds.

Troubleshooting Guides

Issue 1: Difficulty in preparing a stock solution of a newly synthesized this compound derivative.

  • Problem: The compound does not dissolve in standard laboratory solvents at the desired concentration.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test the solubility in a panel of solvents with a wide range of polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, DMF, DMSO).

    • Use of Co-solvents: Try mixtures of solvents. For example, a small amount of DMSO or DMF can be added to less polar solvents to improve solubilization.

    • Gentle Heating and Sonication: Carefully heat the mixture while stirring or place it in an ultrasonic bath. Monitor for any signs of degradation.

    • Salt Formation: If your derivative has an ionizable group, consider converting it to a salt (e.g., hydrochloride or sodium salt) to enhance solubility in polar solvents.

Issue 2: A this compound derivative precipitates out of solution during purification by column chromatography.

  • Problem: The compound dissolves in the initial solvent but crashes out on the column.

  • Troubleshooting Steps:

    • Adjust Eluent Polarity: The polarity of the mobile phase may be too low to maintain the solubility of your compound. Gradually increase the proportion of the more polar solvent in your eluent system.

    • Dry Loading: Instead of dissolving the sample in a small amount of solvent and loading it directly onto the column, pre-adsorb the compound onto a small amount of silica gel or celite. After evaporating the solvent, the dried powder can be loaded onto the column. This technique can prevent precipitation at the point of loading.

    • Alternative Stationary Phase: If solubility issues persist on silica gel, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel, with an appropriate solvent system.

Quantitative Solubility Data

Compound NameStructureOrganic SolventSolubilityNotes
4,7-Dibromo-2,1,3-benzothiadiazoleBr-Piazthiole-BrDimethyl sulfoxide (DMSO)25 mg/mLUltrasonic assistance may be needed.
4,7-Dibromo-2,1,3-benzothiadiazoleBr-Piazthiole-BrTolueneSolubleQualitative data; often used in synthesis.
VU0255035 hydrateComplex this compound derivativeDimethyl sulfoxide (DMSO)>5 mg/mLA sulfonamide derivative.
Poly[(9-hexadecylcarbazole)-alt-(4,7-di(2-thienyl)-benzo[c][1][2][3]thiadiazole)]Polymer with this compound unitChloroform, TolueneGood solubilityThe long alkyl chain enhances solubility.[4]
5,6-difluoro-2,1,3-benzothiadiazole based polymer (P2)Polymer with fluorinated this compound unitChlorobenzene, o-dichlorobenzeneSoluble only at elevated temperaturesFluorination can reduce solubility.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of a this compound Derivative with PVP K30 by Solvent Evaporation

This protocol describes the preparation of a solid dispersion to enhance the dissolution rate of a poorly soluble this compound derivative.

Materials:

  • This compound derivative

  • Polyvinylpyrrolidone (PVP K30)

  • Dichloromethane

  • Methanol

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 60 mesh)

Methodology:

  • Dissolution: Weigh 100 mg of the this compound derivative and 500 mg of PVP K30 (1:5 ratio). Dissolve both components in a suitable volume of a 1:1 mixture of dichloromethane and methanol in a round-bottom flask. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Solvent Evaporation: Remove the solvents using a rotary evaporator. The water bath temperature should be kept at 40-50°C, and the pressure should be gradually reduced.

  • Drying: A thin film of the solid dispersion will form on the wall of the flask. Further dry the solid under high vacuum for several hours to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask. Gently grind the solid mass using a mortar and pestle to obtain a fine powder. Pass the powder through a 60-mesh sieve to ensure a uniform particle size.

  • Characterization: The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and dissolution testing to confirm the amorphous state and enhanced dissolution rate.

Protocol 2: Preparation of a this compound Derivative-Cyclodextrin Inclusion Complex by Kneading Method

This protocol outlines the preparation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of a this compound derivative.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Molar Ratio Calculation: Determine the appropriate molar ratio of the this compound derivative to HP-β-CD (commonly 1:1 or 1:2).

  • Mixing: Place the calculated amount of HP-β-CD in a mortar and add a small amount of a 50:50 ethanol/water solution to form a paste.

  • Kneading: Gradually add the this compound derivative to the paste and knead the mixture for 30-60 minutes. The consistency of the paste should be maintained by adding small amounts of the hydro-alcoholic solution if needed.

  • Drying: Transfer the resulting paste to a suitable container and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex and evaluate the enhancement in solubility and dissolution rate using techniques like phase solubility studies, NMR spectroscopy, and dissolution testing.

Mandatory Visualization

Inhibition of STAT3 Signaling Pathway by a this compound Derivative

Certain benzothiazole and benzothiadiazole derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key target in cancer therapy.[1][2][5] The following diagram illustrates the mechanism of inhibition.

STAT3_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Piazthiole_Derivative Piazthiole_Derivative STAT3_Monomer STAT3_Monomer Piazthiole_Derivative->STAT3_Monomer Inhibition of Phosphorylation/Dimerization pSTAT3_Dimer pSTAT3_Dimer STAT3_Monomer->pSTAT3_Dimer Dimerization Nucleus Nucleus pSTAT3_Dimer->Nucleus Translocation Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Induces Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation JAK->STAT3_Monomer Phosphorylation (Tyr705)

Caption: Inhibition of the STAT3 signaling pathway by a this compound derivative.

References

Technical Support Center: Optimization of Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common issues encountered during their experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of benzothiazole derivatives, a crucial scaffold in medicinal chemistry and material science.

Issue 1: Low or No Product Yield

  • Question: My reaction between 2-aminothiophenol and an aldehyde/benzoyl chloride is resulting in a very low yield or no product at all. What are the possible causes and how can I improve it?

  • Answer: Low yields are a common issue in benzothiazole synthesis and can stem from several factors. Here's a breakdown of potential causes and their solutions:

    • Inadequate Reaction Conditions: The choice of solvent, temperature, and catalyst is critical.[1]

      • Solution: Optimize your reaction conditions. A common starting point is the condensation of 2-aminothiophenol with an aldehyde in a solvent like ethanol or DMSO.[1] Some methods are efficient under solvent-free conditions.[1] Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[1][2]

    • Poor Quality of Starting Materials: 2-aminothiophenol is susceptible to oxidation.

      • Solution: Use freshly distilled or purified 2-aminothiophenol. Ensure the aldehyde or benzoyl chloride is pure and free of carboxylic acid impurities.[1]

    • Substrate Reactivity: The nature of the aldehyde can significantly impact the yield.

      • Solution: Aromatic aldehydes, especially those with electron-withdrawing groups, tend to give higher yields than aliphatic aldehydes.[1] For less reactive aldehydes, consider using a more robust catalytic system or harsher reaction conditions, such as higher temperatures.[1] Microwave-assisted synthesis can also be effective for aliphatic aldehydes.[1]

    • Incomplete Cyclization and Oxidation: The final steps of the reaction involve the cyclization of an intermediate and subsequent oxidation to form the benzothiazole ring.[1]

      • Solution: Ensure an adequate oxidant is present if the reaction conditions do not utilize atmospheric oxygen. Common oxidants include hydrogen peroxide (H₂O₂), and dimethyl sulfoxide (DMSO).[1] Using DMSO as both a solvent and an oxidant is a common strategy.[1]

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. How can I minimize this?

  • Answer: Side product formation can complicate purification and reduce the yield of your desired benzothiazole. Here are common side products and how to avoid them:

    • Benzothiazoline Intermediate: The presence of 2,3-dihydrobenzothiazole (benzothiazoline) indicates incomplete oxidation of the cyclized intermediate.[3]

      • Solution: Introduce an oxidant to the reaction. An air/DMSO system or a mixture of H₂O₂/HCl in ethanol can facilitate the final oxidation step.[3]

    • Schiff Base Intermediate: An incomplete intramolecular cyclization can lead to the accumulation of the Schiff base (imine) intermediate.

      • Solution: The use of an acid catalyst, such as HCl, can promote the intramolecular cyclization of the Schiff base.[4]

    • Benzothiazolone Formation: When using CO₂ as a C1 source, the formation of a cyclic carbamate (benzothiazolone) can occur.

      • Solution: The addition of a hydrosilane, such as diethylsilane, can suppress the formation of benzothiazolones.[3]

    • Solvent-Dependent Byproducts: In some cases, the solvent can participate in or mediate side reactions, leading to complex heterocyclic byproducts.[3][5]

      • Solution: Changing the solvent can be a simple and effective way to avoid these side reactions. For example, switching from ethyl acetate to acetonitrile has been shown to prevent the formation of certain thiadiazine derivatives.[3]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate and purify my final benzothiazole product. What are the best practices?

  • Answer: Effective product isolation and purification are key to obtaining a high yield of pure benzothiazole.

    • Complex Reaction Mixture: The presence of side products can make purification challenging.

      • Solution: Optimize reaction conditions to minimize side product formation.[1] Column chromatography is a common and effective method for purifying benzothiazole derivatives.[1][4] Recrystallization from a suitable solvent system can also be an effective purification method.[1][4]

    • Product Solubility Issues: The desired product may be highly soluble in the reaction solvent, making precipitation difficult.

      • Solution: Try to precipitate the product by adding a non-solvent (e.g., water or hexane) after the reaction is complete. If the product remains in solution, extraction with an appropriate organic solvent followed by evaporation is necessary.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism for the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes?

    • A1: The reaction typically proceeds through a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, which forms a Schiff base intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. Finally, an oxidation step leads to the aromatic benzothiazole ring.[1]

  • Q2: What are some effective catalysts for this synthesis?

    • A2: A wide range of catalysts have been successfully employed, including Brønsted acids (e.g., HCl), Lewis acids, and various metal catalysts.[1][2] An H₂O₂/HCl system in ethanol is a highly efficient catalytic system for this reaction at room temperature.[5][6][7] Other effective catalysts include SnP₂O₇, ZnO nanoparticles, and various supported metal catalysts.[2][5]

  • Q3: Can I use carboxylic acids or acyl chlorides instead of aldehydes?

    • A3: Yes, carboxylic acids and acyl chlorides are common starting materials for the synthesis of 2-substituted benzothiazoles.[7][8] Reactions with carboxylic acids often require a dehydrating agent like polyphosphoric acid (PPA) and high temperatures.[8] Acyl chlorides are generally more reactive and the reaction can often be performed under milder, solvent-free conditions.[9][10]

  • Q4: My reaction with an aliphatic aldehyde is giving a very low yield. What can I do?

    • A4: Aliphatic aldehydes are often less reactive than aromatic aldehydes in this synthesis.[1] To improve the yield, consider using microwave-assisted synthesis, which has been shown to be effective for aliphatic aldehydes.[1] Employing a more active catalyst system or increasing the reaction temperature and time might also be beneficial.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Arylbenzothiazoles

Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/HClEthanolRoom Temp45-60 min85-94[5][6][7]
Cu(II)-containing nano-silica triazine dendrimerEthanol8015-90 min87-98[2][5]
SnP₂O₇Solvent-free12025-45 min85-97[5]
ZnO NanoparticlesSolvent-freeRoom Temp30 min79-91[5]
Ag₂O (Microwave)Solvent-free804-8 min92-98[5]
None (Air/DMSO)DMSO1002-12 hGood to Excellent[11]
[CholineCl][Imidazole]₂Solvent-free1206 h78[12]

Table 2: Yield Comparison for Different Aldehyde Substrates

Aldehyde TypeCatalyst SystemYield (%)Key ObservationsReference
Aromatic (electron-withdrawing groups)H₂O₂/HClHighGenerally give higher yields.[1]
Aromatic (electron-donating groups)H₂O₂/HClHighGenerally give high yields.[5]
AliphaticSnP₂O₇68-73Tend to give lower yields compared to aromatic aldehydes.[5]
HeteroaromaticFe₃O₄@SiO₂@Cu-MoO₃Lower (78%)May give lower yields due to potential cleavage under certain conditions.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl Catalyst

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.

  • To this solution, add 30% hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol) dropwise with stirring.[5]

  • Continue stirring at room temperature for 45-60 minutes.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.

Protocol 2: Solvent-Free Synthesis of 2-Substituted Benzothiazoles from Benzoyl Chlorides

  • In a flask, place 2-aminothiophenol (3.60 mmol).

  • Add the substituted benzoyl chloride (3.60 mmol) to the flask.

  • Stir the mixture at room temperature for 1-5 minutes.[9][10]

  • Monitor the reaction completion by TLC.

  • After completion, filter the crude product and recrystallize from hot ethanol.[9]

Mandatory Visualization

Benzothiazole_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Aminothiophenol 2-Aminothiophenol Mixing Mixing in Solvent/Solvent-free 2-Aminothiophenol->Mixing Aldehyde_or_Benzoyl_Chloride Aldehyde or Benzoyl Chloride Aldehyde_or_Benzoyl_Chloride->Mixing Catalyst_Addition Catalyst/ Oxidant Addition Mixing->Catalyst_Addition Reaction_Conditions Heating/ Stirring Catalyst_Addition->Reaction_Conditions Precipitation_Extraction Precipitation/ Extraction Reaction_Conditions->Precipitation_Extraction Filtration Filtration Precipitation_Extraction->Filtration Purification Column Chromatography/ Recrystallization Filtration->Purification Final_Product Pure Benzothiazole Purification->Final_Product

Caption: Experimental workflow for benzothiazole synthesis.

Troubleshooting_Benzothiazole_Synthesis Start Low Yield or Side Products? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent) Check_Purity->Optimize_Conditions Change_Catalyst Change/Add Catalyst Optimize_Conditions->Change_Catalyst Add_Oxidant Add Oxidant (e.g., H₂O₂, Air/DMSO) Change_Catalyst->Add_Oxidant If benzothiazoline is a byproduct Adjust_Stoichiometry Adjust Reactant Stoichiometry Change_Catalyst->Adjust_Stoichiometry Add_Oxidant->Adjust_Stoichiometry Purification_Strategy Optimize Purification (Chromatography/Recrystallization) Adjust_Stoichiometry->Purification_Strategy Success Improved Yield/ Purity Purification_Strategy->Success

Caption: Troubleshooting logic for benzothiazole synthesis.

References

Technical Support Center: Purification of Crude Piazthiole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude Piazthiole (2,1,3-Benzothiadiazole) products. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound products.

Recrystallization Troubleshooting

Observed Problem Potential Cause(s) Suggested Solution(s)
This compound product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the this compound product (M.P. of 2,1,3-Benzothiadiazole is 54.0 °C).[1] The cooling rate is too rapid. Impurities are present, depressing the melting point.Select a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a preliminary purification step like column chromatography to remove significant impurities.
Poor recovery of this compound product after recrystallization. Too much solvent was used. The product has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent that was not ice-cold.Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Pre-heat the funnel and filter paper for hot filtration. Always use ice-cold solvent to wash the collected crystals.
Recrystallized this compound product is still colored or appears impure. Colored impurities are co-crystallizing with the product. The this compound derivative itself is colored.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[2] If the product is inherently colored, assess purity by analytical methods like TLC or NMR. A second recrystallization may be necessary.

Column Chromatography Troubleshooting

Observed Problem Potential Cause(s) Suggested Solution(s)
This compound product does not move from the baseline on the TLC plate. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For this compound derivatives, consider switching from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one, such as dichloromethane/methanol.
This compound product runs with the solvent front on the TLC plate. The mobile phase is too polar.Decrease the polarity of the eluent. If using a hexane/ethyl acetate system, increase the proportion of hexane.
Poor separation of this compound from impurities (streaking or overlapping bands). The column is overloaded with the crude product. The column was not packed properly, leading to channeling. The chosen solvent system has poor selectivity for the separation.Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:100 by weight). Ensure the silica gel is packed uniformly without cracks or air bubbles. Experiment with different solvent systems to find one that provides better separation on a TLC plate before running the column.
The purified this compound fractions are contaminated with an unknown impurity. The impurity co-elutes with the product in the chosen solvent system. The product is degrading on the silica gel.Try a different solvent system or a different stationary phase (e.g., alumina). If degradation is suspected, deactivate the silica gel with a small amount of a base like triethylamine mixed in the eluent, or work at lower temperatures if possible.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of crude this compound?

A1: A good starting point for the column chromatography of this compound (2,1,3-Benzothiadiazole) and its derivatives is a mixture of a non-polar solvent like petroleum ether or hexane with a more polar solvent like ethyl acetate.[3] Based on literature, solvent systems such as petroleum ether/ethyl acetate (e.g., 30:1 or 2:1 v/v) and dichloromethane have been used successfully.[4][5] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q2: How can I choose a suitable recrystallization solvent for my this compound derivative?

A2: An ideal recrystallization solvent should dissolve the this compound derivative well at elevated temperatures but poorly at low temperatures. Ethanol has been reported as a suitable recrystallization solvent for some this compound derivatives.[6] To select a solvent, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Common solvents to test include ethanol, methanol, hexane, and toluene.[7]

Q3: My crude this compound product is a dark oil. How should I proceed with purification?

A3: For oily crude products, direct recrystallization is often difficult. It is advisable to first perform column chromatography to remove the majority of impurities and potentially induce solidification of the product. The resulting partially purified solid can then be further purified by recrystallization to obtain a highly pure crystalline product.

Q4: How can I monitor the progress of my column chromatography?

A4: The progress of your column chromatography should be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[8] Spot a small amount from each fraction onto a TLC plate, develop the plate in the mobile phase used for the column, and visualize the spots under a UV lamp. Combine the fractions that contain the pure this compound product. Alternatively, for a more rapid analysis, 1H NMR spectroscopy can be used to analyze the fractions directly.[9]

Q5: How do I assess the purity of my final this compound product?

A5: The purity of your final this compound product can be assessed using several analytical techniques. The most common are Thin Layer Chromatography (TLC) to check for the presence of a single spot, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any impurities.[10][11][12] The melting point of the solid product can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Quantitative Data Summary

Table 1: Solvent Systems for Chromatography of this compound Derivatives

This compound DerivativeStationary PhaseEluent SystemReference
4,7-Di(thiophen-2-yl)benzo[d][2][7][10]thiadiazoleSilica GelPetroleum ether/ethyl acetate (200:1 to 50:1)[3]
4,7-diphenyl-2,1,3-benzothiadiazole derivativeSilica GelPetroleum ether/ethyl acetate (30:1)[4]
2,1,3-benzothiadiazole derivativeSilica GelHexane/Ethyl Acetate[13]
Benzothiadiazole- and pyrrole-based polymer precursorSilica GelCH2Cl2/hexanes (1:3)[6]
2,1,3-benzoxadiazole (related heterocycle)Silica GelCH2Cl2[5]

Table 2: Reported Yields for this compound Synthesis and Purification

Synthesis/Purification StepProductYieldReference
Synthesis of 2,1,3-benzothiadiazole from o-phenylenediamine2,1,3-benzothiadiazole93%[4]
Synthesis of 4,7-dibromobenzo[d][2][7][10]thiadiazole4,7-dibromobenzo[d][2][7][10]thiadiazole80%[3]
Stille coupling followed by column chromatography2,1,3-benzothiadiazole derivative85%[13]
Suzuki coupling followed by column chromatography2,1,3-benzothiadiazole derivative53%[13]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Column Chromatography

  • Preparation of the Mobile Phase: Based on preliminary TLC analysis, prepare a suitable mobile phase. For this compound, a good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size for the amount of sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand (approx. 0.5 cm).

    • In a beaker, make a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.

    • Carefully add the silica gel with the adsorbed compound to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if necessary) to start the elution.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Spot a small amount from each fraction onto a TLC plate.

    • Develop the TLC plate in the mobile phase used for the column.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound product.

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection: Choose a suitable solvent in which the this compound product is soluble when hot and insoluble when cold (e.g., ethanol).

  • Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot filtration using a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow crude Crude this compound Product oily Is the product oily? crude->oily column_chromatography Column Chromatography oily->column_chromatography Yes recrystallization Recrystallization oily->recrystallization No column_chromatography->recrystallization purity_check Assess Purity (TLC, NMR, M.P.) recrystallization->purity_check purity_check->column_chromatography No pure_product Pure this compound Product purity_check->pure_product Yes impure Is it pure?

Caption: General purification workflow for crude this compound products.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Product Oils Out? start->oiling_out poor_recovery Poor Recovery? oiling_out->poor_recovery No solution1 Change Solvent / Slower Cooling oiling_out->solution1 Yes colored_product Product Still Colored? poor_recovery->colored_product No solution2 Minimize Solvent / Cool Thoroughly poor_recovery->solution2 Yes solution3 Use Activated Charcoal / Re-recrystallize colored_product->solution3 Yes end_node Pure Crystals colored_product->end_node No solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Minimizing side-product formation in Piazthiole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in Piazthiole (2,1,3-Benzothiadiazole) synthesis, focusing on the minimization of side-product formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its derivatives, particularly from the common method involving the reaction of an o-phenylenediamine with thionyl chloride (SOCl₂).

Issue 1: Low or No Yield of the Desired this compound Product

  • Question: My reaction has completed, but upon workup, I have a very low yield of my target this compound. What are the potential causes?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).

    • Suboptimal Temperature: The reaction of o-phenylenediamines with thionyl chloride is exothermic. If the temperature is too low, the reaction rate may be too slow. Conversely, if the temperature is too high, it can lead to the degradation of starting materials and products. The reaction is often started at 0°C during the dropwise addition of thionyl chloride and then allowed to proceed at room temperature or gentle reflux.

    • Incorrect Stoichiometry: Typically, two equivalents of thionyl chloride are used per equivalent of o-phenylenediamine.[1] Using significantly less may result in incomplete conversion, while a large excess can promote side reactions.

    • Moisture in Reagents/Solvents: Thionyl chloride reacts violently with water. Any moisture present in the starting materials or solvent will consume the reagent and reduce the yield. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Inefficient Workup: The this compound product can be lost during the extraction or purification steps. 2,1,3-Benzothiadiazole is volatile and can be purified by steam distillation.[2] If using column chromatography, ensure the chosen solvent system provides good separation from impurities.

Issue 2: Formation of a Dark, Tarry, or Polymeric Substance

  • Question: My reaction mixture has turned dark brown or black, and a tar-like substance has formed. What causes this and how can I prevent it?

  • Answer: The formation of dark, intractable tars is a common issue in this compound synthesis and is a primary cause of low yields.

    • Primary Cause: High reaction temperatures are the most frequent culprit. The reaction of o-phenylenediamines with sulfur-containing reagents can lead to polymerization and decomposition at elevated temperatures. One study specifically notes the formation of troublesome tar-like by-products when reacting o-phenylenediamine with sulfur-based reagents at high temperatures.

    • Prevention Strategies:

      • Temperature Control: Maintain strict temperature control throughout the reaction. The addition of thionyl chloride should be done slowly and at a reduced temperature (e.g., 0°C) to manage the initial exotherm.

      • Use of a Base/Solvent System: Performing the reaction in a suitable solvent that can also act as a base, such as pyridine, is a common and effective method.[1] The base neutralizes the HCl generated during the reaction, which can otherwise catalyze polymerization. Alternatively, a non-participating solvent like dichloromethane (DCM) can be used with a separate base like triethylamine.

      • Reaction Time: Avoid unnecessarily long reaction times, especially at elevated temperatures. Monitor the reaction by TLC and proceed with the workup once the starting material is consumed.

Issue 3: Difficulty in Product Purification

  • Question: I have obtained a crude product, but I am struggling to isolate the pure this compound from the side-products. What are the recommended purification methods?

  • Answer: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

    • Steam Distillation: For the parent 2,1,3-benzothiadiazole, which is volatile with steam, this is an effective method for separating it from non-volatile tars and inorganic salts.

    • Column Chromatography: This is the most versatile method for purifying this compound and its derivatives. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) is typically effective.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol) can be an efficient way to achieve high purity.

    • Acid-Base Extraction: The nitrogen atoms in the this compound ring are weakly basic. Extraction of the crude product from an organic solvent into a dilute aqueous mineral acid, followed by neutralization and re-extraction, can help remove non-basic impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary reaction mechanism for the formation of 2,1,3-Benzothiadiazole from o-phenylenediamine and thionyl chloride?

    • A1: The reaction proceeds through a multi-step cyclization. Initially, one of the amino groups of o-phenylenediamine attacks the sulfur atom of thionyl chloride, eliminating a chloride ion. This is followed by deprotonation to form an N-sulfinylamine intermediate. An intramolecular nucleophilic attack by the second amino group on the sulfur atom then occurs, leading to a cyclic intermediate. Subsequent elimination of water (facilitated by the thionyl chloride) and HCl leads to the formation of the aromatic this compound ring. The use of a base like pyridine or triethylamine is crucial for neutralizing the generated HCl.

  • Q2: Besides tar, are there other specific organic side-products I should be aware of?

    • A2: While complex polymers are the most significant side-products, incomplete cyclization can potentially lead to N-sulfinylamine intermediates or other open-chain species. However, these are typically reactive and are more likely to polymerize under the reaction conditions than to be isolated as stable side-products. Over-reaction with excess thionyl chloride under harsh conditions could potentially lead to chlorinated derivatives, though this is less commonly reported than tar formation.

  • Q3: Can I use other sulfur-based reagents instead of thionyl chloride?

    • A3: Yes, other reagents such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) can also be used to synthesize the 1,2,5-thiadiazole ring from diamines. However, thionyl chloride is often preferred due to its reactivity and the convenient removal of gaseous by-products (SO₂ and HCl).

  • Q4: How does the choice of solvent affect the reaction?

    • A4: The solvent plays a critical role.

      • Pyridine: Often used as both the solvent and the base. It effectively scavenges the HCl produced.

      • Dichloromethane (DCM) or Toluene: These are common inert solvents that require the addition of a separate base, such as triethylamine.

      • Dimethylformamide (DMF): While sometimes used, DMF can be problematic at higher temperatures as it may decompose or participate in side reactions.

Data Presentation

ParameterConditionExpected this compound YieldSide-Product Formation (Tar)Rationale
Temperature Low (0°C → RT)HighLowMinimizes degradation and polymerization of starting materials and intermediates.
High (e.g., >100°C)LowHighPromotes rapid decomposition and the formation of complex polymeric by-products.
Base Base Present (e.g., Pyridine, Et₃N)HighLowNeutralizes HCl, preventing acid-catalyzed polymerization and degradation.
No BaseLowHighThe buildup of HCl can lead to the formation of tar and may protonate the starting material, reducing its nucleophilicity.
Solvent Inert (e.g., DCM, Toluene)Good (with added base)ModerateProvides a medium for the reaction without participating in side reactions.
Coordinating (e.g., Pyridine)HighLowActs as both solvent and base, offering good control over the reaction environment.
Moisture AnhydrousHighLowPrevents the decomposition of thionyl chloride, ensuring it is available for the main reaction.
Traces of WaterLowLow to ModerateThionyl chloride reacts with water, reducing its effective concentration and lowering the yield.

Experimental Protocols

Key Experiment: Synthesis of 2,1,3-Benzothiadiazole (this compound)

This protocol is adapted from established procedures for the synthesis of this compound and its derivatives.

Materials:

  • o-Phenylenediamine

  • Thionyl Chloride (SOCl₂)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, equip a flame-dried, three-necked, round-bottomed flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Reactant Preparation: Dissolve o-phenylenediamine (1.0 eq) in anhydrous DCM and add it to the flask. Add triethylamine (2.2 eq). Cool the mixture to 0°C in an ice-water bath.

  • Reagent Addition: Dissolve thionyl chloride (2.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the thionyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight. The reaction can be gently heated to reflux if monitoring (e.g., by TLC) indicates that the starting material is not being consumed at room temperature.

  • Quenching: After the reaction is complete (as determined by TLC), cool the mixture back to 0°C and slowly quench by adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 2,1,3-benzothiadiazole.

Mandatory Visualization

Diagram 1: Proposed Reaction Pathway for this compound Synthesis

reaction_pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products A o-Phenylenediamine C Nucleophilic Attack & Formation of N-Sulfinylamine Intermediate A->C B Thionyl Chloride (SOCl₂) B->C D Intramolecular Cyclization C->D Base (e.g., Pyridine) E Elimination & Aromatization D->E F 2,1,3-Benzothiadiazole (this compound) E->F G SO₂ + HCl E->G

Caption: Proposed reaction pathway for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low this compound Yield

troubleshooting_workflow start Low Yield of this compound q1 Was the reaction mixture dark and tarry? start->q1 a1_yes High Temperature or Acidic Conditions q1->a1_yes Yes q2 Did TLC show unreacted starting material? q1->q2 No s1 Solution: 1. Reduce reaction temperature. 2. Ensure adequate base is present. 3. Control addition rate of SOCl₂. a1_yes->s1 end_node Optimize and Repeat s1->end_node a2_yes Incomplete Reaction q2->a2_yes Yes q3 Were anhydrous conditions maintained? q2->q3 No s2 Solution: 1. Increase reaction time/temp moderately. 2. Check stoichiometry of SOCl₂. 3. Verify reagent purity. a2_yes->s2 s2->end_node a3_no Reagent Decomposition q3->a3_no No q3->end_node Yes (Proceed to check purification loss) s3 Solution: 1. Use oven-dried glassware. 2. Use anhydrous solvents. 3. Handle SOCl₂ under inert gas. a3_no->s3 s3->end_node

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Enhancing the Efficiency of Piazthiole-Based Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Piazthiole-based solar cells.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for a low power conversion efficiency (PCE) in this compound-based solar cells?

A1: Low PCE can stem from several factors, including suboptimal active layer morphology, inefficient charge transfer, high charge recombination rates, and degradation of materials. Specifically, issues such as poor phase separation between the this compound-based donor and the acceptor material, the presence of impurities, or a mismatch in energy levels can significantly hinder device performance.[1][2]

Q2: How does the morphology of the active layer affect device performance?

A2: The nanoscale morphology of the donor-acceptor blend is critical for efficient solar cell function. An ideal morphology consists of interpenetrating networks of the donor and acceptor materials, which maximizes the interfacial area for exciton dissociation while providing continuous pathways for charge transport to the respective electrodes.[3] Poor morphology can lead to inefficient charge separation and increased recombination, thereby reducing the short-circuit current (Jsc) and fill factor (FF).

Q3: What is the role of solvent additives in optimizing this compound-based solar cells?

A3: Solvent additives are often used to control the morphology of the active layer during the solution-processing fabrication steps.[4][5][6] They can influence the solubility of the donor and acceptor materials, leading to more favorable phase separation and improved crystallinity of the polymer domains.[7] The choice and concentration of the additive are crucial parameters that need to be optimized for each specific this compound-based system.

Q4: Why is thermal annealing an important step in the fabrication process?

A4: Thermal annealing is a post-deposition treatment used to optimize the morphology of the active layer.[8][9] By heating the film, the mobility of the polymer chains is increased, allowing for better phase separation and self-organization into more ordered structures. This can lead to improved charge transport and reduced recombination, ultimately enhancing the device's performance. The optimal annealing temperature and duration are critical and depend on the specific materials being used.[4][10]

Q5: What are the primary degradation mechanisms for this compound-based solar cells?

A5: Like other organic solar cells, this compound-based devices can degrade upon exposure to oxygen, moisture, and UV light.[2][11][12] These environmental factors can lead to photo-oxidation of the active layer materials, causing a decrease in performance over time. Encapsulation of the device is a common strategy to mitigate these degradation pathways.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Short-Circuit Current (Jsc) - Poor light absorption. - Inefficient exciton dissociation. - High charge recombination. - Mismatched energy levels between donor and acceptor.[1]- Optimize the active layer thickness for better light absorption. - Adjust the donor-acceptor blend ratio. - Employ solvent additives or thermal annealing to improve morphology. - Select an acceptor with appropriate energy levels to ensure efficient charge transfer.[5]
Low Open-Circuit Voltage (Voc) - High recombination rates. - Mismatch between the donor's HOMO and the acceptor's LUMO levels. - Presence of trap states or impurities in the active layer.[1]- Improve the quality of the active layer materials through purification. - Optimize the morphology to reduce recombination sites. - Choose a donor-acceptor pair with a suitable energy level offset.
Low Fill Factor (FF) - High series resistance. - Low shunt resistance. - Unbalanced charge transport. - Poor morphology of the active layer.[13][14]- Optimize the thickness of the transport layers. - Ensure good contact between the active layer and the electrodes. - Improve the morphology of the active layer through annealing or additives. - Check for short circuits or leakage currents in the device.
"S"-shaped J-V Curve - Energy barrier at the interface between the active layer and the charge transport layers. - Poor contact at the electrodes.[2]- Ensure proper energy level alignment between all layers. - Use interfacial layers to reduce the energy barrier. - Optimize the deposition of the electrode to ensure good contact.
Rapid Device Degradation - Exposure to oxygen and moisture. - Photodegradation of the active layer materials. - Delamination of layers.[6][11]- Encapsulate the device to protect it from the environment. - Use UV filters to reduce photodegradation. - Ensure good adhesion between all layers of the device.

Experimental Protocols

Substrate Cleaning

A thorough cleaning of the Indium Tin Oxide (ITO) coated glass substrates is crucial for fabricating high-performance devices.

  • Place the ITO substrates in a substrate rack.

  • Sonicate in a solution of Hellmanex (2% in deionized water) for 15 minutes.

  • Rinse thoroughly with deionized water.

  • Sonicate in deionized water for 15 minutes.

  • Sonicate in acetone for 15 minutes.

  • Sonicate in isopropanol for 15 minutes.

  • Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-ozone for 15 minutes immediately before use.

Hole Transport Layer (HTL) Deposition

A layer of PEDOT:PSS is commonly used as the HTL.

  • Prepare a filtered PEDOT:PSS solution.

  • Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.[15]

  • Anneal the substrates on a hotplate at 150°C for 15 minutes in air.

Active Layer Deposition

The active layer consists of a blend of a this compound-based donor and a suitable acceptor (e.g., a fullerene derivative like PCBM).

  • Prepare a solution of the this compound donor and the acceptor in a suitable solvent (e.g., chlorobenzene or chloroform) at a specific weight ratio (e.g., 1:1.2).

  • If using a solvent additive (e.g., 1,8-diiodooctane), add it to the solution at a low concentration (e.g., 0.5% v/v).[8]

  • Spin-coat the active layer solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 80-120 nm).[9][14][16]

  • Anneal the films at a specific temperature (e.g., 110°C) for a set time (e.g., 10 minutes) inside the glovebox.[4][7][10]

Cathode Deposition

The cathode, typically a low work function metal, is deposited on top of the active layer.

  • Transfer the substrates to a thermal evaporator.

  • Deposit a thin layer of a buffer material (e.g., Ca or LiF, ~10 nm).

  • Deposit a thicker layer of Aluminum (Al, ~100 nm) as the top electrode.

Device Characterization
  • Measure the current density-voltage (J-V) characteristics of the devices under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.

  • From the J-V curve, extract the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[17][18]

Quantitative Data Presentation

The following tables summarize typical performance parameters for organic solar cells based on benzothiadiazole derivatives, which are structurally related to Piazthioles, to provide a comparative baseline.

Table 1: Performance of Benzothiadiazole-based Polymer Solar Cells with PC71BM Acceptor

Donor PolymerVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
P10.8511.2646.13
P20.759.71473.42

Data extracted from a study on thiazole-fused benzothiadiazole polymers.[1]

Table 2: Effect of Annealing Temperature on a Small Molecule Solar Cell

Annealing Temp (°C)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
As-cast0.80815.3935.64.42
110----

Note: Specific data for the annealed device at 110°C was not provided in the source, but this temperature is commonly used for annealing.[9]

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_characterization Device Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL_Depo HTL (PEDOT:PSS) Spin Coating UV_Ozone->HTL_Depo Active_Layer_Depo Active Layer (this compound:Acceptor) Spin Coating HTL_Depo->Active_Layer_Depo Annealing Thermal Annealing Active_Layer_Depo->Annealing Cathode_Depo Cathode (Ca/Al) Evaporation Annealing->Cathode_Depo JV_Measurement J-V Measurement Cathode_Depo->JV_Measurement

Caption: Experimental workflow for the fabrication of this compound-based solar cells.

Charge_Transfer_Pathway D_HOMO HOMO D_LUMO LUMO D_LUMO->D_HOMO Recombination A_LUMO LUMO D_LUMO->A_LUMO 2. Electron Transfer A_HOMO HOMO Photon Photon (hν) Photon->D_LUMO 1. Exciton Generation

Caption: Energy level diagram illustrating the charge transfer process in a this compound-based solar cell.

References

Technical Support Center: Strategies for Scaling Up Benzothiazole Compound Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scaling up of benzothiazole compound production.

Troubleshooting Guides

This section addresses specific problems that may arise during the scale-up synthesis of benzothiazole compounds, offering potential causes and actionable solutions.

Issue 1: Low Yield Upon Scale-Up

  • Symptoms: A significant decrease in percentage yield when transitioning from laboratory-scale (gram) to pilot- or industrial-scale (kilogram) production.[1]

  • Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Inefficient Heat Transfer In larger reactors, localized "hot spots" or cold spots can lead to the formation of side products or incomplete reactions.[1][2] Ensure the reactor has an adequate heating and cooling system for uniform temperature control, such as a jacketed reactor.[1] Consider a slower, controlled addition of reagents to manage any exothermic events.[1][2]
Poor Mixing Inadequate agitation can result in localized concentration gradients, which can negatively affect reaction kinetics and promote side reactions.[1][2] Optimize the stirrer speed and design (e.g., anchor, turbine) for the specific reactor geometry and volume.[1][2] For heterogeneous reactions, ensure the efficient suspension of all components.[1]
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or deactivation of the catalyst.[2] Monitor the reaction progress using in-process controls like HPLC or TLC to determine the optimal endpoint.[2][3] Consider extending the reaction duration or adjusting the temperature if starting materials are still present.[3]
Prominence of Side Reactions Side reactions that are minor at a small scale can become significant at a larger scale.[2] Re-evaluate and optimize reaction conditions such as temperature, pressure, and catalyst loading for the specific scale of production.[2]
Atmospheric Moisture Sensitivity Some benzothiazole synthesis reactions are sensitive to moisture, which can lead to the hydrolysis of intermediates.[1] It is recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon, and use anhydrous solvents and reagents.[1]

Issue 2: Impurity Formation

  • Symptoms: The presence of significant side products or colored impurities in the crude reaction mixture, which complicates the purification process.

  • Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Isomeric Impurities Non-selective reaction conditions can lead to the formation of other hydroxybenzothiazole isomers.[2] Carefully control the reaction temperature and the rate of reagent addition.[2] If available, utilize a selective catalyst to favor the formation of the desired isomer.[2]
Over-reaction or Degradation The formation of colored by-products or tars can occur due to excessive temperatures or prolonged reaction times.[2] Conduct the reaction under an inert atmosphere and avoid excessive heating.
Residual Starting Materials Incomplete conversion of reactants will result in their presence as impurities in the final product.[2] Use a slight excess (e.g., 1.05-1.1 equivalents) of one of the reactants, such as the benzaldehyde derivative, and monitor the reaction to ensure completion.[1]
Self-Condensation Side Products High reaction temperatures or prolonged reaction times can lead to the self-condensation of starting materials like 2-aminothiophenol.[1] Optimize the reaction temperature and time, and consider using a more efficient catalyst to reduce the required temperature.[1]
Azo Coupling In reactions involving diazonium salts, the salt can couple with unreacted starting material or the final product to form highly colored azo compounds. Ensure the complete conversion of the starting amine to the diazonium salt before proceeding with the next step, and maintain strict temperature control (typically 0-5 °C) during diazotization.[4]

Issue 3: Difficult Product Isolation and Purification

  • Symptoms: The product may precipitate as a fine solid that is difficult to filter, co-precipitate with impurities, or "oil out" instead of crystallizing.[2] Column chromatography, while effective at the lab scale, is often not a viable option for large quantities.[1]

  • Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Fine, Difficult-to-Filter Solid The product precipitates in a physical form that hinders efficient filtration.[2]
Co-precipitation of Impurities Impurities crystallize along with the desired product, leading to low purity.[2]
Product "Oiling Out" The product separates from the solution as a liquid phase rather than a solid crystalline material.[2]

For all of the above purification challenges, the following techniques can be optimized for large-scale production:

  • Recrystallization: This is the most common method for purifying solid compounds at scale.[1] A systematic solvent screening should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity.[1][2]

  • Slurry Washing: The crude product can be stirred as a slurry in a solvent in which the impurities are soluble, but the product is not.[1]

  • Trituration: The crude material is washed with a solvent to remove soluble impurities, leaving the purer product behind as a solid.[1]

  • Anti-Solvent Addition: A controlled precipitation can be achieved by adding an anti-solvent to a solution of the product.[2]

  • Controlled Cooling: Optimize the crystallization process by controlling the cooling rate and introducing seeding crystals.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the scale-up of benzothiazole synthesis?

A1: Temperature control, agitation rate, and the rate of reagent addition are the most critical parameters.[2] In larger reactors, managing exothermic or endothermic events is crucial, as inefficient mixing can lead to localized concentration and temperature gradients that promote side reactions and impurity formation.[2]

Q2: What are some common and scalable methods for synthesizing the benzothiazole core?

A2: The most common and versatile method is the condensation reaction between 2-aminothiophenol and a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or acyl chloride.[5] Greener synthetic protocols that utilize alternative solvents and catalysts are also gaining prominence for their improved yield and reduced waste.[1]

Q3: Are there any catalyst-free methods available for this synthesis?

A3: Yes, catalyst-free methods have been developed.[1] For instance, the reaction of 2-aminothiophenols with aromatic aldehydes can proceed efficiently in glycerol at ambient temperature without a catalyst.[1] Additionally, carrying out the reaction in water at elevated temperatures has been shown to produce high yields of 2-substituted benzothiazoles without the need for an additional catalyst.[1]

Q4: Can microwave irradiation be used to improve the synthesis of benzothiazole derivatives?

A4: Microwave-assisted synthesis has been demonstrated to be an effective method for producing benzothiazoles, often leading to shorter reaction times and higher yields compared to conventional heating methods.[6][7] This technique is particularly beneficial for reactions with less reactive substrates, such as aliphatic aldehydes.[8]

Q5: How can I monitor the progress of my benzothiazole synthesis reaction?

A5: The progress of the reaction can be effectively monitored using in-process controls such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] These techniques allow you to track the consumption of starting materials and the formation of the product, helping to determine the optimal reaction endpoint.[2]

Data Presentation

Table 1: Comparison of Green Synthetic Methods for Benzothiazole Synthesis

MethodTypical ReactantsCatalyst/MediumEnergy SourceTemperature (°C)TimeYield (%)
Microwave-Assisted2-Aminothiophenol, Aromatic AldehydesAcetic AcidMicrowave701-2 min~95%
Ultrasound-Assisted2-Aminothiophenol, Aromatic AldehydesSulfated TungstateUltrasoundRoom Temp5-15 min90-96%
Ionic Liquid2-Aminobenzenethiol, Aromatic acid chloride[Bmim][BF₄]StirringRoom Temp--
Solvent-Free (Grinding)2-Aminothiophenol, Aromatic aldehydeNoneGrindingRoom Temp5-15 minHigh
"On Water"2-Aminothiophenol, AldehydeWaterHeating1002-4 hHigh

Data compiled from BenchChem application notes.[6]

Table 2: Optimization of Reaction Conditions for 4-Benzothiazolol Synthesis

ParameterCondition 1Condition 2Condition 3Optimal Condition Rationale
Acid for DiazotizationHydrochloric AcidSulfuric AcidPhosphoric AcidSulfuric acid is often preferred for its higher boiling point, which is advantageous during the hydrolysis step.[4]
Temperature (Diazotization)10-15 °C0-5 °C< 0 °CStrict control at 0-5 °C is crucial to prevent the decomposition of the diazonium salt.[4]
NaNO₂ Stoichiometry1.0 eq.1.1 eq.1.5 eq.A slight excess of NaNO₂ ensures the complete conversion of the starting amine.[4]
Hydrolysis TemperatureRoom Temp50-60 °C> 80 °CWarming is necessary for efficient hydrolysis, but excessively high temperatures can promote degradation.[4]
Reaction Time (Hydrolysis)30 min1-2 hours> 3 hoursThe reaction should be monitored to determine the optimal time for complete conversion.[4]

Data compiled from BenchChem troubleshooting and optimization guide.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Benzothiazolol (Conventional Heating)

  • Materials:

    • 2-Amino-3-mercaptophenol

    • Formic acid

    • Toluene (or another suitable solvent)

  • Procedure:

    • To a stirred solution of 2-amino-3-mercaptophenol in toluene, slowly add an equimolar amount of formic acid at room temperature.[2]

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress of the reaction by TLC or HPLC.[2] The reaction is typically complete within 4-8 hours.[2]

    • After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.[2] If not, reduce the solvent volume under a vacuum.[2]

    • Collect the solid product by filtration and wash it with a small amount of cold toluene.[2]

    • For further purification, recrystallize the crude product from a suitable solvent such as an ethanol/water mixture or toluene.[2]

    • Dry the purified 4-Benzothiazolol under vacuum at 50-60 °C.[2]

  • Note on Scale-Up: When scaling this reaction, the addition of formic acid may need to be done at a controlled rate to manage any exotherm.[2] Efficient removal of water formed during the reaction (e.g., using a Dean-Stark apparatus) can drive the reaction to completion and improve the yield.[2]

Protocol 2: Microwave-Assisted Synthesis of 2-Phenylbenzothiazole

  • Materials:

    • 2-Aminothiophenol (10 mmol)

    • Benzaldehyde (10 mmol)

    • Ethanol (5 mL)

    • Microwave reactor vial (10 mL) with a stir bar

    • Microwave synthesizer

  • Procedure:

    • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 2-aminothiophenol (10 mmol) and benzaldehyde (10 mmol).[7]

    • Add ethanol (5 mL) to the vial and securely seal it with a cap.[7]

    • Place the vial inside the cavity of the microwave synthesizer.[7]

    • Set the reaction parameters: temperature at 100°C, power at a level to maintain the target temperature (e.g., 100 W), and a reaction time of 6 minutes with continuous stirring.[7]

    • After the irradiation is complete, the vial is cooled to a safe handling temperature using a flow of compressed air.[7]

    • Upon cooling, the solid product crystallizes out.[7]

    • The product is collected by filtration and washed with a small amount of cold ethanol.[7] The product can be further purified by recrystallization if necessary.[7]

Mandatory Visualizations

G cluster_start Start cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification cluster_end End start Prepare Reactants and Solvents reaction Charge Reactor and Initiate Reaction start->reaction monitor Monitor Reaction Progress (TLC/HPLC) reaction->monitor complete Reaction Complete? monitor->complete complete->monitor No cool Cool Reaction Mixture complete->cool Yes isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify Crude Product (Recrystallization/Chromatography) isolate->purify end Dry and Characterize Final Product purify->end

Caption: General experimental workflow for benzothiazole synthesis.

G cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation start Low Yield or Impurities in Scale-Up check_temp Uniform Temperature? start->check_temp check_mix Adequate Mixing? check_temp->check_mix Yes sol_temp Optimize Heating/Cooling System check_temp->sol_temp No check_time Sufficient Reaction Time? check_mix->check_time Yes sol_mix Adjust Stirrer Speed/Design check_mix->sol_mix No check_purity Starting Material Purity? check_time->check_purity Yes sol_time Extend Reaction Time/Optimize Temp. check_time->sol_time No sol_purity Purify Starting Materials check_purity->sol_purity No sol_temp->check_mix sol_mix->check_time sol_time->check_purity

Caption: Troubleshooting logic for common scale-up challenges.

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted conv_setup Setup Round-bottom Flask with Reflux Condenser conv_heat Heat Reaction Mixture (e.g., Oil Bath) for hours conv_setup->conv_heat conv_cool Cool to Room Temperature conv_heat->conv_cool conv_isolate Isolate Product conv_cool->conv_isolate mw_setup Combine Reactants in Microwave Vial mw_irradiate Irradiate in Microwave Reactor for minutes mw_setup->mw_irradiate mw_cool Cool Vial with Compressed Air mw_irradiate->mw_cool mw_isolate Isolate Product mw_cool->mw_isolate

Caption: Comparative workflow of conventional vs. microwave synthesis.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling with Dibromo-benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with dibromo-benzothiadiazole substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki-Miyaura cross-coupling with dibromo-benzothiadiazole?

The main challenges with dibromo-benzothiadiazole substrates, such as 4,7-dibromo-2,1,3-benzothiadiazole, revolve around controlling selectivity and minimizing side reactions. Key issues include:

  • Selectivity (Mono- vs. Di-arylation): Achieving selective mono-arylation can be difficult as the second bromine atom may react readily after the first coupling, leading to a mixture of mono- and di-substituted products.[1][2]

  • Side Reactions: The electron-deficient nature of the benzothiadiazole ring can influence the reaction, making it susceptible to side reactions such as:

    • Protodeboronation: The boronic acid coupling partner can be hydrolyzed, especially under basic conditions, leading to the formation of an arene byproduct and reducing the yield of the desired coupled product.

    • Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or when using certain palladium catalysts.

    • Dehalogenation: The replacement of a bromine atom with a hydrogen atom can occur, leading to undesired byproducts.

Q2: How can I favor the formation of the mono-arylated product?

To selectively synthesize the mono-arylated product, careful control of reaction conditions is crucial. Consider the following strategies:

  • Stoichiometry: Use a 1:1 or slightly less than 1:1 molar ratio of the boronic acid to the dibromo-benzothiadiazole.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for the mono-substituted product.

  • Catalyst and Ligand: Employing a less reactive catalyst system or a bulky ligand may favor mono-substitution.

  • Reaction Time: Monitor the reaction closely and stop it once the desired mono-arylated product is formed in a sufficient amount to prevent further reaction to the di-substituted product.

Q3: What are the best practices to avoid side reactions like protodeboronation and homocoupling?

Minimizing side reactions is key to achieving high yields and simplifying purification. Here are some recommendations:

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from entering the reaction, which can promote homocoupling and catalyst deactivation.[3][4]

  • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.[3]

  • Boronic Acid Quality: Use high-quality boronic acids and consider using boronic esters (e.g., pinacol esters), which can be more stable and less prone to protodeboronation.

  • Choice of Base: The selection of the base is critical. Weaker bases or anhydrous conditions can sometimes reduce the rate of protodeboronation.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
Possible Causes Solutions
Inactive Catalyst - Use a fresh, high-quality palladium catalyst. Consider pre-catalysts that are more stable and readily form the active Pd(0) species. - Ensure the ligand is appropriate for the reaction. Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[5]
Inappropriate Base - The base is crucial for the transmetalation step. If a weak base like Na₂CO₃ is ineffective, try stronger bases such as K₃PO₄ or Cs₂CO₃.[3] - Ensure the base is finely powdered and dry.
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C. The oxidative addition step can be slow and may require more thermal energy.[3]
Solvent Issues - Ensure the solvent is anhydrous and of high purity. - The solvent system should solubilize all reactants. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve the inorganic base.[6]
Problem 2: Mixture of Mono- and Di-substituted Products
Possible Causes Solutions
Excess Boronic Acid - Carefully control the stoichiometry. Use 1.0 equivalent or slightly less of the boronic acid to favor mono-substitution.[3]
High Reaction Temperature or Long Reaction Time - Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it at the optimal time.
Highly Active Catalyst - Reduce the catalyst loading (e.g., from 2 mol% to 1 mol%).[3]
Problem 3: Significant Formation of Side Products (Homocoupling, Protodeboronation, Dehalogenation)
Possible Causes Solutions
Presence of Oxygen - Ensure a strictly inert atmosphere is maintained throughout the reaction. - Thoroughly degas all solvents and reagents before use.[3][4]
Unstable Boronic Acid - Use fresh, high-purity boronic acid. - Consider using a more stable boronic ester derivative (e.g., pinacol ester).
Inappropriate Base or Solvent - For protodeboronation, try using a weaker base or anhydrous conditions. - To avoid dehalogenation, avoid solvents that can act as a hydride source (e.g., alcohols) and use non-nucleophilic bases.[3]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the Suzuki-Miyaura cross-coupling of 4,7-dibromo-2,1,3-benzothiadiazole from various studies.

Table 1: Conditions for Mono-arylation

Boronic Acid (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Arylboronic acid (1.0)Pd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (3.0)Toluene11012~40-60
Thienylboronic acid (1.1)Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O901855
Phenylboronic acid (1.2)Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DME851665

Table 2: Conditions for Di-arylation

Boronic Acid (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Arylboronic acid (2.2)Pd(PPh₃)₄ (5)-K₃PO₄ (4.0)Dioxane/H₂O10024~70-90
Thienylboronic acid (2.5)Pd(PPh₃)₄ (5)-K₂CO₃ (4.0)Toluene/H₂O1102485
Phenylboronic acid (2.5)Pd₂(dba)₃ (4)P(t-Bu)₃ (8)Cs₂CO₃ (4.0)Dioxane1002092

Experimental Protocols

General Procedure for Mono-arylation of 4,7-dibromo-2,1,3-benzothiadiazole
  • Reaction Setup: To an oven-dried Schlenk flask, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.0-1.1 mmol, 1.0-1.1 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.) and the degassed solvent (e.g., toluene, 10 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Di-arylation of 4,7-dibromo-2,1,3-benzothiadiazole
  • Reaction Setup: To an oven-dried Schlenk flask, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol, 1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the arylboronic acid (2.2-2.5 mmol, 2.2-2.5 equiv.), the base (e.g., K₃PO₄, 4.0 mmol, 4.0 equiv.), and the degassed solvent system (e.g., 4:1 dioxane/water, 10 mL).[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material and mono-arylated intermediate are consumed.

  • Work-up: Follow the same work-up procedure as for the mono-arylation.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L_n OA Oxidative Addition PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX + R-X Transmetalation Transmetalation PdII_R_R R-Pd(II)L_n-R' PdII_RX->PdII_R_R + R'-B(OR)2 (Base) RE Reductive Elimination Product R-R' PdII_R_R->Product Product->Pd0 Regenerates Catalyst RX Dibromo- benzothiadiazole (R-X) RX->PdII_RX BoronicAcid Aryl Boronic Acid (R'-B(OR)2) BoronicAcid->PdII_R_R Base Base Base->PdII_R_R Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere and Degassed Solvents Start->Check_Inert Check_Catalyst Check Catalyst and Ligand (Activity, Loading) Check_Inert->Check_Catalyst Check_Base Evaluate Base (Strength, Solubility) Check_Catalyst->Check_Base Check_Temp Adjust Reaction Temperature Check_Base->Check_Temp Check_Stoich Verify Stoichiometry (esp. for mono-arylation) Check_Temp->Check_Stoich Analyze_Side_Products Analyze Byproducts (TLC, LC-MS, NMR) Check_Stoich->Analyze_Side_Products Homocoupling Homocoupling? Analyze_Side_Products->Homocoupling Protodeboronation Protodeboronation? Analyze_Side_Products->Protodeboronation Homocoupling->Protodeboronation No Optimize_Conditions Systematically Optimize Conditions (DoE) Homocoupling->Optimize_Conditions Yes Protodeboronation->Optimize_Conditions Yes Protodeboronation->Optimize_Conditions No Key_Factors Success Successful Suzuki Coupling Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Success Base Base (Strength + Solubility) Base->Success Solvent Solvent System (Polarity + Degassing) Solvent->Success Temperature Reaction Temperature Temperature->Success Substrates Substrate Quality (Purity, Stability) Substrates->Success

References

Technical Support Center: Optimizing Piazthiole Formulations for Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piazthiole (2,1,3-Benzothiadiazole) and its derivatives for agricultural applications. This guide focuses on optimizing formulations and addressing common issues encountered during experimentation.

Troubleshooting Guide

Researchers may face several challenges when working with this compound-based compounds, primarily related to their formulation and application. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Solubility / Precipitation of Compound in Stock Solution This compound and its derivatives often have low aqueous solubility.Use of co-solvents (e.g., ethanol, DMSO) to initially dissolve the compound before dilution.[1] Prepare a suspension concentrate (SC) formulation with polymeric dispersants and thickening agents.[2] Employ physical methods like sonication or gentle heating to aid dissolution. Adjust the pH of the solution, as some derivatives may have ionizable groups.
Inconsistent or No Biological Activity (Lack of Disease Resistance) Improper formulation leading to poor bioavailability. Sub-optimal concentration of the active ingredient. Application timing is not aligned with the plant's growth stage or pathogen pressure. The plant species may not be responsive to SAR induction by the specific compound.Ensure the compound is fully solubilized or forms a stable suspension. Perform a dose-response study to determine the optimal concentration. Apply the formulation prior to pathogen challenge to allow for the induction of SAR.[3] Verify the responsiveness of the target plant species to SAR inducers.
Phytotoxicity (e.g., Leaf Burn, Stunted Growth) The concentration of the active ingredient is too high. The solvent or adjuvant used in the formulation is causing phytotoxicity. The application method results in excessive deposition on plant tissues.Conduct a dose-response experiment to identify the maximum non-phytotoxic concentration.[4] Test the formulation components (solvents, adjuvants) individually on plants to rule out their phytotoxic effects. Optimize the spray volume and nozzle type to ensure even coverage without excessive runoff.
Formulation Instability (e.g., Phase Separation, Crystallization) The formulation components are not compatible. The storage conditions (e.g., temperature, light) are not optimal. The concentration of the active ingredient exceeds its solubility limit in the formulation.Screen for compatible solvents, surfactants, and stabilizers. Store formulations in a cool, dark place and check for stability over time. Reduce the concentration of the active ingredient or use a different formulation strategy (e.g., SC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound in plants?

A1: this compound and its derivatives are not traditional fungicides that directly target pathogens. Instead, they act as "plant activators." They induce a plant's own defense mechanisms through a signaling pathway known as Systemic Acquired Resistance (SAR).[3][5] This leads to broad-spectrum resistance against various pathogens, including fungi and viruses.[2][6]

Q2: How does Systemic Acquired Resistance (SAR) work?

A2: SAR is a plant-wide defense response to a localized pathogen attack. This compound mimics the natural signaling molecules that trigger this pathway.[7] This "primes" the plant, leading to a faster and stronger defense response upon subsequent pathogen challenge.[8][9] Key events in the SAR pathway include the accumulation of salicylic acid and the expression of pathogenesis-related (PR) proteins, which have antimicrobial properties.[10]

Q3: How do I prepare a this compound formulation for my experiments?

A3: Due to the low water solubility of many this compound derivatives, a common approach is to first dissolve the compound in a small amount of an organic solvent like ethanol or DMSO, and then dilute this stock solution in water to the final desired concentration.[1] For more stable formulations, creating a suspension concentrate (SC) with the help of dispersants and thickening agents is a viable option.[2]

Q4: What is a typical concentration range for this compound application?

A4: The optimal concentration can vary significantly depending on the specific derivative, plant species, and target pathogen. It is crucial to perform a dose-response study to determine the most effective and non-phytotoxic concentration. For some derivatives, effective concentrations can be in the range of 20-40 mg/L.[1]

Q5: When should I apply the this compound formulation in my experiments?

A5: Since this compound induces a defense response in the plant, it should be applied before the plant is challenged with the pathogen. The time required for SAR to be fully activated can vary, so it is recommended to apply the formulation several days before inoculation.

Q6: Can I mix this compound with other fungicides?

A6: Combining this compound with traditional fungicides is a potential strategy for integrated pest management. This approach could enhance disease control by leveraging both the plant's induced resistance and the direct action of the fungicide. However, compatibility and potential synergistic or antagonistic effects should be experimentally evaluated.

Experimental Protocols

Protocol 1: Preparation of a this compound-Derivative Solution for Laboratory Bioassays

  • Materials:

    • This compound derivative (solid)

    • Ethanol (95% or absolute)

    • Sterile deionized water

    • Sterile magnetic stir bar and stir plate

    • Sterile glassware (beakers, graduated cylinders)

    • Micropipettes

  • Procedure:

    • Weigh the desired amount of the this compound derivative in a sterile container.

    • Add a small volume of ethanol to dissolve the compound completely. For example, for a final concentration of 20 mg/L in 1 L of water, you might dissolve 20 mg of the compound in 1-5 mL of ethanol.

    • In a separate sterile beaker, measure out the final volume of sterile deionized water (e.g., 995-999 mL).

    • Place the beaker with water on a magnetic stir plate and add a sterile stir bar.

    • While the water is stirring, slowly add the ethanolic stock solution of the this compound derivative.

    • Continue stirring for at least 15 minutes to ensure a homogenous solution.

    • This final solution is now ready for application to plants.

Protocol 2: Evaluation of Systemic Acquired Resistance (SAR) Induction

  • Plant Material and Growth:

    • Use a susceptible plant species for the pathogen of interest (e.g., Arabidopsis thaliana for Pseudomonas syringae).[11]

    • Grow plants in a controlled environment with consistent light, temperature, and humidity.

  • Treatment Application:

    • At an appropriate growth stage (e.g., 4-6 true leaves), apply the this compound formulation to a set of plants.

    • Apply a control solution (e.g., water with the same concentration of ethanol used for the this compound formulation) to another set of plants.

  • Pathogen Challenge:

    • After a suitable SAR induction period (e.g., 2-4 days), inoculate both the treated and control plants with the pathogen.[11]

    • The inoculation method will depend on the pathogen (e.g., spray inoculation, leaf infiltration).

  • Disease Assessment:

    • Incubate the plants under conditions favorable for disease development.

    • Assess disease severity at regular intervals (e.g., 3-7 days post-inoculation). This can be done by:

      • Visual scoring of disease symptoms (e.g., lesion size, percentage of leaf area affected).

      • Quantifying pathogen growth within the plant tissue (e.g., bacterial colony-forming units).[11]

  • Data Analysis:

    • Statistically compare the disease severity between the this compound-treated and control plants to determine if the formulation induced significant resistance.

Visualizations

G Figure 1: this compound Formulation Troubleshooting Workflow start Start: Poor Solubility Observed solvent Use Co-solvent (e.g., Ethanol, DMSO)? start->solvent sonicate Apply Sonication or Gentle Heating? solvent->sonicate No success Solubilized/Stable Formulation solvent->success Yes ph Adjust pH? sonicate->ph No sonicate->success Yes sc Prepare Suspension Concentrate (SC)? ph->sc No ph->success Yes sc->success Yes fail Re-evaluate Compound/Formulation sc->fail No

Caption: A workflow to guide researchers in troubleshooting solubility issues with this compound formulations.

Figure 2: this compound-Induced SAR Pathway This compound This compound Application SA Salicylic Acid (SA) Accumulation This compound->SA Induces NPR1 NPR1 Activation SA->NPR1 Activates PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Promotes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

Caption: Simplified signaling pathway of this compound-induced Systemic Acquired Resistance (SAR).

G Figure 3: Experimental Workflow for SAR Bioassay cluster_0 Preparation cluster_1 Treatment cluster_2 Induction & Challenge cluster_3 Assessment a Plant Growth in Controlled Environment b Apply this compound Formulation a->b c Apply Control Solution a->c d SAR Induction Period (2-4 days) b->d c->d e Pathogen Inoculation d->e f Disease Severity Assessment e->f g Data Analysis f->g

Caption: Step-by-step workflow for conducting a bioassay to evaluate SAR induction by this compound.

References

Validation & Comparative

Rise of Piazthiole Derivatives: A New Frontier in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of novel piazthiole derivatives demonstrates significant antifungal potential, outperforming established agents in in-vitro studies. This guide provides a comparative overview of their efficacy, insights into their mechanism of action, and detailed experimental protocols for validation.

Researchers in mycology and drug development are continually seeking more effective and less toxic antifungal agents to combat the growing threat of resistant fungal infections. A promising new class of compounds, this compound derivatives, has emerged, exhibiting potent activity against a range of clinically relevant fungal pathogens. This guide synthesizes the current research, offering a direct comparison with existing antifungal drugs and providing the necessary technical details for researchers to validate these findings.

Comparative Antifungal Efficacy

Recent studies have highlighted the potent in-vitro antifungal activity of novel this compound derivatives against various fungal species. The minimum inhibitory concentration (MIC), a key indicator of antifungal potency, has been determined for several of these compounds and compared with standard antifungal drugs such as fluconazole and nystatin.

The data, summarized in the table below, showcases that several novel this compound derivatives exhibit lower MIC values than the comparator drugs, indicating superior potency. For instance, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL, which is comparable and in some cases superior to nystatin[1]. Similarly, certain 2-hydrazinyl-thiazole derivatives showed MIC values four times lower than fluconazole against pathogenic Candida albicans strains[2].

Compound ClassFungal SpeciesNovel this compound Derivative MIC (µg/mL)Fluconazole MIC (µg/mL)Nystatin MIC (µg/mL)
(2-(cyclopropylmethylidene) hydrazinyl)thiazolesCandida albicans (clinical isolates)0.008 - 7.81[1]-Similar or less potent than derivatives[1]
2-hydrazinyl-4-phenyl-1,3-thiazolesCandida albicans3.9[2]15.62[2]-
Thiazole-containing triazolesCandida albicans0.125 - 2--
Thiazole-containing triazolesCryptococcus neoformans0.125 - 2--

Table 1: Comparative In-Vitro Antifungal Activity of Novel this compound Derivatives. This table summarizes the Minimum Inhibitory Concentration (MIC) values of various novel this compound derivatives against pathogenic fungal species, in comparison to standard antifungal drugs.

Unveiling the Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary antifungal mechanism of many azole compounds, including this compound derivatives, involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial sterol component. This is achieved by targeting the enzyme lanosterol 14-α-demethylase (CYP51), which plays a pivotal role in the conversion of lanosterol to ergosterol.

Inhibition of CYP51 leads to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane. This alteration in membrane composition increases its permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth. The selectivity of these compounds for the fungal CYP51 enzyme over its mammalian counterpart is a key factor in their therapeutic potential.

Ergosterol_Biosynthesis_Pathway cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of this compound Derivatives cluster_effects Downstream Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Lanosterol 14-alpha-demethylase) Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol This compound Novel this compound Derivatives This compound->Lanosterol Inhibition Altered_Membrane_Permeability Altered Membrane Permeability Ergosterol_Depletion->Altered_Membrane_Permeability Toxic_Sterol_Accumulation->Altered_Membrane_Permeability Fungal_Growth_Inhibition Fungal Growth Inhibition Altered_Membrane_Permeability->Fungal_Growth_Inhibition

Caption: Proposed mechanism of action of novel this compound derivatives.

Experimental Protocols for Validation

To facilitate further research and validation of these promising antifungal agents, detailed experimental protocols for key assays are provided below.

In-Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the antifungal compounds.

Broth_Microdilution_Workflow Start Start Prepare_Fungal_Inoculum Prepare Fungal Inoculum (e.g., Candida albicans) Start->Prepare_Fungal_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of this compound Derivatives in 96-well plate Prepare_Fungal_Inoculum->Serial_Dilution Inoculate_Plate Inoculate wells with Fungal Suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate_Plate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Experimental workflow for broth microdilution assay.

Materials:

  • Novel this compound derivatives

  • Standard antifungal drugs (e.g., fluconazole, nystatin)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Dilute the fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible growth.

In-Vitro Cytotoxicity Assay: MTT Assay

This assay is used to assess the cytotoxic effect of the compounds on mammalian cells, providing an indication of their selectivity.

MTT_Assay_Workflow Start Start Seed_Cells Seed Mammalian Cells (e.g., HEK293, HepG2) in 96-well plate Start->Seed_Cells Add_Compound Add varying concentrations of This compound Derivatives Seed_Cells->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

In Vivo Anticonvulsant Activity of Benzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a promising scaffold in the development of novel anticonvulsant agents.[1][2][3] Extensive research has focused on the synthesis and in vivo evaluation of various benzothiazole derivatives, revealing significant potential for therapeutic intervention in epilepsy. This guide provides a comparative analysis of the anticonvulsant activity of selected benzothiazole derivatives from recent studies, with a focus on their performance in preclinical screening models.

Comparison of Anticonvulsant Efficacy and Safety

The anticonvulsant potential of novel compounds is primarily assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of activity against generalized tonic-clonic and myoclonic seizures, respectively.[4][5] Neurotoxicity is commonly evaluated using the rotarod test. The protective index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical measure of a compound's safety margin.

Benzothiazole Derivatives with Mercapto-Triazole Substituents

A series of benzothiazole derivatives incorporating a mercapto-triazole moiety has been synthesized and evaluated for anticonvulsant properties. Among these, compounds 5i and 5j demonstrated notable activity.[4][6]

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)TD50 (mg/kg)PI (MES)PI (scPTZ)
5i 50.876.0>300>5.91>3.95
5j 54.852.8491.28.969.30
Carbamazepine 11.8-84.37.14-
Valproic Acid 216.9149.2425.61.962.85

Data sourced from Zhang et al. (2017)[4]

Compound 5j exhibited a particularly strong safety profile, with a protective index in the scPTZ test (9.30) superior to that of the standard drug, valproic acid.[4][6]

Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety

Another class of investigated compounds includes benzothiazoles linked to a 1,3,4-oxadiazole ring. Several derivatives from this series, namely 6f , 6h , 6j , and 6l , showed significant protection in both MES and scPTZ screens at a dose of 30 mg/kg, suggesting a broad spectrum of anticonvulsant activity.[5][7] In silico studies for this series suggest that the anticonvulsant effect may be mediated through binding to voltage-gated calcium channels (VGCC) and NMDA receptors.[5][7]

CompoundMES Protection (%) @ 30 mg/kg (0.5h)scPTZ Protection (%) @ 30 mg/kg (0.5h)Neurotoxicity @ 30 mg/kg
6f 100100No
6h 100100No
6j 100100No
6l 100100No
Phenytoin 100--
Phenobarbital -100-

Data sourced from Kumar et al. (2023)[5][7]

These compounds demonstrated a rapid onset and prolonged duration of action, with protection observed at both 0.5 and 4 hours post-administration.[5][7]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the evaluation of these benzothiazole derivatives.

Maximal Electroshock (MES) Test

The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][5]

  • Animal Model: Male albino mice (weighing 18-25 g) are typically used.

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) at varying doses (e.g., 30, 100, and 300 mg/kg).[5]

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is recorded as a positive result, indicating anticonvulsant activity.

  • Time Course: Evaluations are typically performed at 0.5 and 4 hours post-drug administration to determine the time of peak effect.[5]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is employed to identify compounds that can protect against myoclonic seizures, which are characteristic of absence seizures.[4][5]

  • Animal Model: Male albino mice (weighing 18-25 g).

  • Drug Administration: Test compounds are administered i.p. at various doses.

  • Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: The absence of a 5-second episode of clonic spasms within a 30-minute observation period is considered a positive outcome.

  • Time Course: Similar to the MES test, assessments are made at 0.5 and 4 hours after drug administration.[5]

Rotarod Neurotoxicity (TOX) Test

This test assesses the potential for motor impairment and neurological deficit caused by the test compounds.

  • Animal Model: Male albino mice (weighing 18-25 g).

  • Apparatus: A rotating rod (e.g., 2.5 cm diameter, rotating at 6 rpm).

  • Procedure: Trained mice that can remain on the rotating rod for at least 1 minute are selected. Following drug administration, the mice are placed on the rod at regular intervals.

  • Endpoint: The inability of a mouse to remain on the rotating rod for 1 minute is indicative of neurotoxicity.

Visualizing Experimental Workflows and Proposed Mechanisms

To better illustrate the experimental processes and hypothesized mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_screening Anticonvulsant Screening cluster_toxicity Neurotoxicity Assessment Animal Model Animal Model Drug Administration Drug Administration Animal Model->Drug Administration MES Test MES Test Drug Administration->MES Test scPTZ Test scPTZ Test Drug Administration->scPTZ Test Efficacy Data Efficacy Data MES Test->Efficacy Data scPTZ Test->Efficacy Data Trained Animal Model Trained Animal Model Drug Administration_Tox Drug Administration Trained Animal Model->Drug Administration_Tox Rotarod Test Rotarod Test Drug Administration_Tox->Rotarod Test Toxicity Data Toxicity Data Rotarod Test->Toxicity Data

Caption: Workflow for in vivo anticonvulsant and neurotoxicity screening.

proposed_mechanism Benzothiazole Derivative Benzothiazole Derivative VGCC Voltage-Gated Calcium Channel Benzothiazole Derivative->VGCC Inhibition NMDA Receptor NMDA Receptor Benzothiazole Derivative->NMDA Receptor Modulation Reduced Neuronal Excitability Reduced Neuronal Excitability VGCC->Reduced Neuronal Excitability NMDA Receptor->Reduced Neuronal Excitability Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Excitability->Anticonvulsant Effect

Caption: Proposed mechanism of action for certain benzothiazole derivatives.

References

Piazthiole-Based Enzyme Inhibitors: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piazthiole (1,2,5-thiadiazole) scaffold has emerged as a promising structural motif in the design of novel enzyme inhibitors. Its unique electronic properties and ability to engage in specific interactions within enzyme active sites have led to the development of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of the cross-reactivity of this compound-based enzyme inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and selection of these compounds for further investigation.

Performance Comparison of this compound-Based Inhibitors

A key consideration in the development of any enzyme inhibitor is its selectivity. Off-target effects can lead to undesirable side effects and therapeutic complications. This section details the cross-reactivity profile of a well-characterized this compound-based inhibitor, JZP-430, against related enzymes.

JZP-430: A Selective α/β-Hydrolase Domain 6 (ABHD6) Inhibitor

JZP-430, a 1,2,5-thiadiazole carbamate, has been identified as a potent and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6), a serine hydrolase implicated in metabolic and inflammatory disorders.[1] The selectivity of JZP-430 has been evaluated against other closely related serine hydrolases, namely fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL).

Table 1: Cross-Reactivity of JZP-430 against a Panel of Serine Hydrolases

CompoundTarget EnzymeIC50 (nM)Selectivity vs. FAAHSelectivity vs. LAL
JZP-430hABHD644[1]~230-fold[1]~230-fold[1]
hFAAH~10,120--
hLAL~10,120--

*Calculated based on the reported ~230-fold selectivity and the IC50 for hABHD6.

The data clearly demonstrates the high selectivity of the this compound-based inhibitor JZP-430 for its primary target, ABHD6, with significantly weaker activity against FAAH and LAL. This level of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.

Visualizing Experimental Workflows

To provide a clearer understanding of the methodologies used to assess inhibitor performance, the following diagrams illustrate the key experimental processes.

experimental_workflow cluster_prep Cell Lysate Preparation cluster_assay Inhibition Assay cluster_selectivity Selectivity Profiling HEK293 HEK293 Cells Transfection Transient Transfection (hABHD6 cDNA) HEK293->Transfection Harvesting Cell Harvesting (48h post-transfection) Transfection->Harvesting Lysis Cell Lysis Harvesting->Lysis Lysate hABHD6-expressing Cell Lysate Lysis->Lysate Preincubation Pre-incubation: Lysate + JZP-430 (or DMSO) (30 min at RT) Lysate->Preincubation Substrate_Addition Addition of 2-AG Substrate Preincubation->Substrate_Addition Measurement Kinetic Monitoring of Glycerol Production Substrate_Addition->Measurement IC50_Calc IC50 Value Calculation Measurement->IC50_Calc Brain_Proteome Mouse Brain Membrane Proteome ABPP Activity-Based Protein Profiling (ABPP) Brain_Proteome->ABPP Analysis Identification of Off-Targets ABPP->Analysis

Figure 1. Workflow for determining the inhibitory activity and selectivity of JZP-430.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of research findings. The following section outlines the methodologies employed in the cross-reactivity studies of this compound-based inhibitors.

Protocol 1: Determination of IC50 for hABHD6, hFAAH, and hLAL

This protocol describes the in vitro assay used to quantify the inhibitory potency of JZP-430.

1. Preparation of Cell Lysates:

  • Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids containing the cDNA for human ABHD6 (hABHD6), human FAAH (hFAAH), or human LAL (hLAL).

  • Forty-eight hours post-transfection, the cells are harvested.

  • Cell lysates are prepared by standard procedures to release the expressed enzymes.

2. Inhibition Assay:

  • The cell lysate containing the target enzyme is pre-incubated with varying concentrations of JZP-430 (or DMSO as a vehicle control) for 30 minutes at room temperature.

  • The enzymatic reaction is initiated by the addition of the appropriate substrate (e.g., 2-arachidonoylglycerol (2-AG) for ABHD6).

  • The production of a reaction product (e.g., glycerol) is monitored kinetically over a 90-minute period using a fluorescent assay.

3. Data Analysis:

  • The rate of the enzymatic reaction is determined for each inhibitor concentration.

  • The half-maximal inhibitory concentration (IC50) value is calculated by fitting the dose-response data to a suitable sigmoidal model.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against an entire class of enzymes in a complex biological sample.

1. Proteome Preparation:

  • Membrane proteomes are isolated from mouse brain tissue.

2. Competitive Labeling:

  • The proteome is incubated with the test inhibitor (JZP-430) at various concentrations.

  • A broad-spectrum, activity-based probe that targets the active site of serine hydrolases is then added to the mixture. This probe typically contains a reporter tag (e.g., biotin or a fluorophore).

3. Analysis:

  • If the inhibitor binds to a specific serine hydrolase, it will prevent the activity-based probe from labeling that enzyme.

  • The labeled proteins are separated by SDS-PAGE.

  • The extent of labeling for each serine hydrolase is quantified. A decrease in labeling in the presence of the inhibitor indicates an on-target or off-target interaction.

  • For more detailed identification of off-targets, the biotin-labeled proteins can be enriched and analyzed by mass spectrometry.

Signaling Pathway Context

Understanding the biological context in which an inhibitor acts is crucial. The following diagram illustrates the endocannabinoid signaling pathway, where ABHD6 plays a key role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).

signaling_pathway cluster_synthesis cluster_signaling cluster_degradation PL Membrane Phospholipids DAGL DAGL PL->DAGL PLC TwoAG 2-AG DAGL->TwoAG CB1R CB1 Receptor TwoAG->CB1R Activates ABHD6 ABHD6 TwoAG->ABHD6 FAAH FAAH TwoAG->FAAH Downstream Downstream Signaling CB1R->Downstream ArachidonicAcid Arachidonic Acid + Glycerol ABHD6->ArachidonicAcid FAAH->ArachidonicAcid JZP430 JZP-430 (this compound-based inhibitor) JZP430->ABHD6

References

Benchmarking the performance of Piazthiole in organic electronic devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piazthiole, also known as 2,1,3-benzothiadiazole, and its derivatives have emerged as versatile building blocks in the design of high-performance organic electronic materials. Their inherent electron-accepting nature, coupled with the ability to fine-tune their electronic properties through chemical modification, has led to their successful integration into a variety of organic electronic devices, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This guide provides an objective comparison of the performance of this compound-based materials against established and high-performing alternatives in these applications, supported by experimental data.

Organic Photovoltaics (OPVs)

In the realm of OPVs, this compound derivatives are frequently employed as electron-acceptor units in donor-acceptor (D-A) copolymers and as building blocks for non-fullerene acceptors (NFAs). These materials are benchmarked against established donor polymers like PTB7 and high-performance NFAs such as ITIC.

Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Fill Factor (FF)
This compound-based (PBFTT) ITIC9.1%[1]0.94 V[1]16.0 mA/cm²[1]60.5%[1]
Benchmark (PTB7-Th) ITIC6.8%[1]0.81 V[1]14.2 mA/cm²[1]59.1%[1]
This compound-based NFA (BTCIC-4Cl) PBDB-T-2Cl10.5%[2]-21.0 mA/cm²[2]-
This compound-based NFA (NTz-4F) PBDB-T9.14%[3]---
Benchmark NFA (ITIC) PTB7-Th7.27%[4]---

Table 1: Performance comparison of this compound-based materials and benchmarks in OPVs.

Organic Field-Effect Transistors (OFETs)

This compound derivatives have been investigated as both p-type (hole-transporting) and n-type (electron-transporting) semiconductors in OFETs. Their performance is compared with high-mobility small molecules like pentacene and DNTT.

Semiconductor MaterialChannel TypeCharge Carrier Mobility (μ)On/Off Current Ratio
This compound-based (DH-BTZ-4T) p-type0.17 cm²/Vs[5]1 x 10⁵[5]
This compound-based (TCNBT IDT) n-typeup to 0.15 cm²/Vs[6]-
Benchmark (Pentacene) p-typeup to 8.85 cm²/Vs[7]-
Benchmark (DNTT) p-typeup to 2 cm²/Vs[8]10⁸[8]

Table 2: Performance comparison of this compound-based materials and benchmarks in OFETs.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this compound derivatives are utilized as fluorescent emitters and have the potential for development as thermally activated delayed fluorescence (TADF) emitters. Their performance is benchmarked against the conventional fluorescent emitter Alq3 and host materials like CBP for TADF applications.

Emitter/Host MaterialDevice TypeExternal Quantum Efficiency (EQE)Luminance (cd/m²)
This compound-based Emitter (TBAN) Fluorescent OLED5.7%[9]74,820[9]
Benchmark Emitter (Alq3) Fluorescent OLEDup to 4.6%[8]-
Benchmark Host for TADF (CBP-based) Phosphorescent OLEDup to 16%[10]-

Table 3: Performance comparison of this compound-based materials and benchmarks in OLEDs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in organic electronics. Below are generalized experimental protocols for the fabrication and characterization of the discussed devices.

Organic Solar Cell Fabrication and Characterization

A typical fabrication process for a bulk-heterojunction organic solar cell involves the following steps:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.

  • Active Layer Deposition: A blend of the donor polymer (e.g., a this compound-based copolymer or PTB7) and the acceptor (e.g., a this compound-based NFA or ITIC) in a suitable organic solvent (e.g., chlorobenzene with an additive like 1,8-diiodooctane) is spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox)[11]. The film is then typically annealed to optimize the morphology.

  • Electron Transport Layer (ETL) and Cathode Deposition: An electron transport layer (e.g., ZnO) and a metal cathode (e.g., LiF/Al or Ca/Al) are deposited via thermal evaporation under high vacuum.

  • Device Characterization: The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator. The external quantum efficiency (EQE) is measured to determine the photon-to-electron conversion efficiency at different wavelengths.

OPV_Fabrication cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Characterization ITO ITO Substrate Cleaning Ultrasonic Cleaning ITO->Cleaning Plasma UV-Ozone/Plasma Treatment Cleaning->Plasma HTL Spin-coat PEDOT:PSS Plasma->HTL ActiveLayer Spin-coat Donor:Acceptor Blend HTL->ActiveLayer ETL_Cathode Thermal Evaporation of ETL and Cathode ActiveLayer->ETL_Cathode JV J-V Measurement (Solar Simulator) ETL_Cathode->JV EQE EQE Measurement ETL_Cathode->EQE

OPV Fabrication and Characterization Workflow
Organic Field-Effect Transistor Fabrication and Characterization

A common architecture for OFETs is the bottom-gate, top-contact configuration:

  • Substrate and Gate Electrode: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is often used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • Dielectric Surface Treatment: The SiO₂ surface is typically treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface for organic semiconductor growth.

  • Organic Semiconductor Deposition: The this compound-based semiconductor or benchmark material is deposited onto the treated dielectric surface. This can be done through solution-based techniques like spin-coating or inkjet printing[12], or through vacuum thermal evaporation.

  • Source and Drain Electrode Deposition: Gold source and drain electrodes are then deposited on top of the semiconductor layer through a shadow mask via thermal evaporation.

  • Device Characterization: The electrical characteristics of the OFET, including output and transfer curves, are measured in an inert atmosphere using a semiconductor parameter analyzer. From these curves, the charge carrier mobility, on/off current ratio, and threshold voltage are extracted.

OFET_Fabrication cluster_0 Substrate Preparation cluster_1 Device Fabrication cluster_2 Characterization Substrate Si/SiO₂ Substrate SurfaceTreatment Dielectric Surface Treatment (e.g., OTS) Substrate->SurfaceTreatment Semiconductor Deposit Organic Semiconductor SurfaceTreatment->Semiconductor Electrodes Deposit Source/Drain Electrodes Semiconductor->Electrodes Electrical Measure Output and Transfer Characteristics Electrodes->Electrical Parameters Extract Mobility, On/Off Ratio, Vth Electrical->Parameters

OFET Fabrication and Characterization Workflow
Organic Light-Emitting Diode Fabrication and Characterization

The fabrication of a multi-layer OLED is typically carried out as follows:

  • Substrate Preparation: ITO-coated glass substrates are cleaned and treated as described for OPVs.

  • Hole Injection and Transport Layers (HIL/HTL): A hole injection layer (e.g., PEDOT:PSS) and a hole transport layer (e.g., NPB) are sequentially deposited onto the ITO.

  • Emissive Layer (EML) Deposition: The emissive layer, which can be a this compound-based emitter doped into a host material or a neat film, is deposited via thermal evaporation or solution processing[13].

  • Electron Transport and Injection Layers (ETL/EIL): An electron transport layer (e.g., Alq3) and an electron injection layer (e.g., LiF) are deposited via thermal evaporation.

  • Cathode Deposition: A metal cathode (e.g., Al) is deposited by thermal evaporation.

  • Encapsulation: The device is encapsulated to protect the organic layers from atmospheric moisture and oxygen.

  • Device Characterization: The electroluminescence (EL) spectrum, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the OLED are measured.

OLED_Fabrication cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Characterization ITO ITO Substrate Cleaning Cleaning and Treatment ITO->Cleaning HIL_HTL Deposit HIL and HTL Cleaning->HIL_HTL EML Deposit Emissive Layer HIL_HTL->EML ETL_EIL Deposit ETL and EIL EML->ETL_EIL Cathode Deposit Cathode ETL_EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation EL_JVL Measure EL and J-V-L Encapsulation->EL_JVL EQE Calculate EQE EL_JVL->EQE

OLED Fabrication and Characterization Workflow

References

Comparative study of different synthetic routes to 2,1,3-Benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2,1,3-Benzothiadiazole

For researchers, scientists, and professionals in drug development, the synthesis of 2,1,3-benzothiadiazole, a crucial heterocyclic building block, is of significant interest. This guide provides a comparative analysis of different synthetic methodologies, complete with experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable route for a given application.

Comparison of Synthetic Routes for the 2,1,3-Benzothiadiazole Core

The synthesis of the 2,1,3-benzothiadiazole core primarily relies on the cyclization of ortho-substituted benzene derivatives. Below is a comparison of the two most common methods.

Parameter Route 1: Thionyl Chloride Route 2: Sulfur Dioxide
Starting Material o-Phenylenediamineo-Phenylenediamine
Reagent Thionyl chloride (SOCl₂) in pyridineGaseous sulfur dioxide (SO₂)
Solvent PyridineNone (solvent-free)
Temperature Not specified, typically room temp. to gentle heating50-100 °C[1][2]
Reaction Time Not specified3.5 - 5 hours[2]
Yield ≥ 85%[3][4]Up to 96%[1]
Byproducts Sulfur dioxide, HCl[3]Water
Advantages High yield, well-established methodHigh yield, solvent-free, catalyst-free
Disadvantages Use of corrosive and toxic thionyl chloride and pyridineRequires handling of gaseous SO₂, potential for side reactions at higher temperatures[2]

Experimental Protocols

Route 1: Synthesis from o-Phenylenediamine and Thionyl Chloride

This classical and widely cited method provides 2,1,3-benzothiadiazole in high yields.[3][4]

Materials:

  • o-Phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Appropriate glassware for reactions under an inert atmosphere

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve o-phenylenediamine in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add two equivalents of thionyl chloride to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification is typically achieved by recrystallization or chromatography to afford 2,1,3-benzothiadiazole.

Route 2: Synthesis from o-Phenylenediamine and Sulfur Dioxide

This method offers a high-yield, solvent-free alternative to the classical thionyl chloride route.[1][2]

Materials:

  • o-Phenylenediamine

  • Gaseous sulfur dioxide (SO₂)

  • Reaction vessel equipped for gas inlet and heating

Procedure:

  • In a suitable reaction vessel, melt o-phenylenediamine by heating to 95 °C.[2]

  • Introduce gaseous sulfur dioxide into the molten o-phenylenediamine with stirring. The reaction is conducted at a temperature between 90 and 95 °C.[2]

  • Continue the introduction of sulfur dioxide over 3.5 hours.[2]

  • After the addition is complete, stir the reaction mixture for an additional 1.5 hours at 95 °C.[2]

  • The product can be purified by distillation under reduced pressure.[2]

Modern Derivatization of the 2,1,3-Benzothiadiazole Core

Recent advances have focused on the functionalization of the pre-formed 2,1,3-benzothiadiazole core, particularly through C-H activation and cross-coupling reactions. This allows for the synthesis of a wide array of derivatives with tailored electronic and photophysical properties.

Iridium-Catalyzed C-H Borylation

A powerful method for the regioselective introduction of a boryl group, which can then be used in subsequent cross-coupling reactions.

Parameter Conditions A Conditions B (Forcing)
Catalyst [Ir(OMe)COD]₂[Ir(OMe)COD]₂
Ligand dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)dcyptbpy (4,4'-dicyano-2,2'-bipyridine)
Boron Source B₂pin₂B₂pin₂
Solvent Cyclohexane1,2-Dichloroethane
Temperature 80 °C100 °C
Yield (Total Borylated Products) 86%Not specified
Major Product 5-boryl-2,1,3-benzothiadiazole (64%)4,6-diboryl-2,1,3-benzothiadiazole

Experimental Protocols for Derivatization

General Procedure for Ir-Catalyzed C-H Borylation

Materials:

  • 2,1,3-Benzothiadiazole

  • [Ir(OMe)COD]₂

  • Appropriate ligand (e.g., dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Anhydrous solvent (e.g., cyclohexane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine 2,1,3-benzothiadiazole, [Ir(OMe)COD]₂, the ligand, and B₂pin₂.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture at the specified temperature (e.g., 80 °C) for the required time.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the desired borylated regioisomers.

General Procedure for Suzuki-Miyaura Cross-Coupling of Borylated 2,1,3-Benzothiadiazole

Materials:

  • Borylated 2,1,3-benzothiadiazole derivative

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water)

Procedure:

  • In a reaction flask, combine the borylated 2,1,3-benzothiadiazole, the aryl halide, the palladium catalyst, and the base.

  • Add the solvent system.

  • De-gas the mixture and then heat it to reflux under an inert atmosphere until the starting materials are consumed (monitored by TLC).

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Visualizations

Synthetic_Routes_to_2_1_3_Benzothiadiazole cluster_route1 Route 1: Thionyl Chloride cluster_route2 Route 2: Sulfur Dioxide A1 o-Phenylenediamine C1 2,1,3-Benzothiadiazole A1->C1 B1 SOCl₂ in Pyridine B1->C1 A2 o-Phenylenediamine C2 2,1,3-Benzothiadiazole A2->C2 B2 Gaseous SO₂ (Solvent-free) B2->C2

Caption: Key synthetic routes to the 2,1,3-Benzothiadiazole core.

Derivatization_Workflow A 2,1,3-Benzothiadiazole (Core Structure) B Ir-Catalyzed C-H Borylation A->B C Borylated 2,1,3-Benzothiadiazole B->C D Suzuki-Miyaura Cross-Coupling C->D E Functionalized 2,1,3-Benzothiadiazole Derivatives D->E F Aryl/Heteroaryl Halide F->D

Caption: Workflow for the functionalization of 2,1,3-Benzothiadiazole.

References

Validating Piazthiole's Mechanism of Action: A Comparative Guide for Plant Defense Induction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Piazthiole, represented by the well-characterized thiadiazole derivative Benzothiadiazole (BTH), with other key plant defense inducers. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on experimental data. Detailed methodologies for key validation experiments are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanisms of action.

Introduction to Plant Defense Inducers

Plants possess an innate immune system that can be activated to defend against a broad spectrum of pathogens. This induced resistance can be triggered by various stimuli, including pathogen attack or treatment with certain chemical compounds known as plant defense inducers. These inducers do not typically have direct antimicrobial activity but instead "prime" the plant's defense responses, leading to a faster and stronger reaction upon subsequent pathogen challenge. This systemic acquired resistance (SAR) provides long-lasting, broad-spectrum protection.

This compound, a thiadiazole derivative, belongs to a class of synthetic compounds that have been extensively studied for their ability to induce SAR. A prominent and commercially successful example from this class is Acibenzolar-S-methyl (ASM), also widely known in research as Benzothiadiazole (BTH). This guide will focus on BTH as a representative for the this compound/thiadiazole class and compare its mechanism and efficacy against two major endogenous plant defense signaling molecules: Salicylic Acid (SA) and Jasmonic Acid (JA).

  • Benzothiadiazole (BTH): A synthetic analog of salicylic acid that acts as a potent inducer of the SAR pathway.[1][2]

  • Salicylic Acid (SA): A key plant hormone that is the primary endogenous signal for SAR, typically effective against biotrophic and hemi-biotrophic pathogens.[3][4]

  • Jasmonic Acid (JA): A plant hormone that mediates a distinct defense pathway, primarily effective against necrotrophic pathogens and herbivorous insects. The SA and JA pathways are often mutually antagonistic.[5][6]

Mechanism of Action: A Tale of Two Pathways

The validation of a plant defense inducer hinges on understanding its interaction with the plant's innate immune signaling networks. BTH/Piazthiole primarily functions through the salicylic acid pathway, while its comparison with jasmonic acid highlights the distinct and often antagonistic defense strategies within the plant.

The Salicylic Acid (SA) Pathway and BTH/Piazthiole's Role

The SA pathway is central to establishing Systemic Acquired Resistance (SAR).[7] Upon pathogen recognition, SA levels rise, triggering a signaling cascade that leads to the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes. BTH, as a functional analog of SA, activates this pathway downstream of SA synthesis.[1][8] This means it can induce a defense response even in plants unable to accumulate SA.[8] A key regulator in this pathway is the protein NPR1 (Non-expresser of PR genes 1), which, upon activation, moves to the nucleus and interacts with TGA transcription factors to initiate the expression of defense genes.[9][10]

SALICYLIC_ACID_PATHWAY cluster_outside cluster_cell Plant Cell BTH BTH (this compound) NPR1_oligomer NPR1 (Oligomer) in Cytoplasm BTH->NPR1_oligomer mimics SA Pathogen Pathogen (Biotroph) SA Salicylic Acid (SA) Accumulation Pathogen->SA SA->NPR1_oligomer triggers reduction NPR1_monomer NPR1 (Monomer) NPR1_oligomer->NPR1_monomer to monomer TGA TGA Transcription Factors NPR1_monomer->TGA translocates to nucleus and binds to PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes activates expression SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR leads to

Caption: Simplified Salicylic Acid (SA) signaling pathway activated by BTH/Piazthiole.
The Jasmonic Acid (JA) Pathway

The JA pathway is typically induced by necrotrophic pathogens and wounding.[5] The bioactive form, JA-isoleucine (JA-Ile), binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors, such as MYC2, to activate JA-responsive genes, like PDF1.2 (Plant Defensin 1.2).[1][11] The SA and JA pathways often exhibit negative crosstalk, where the activation of one can suppress the other.[12][13] This antagonism allows the plant to fine-tune its defense response to specific types of threats.

JASMONIC_ACID_PATHWAY cluster_outside cluster_cell Plant Cell Wounding Wounding / Necrotroph Pathogen JA Jasmonic Acid (JA) Biosynthesis Wounding->JA JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2/ERF/ORA59 Transcription Factors JAZ->MYC2 represses JA_Genes JA-Responsive Genes (e.g., PDF1.2) MYC2->JA_Genes activates expression Defense Defense against Necrotrophs/Insects JA_Genes->Defense leads to SA_node Salicylic Acid (SA) Pathway SA_node->MYC2 antagonizes

Caption: Simplified Jasmonic Acid (JA) signaling pathway and its crosstalk with the SA pathway.

Comparative Performance Data

The efficacy of a plant defense inducer is evaluated by its ability to reduce disease severity and activate defense markers, while minimizing negative impacts on plant growth (phytotoxicity). The following tables summarize quantitative data from various studies, comparing BTH to SA and JA.

Table 1: Efficacy in Disease Resistance

InducerPlant SpeciesPathogenEfficacy MetricResult
BTH TomatoClavibacter michiganensisDisease Severity ReductionUp to 75%
Bacterial Growth SuppressionUp to 68.2%
BTH WheatBlumeria graminis (Powdery Mildew)Systemic ProtectionHigh
SA ArabidopsisPseudomonas syringaeGrowth of virulent bacteriaSuppressed
JA ArabidopsisPythium mastophorumDisease IncidenceReduced to near wild-type levels in mutants

Table 2: Induction of Defense-Related Genes (qRT-PCR)

InducerPlant SpeciesMarker GeneFold Change vs. Control (approx.)Pathway Indicated
BTH ArabidopsisPR-1Strong InductionSA Pathway
WheatWCI-1 (lipoxygenase)Strong InductionSA Pathway
SA ArabidopsisPR-1Strong InductionSA Pathway
JA RiceJA-upregulated genes>50% overlap with BTH-upregulated genesCommon Defense System
SA/JA Crosstalk ArabidopsisPDF1.2 (JA-responsive)Suppressed by SAAntagonistic Interaction

Table 3: Phytotoxicity and Growth Effects

InducerPlant SpeciesObservationMetricResult
BTH GeneralPotential for phytotoxicityCompared to INAGenerally less phytotoxic
SA GeneralOver-accumulation can be detrimentalPlant GrowthCan be inhibited
JA GeneralCan inhibit growthGrowth InhibitionObserved

Experimental Protocols for Validation

Validating the mechanism of action of a plant defense inducer like this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

General Experimental Workflow

The validation process typically follows a logical sequence from observing disease resistance to elucidating the molecular mechanisms involved.

EXPERIMENTAL_WORKFLOW start Plant Treatment with This compound/BTH pathogen_challenge Pathogen Challenge start->pathogen_challenge molecular_analysis Molecular Analysis (Tissue Sampling) start->molecular_analysis disease_assay 1. Disease Resistance Assay pathogen_challenge->disease_assay symptom_quant Quantify Symptoms (lesion size, pathogen biomass) disease_assay->symptom_quant interpretation Data Interpretation & Mechanism Validation symptom_quant->interpretation gene_expression 2. Gene Expression Analysis (qRT-PCR) molecular_analysis->gene_expression pr_protein 3. PR Protein Analysis (Western Blot) molecular_analysis->pr_protein phytoalexin 4. Phytoalexin Quantification (HPLC) molecular_analysis->phytoalexin gene_quant Measure defense gene transcripts (e.g., PR-1, PDF1.2) gene_expression->gene_quant protein_quant Detect PR proteins (e.g., PR-1, PR-2) pr_protein->protein_quant metabolite_quant Quantify phytoalexins (e.g., camalexin) phytoalexin->metabolite_quant gene_quant->interpretation protein_quant->interpretation metabolite_quant->interpretation

Caption: General workflow for validating a plant defense inducer.
Disease Resistance Assay

Objective: To determine if pretreatment with the inducer enhances resistance to a specific pathogen.

Materials:

  • Test plants (e.g., Arabidopsis thaliana, tomato, wheat) grown under controlled conditions.

  • This compound/BTH solution at various concentrations.

  • Pathogen suspension (e.g., Pseudomonas syringae for bacteria, Botrytis cinerea for fungi) at a known titer.

  • Control solutions (e.g., water, mock formulation).

  • Growth chambers or greenhouse with controlled temperature, light, and humidity.

Procedure:

  • Treatment: Spray plants with the inducer solution or apply as a soil drench. Treat control plants with the mock solution. Allow sufficient time for the induction of resistance (typically 2-7 days).

  • Inoculation: Challenge the plants with the pathogen suspension. This can be done by spray inoculation, leaf infiltration, or wound inoculation, depending on the pathogen's mode of infection.

  • Incubation: Place the inoculated plants in conditions favorable for disease development (e.g., high humidity).

  • Assessment: At various time points post-inoculation (e.g., 3-14 days), quantify disease symptoms. This can include:

    • Disease Severity Score: Visual rating on a scale (e.g., 0-5).

    • Lesion Size: Measure the diameter of necrotic or chlorotic lesions.

    • Pathogen Growth: Quantify bacterial populations (colony-forming units) or fungal biomass (e.g., via qPCR of a pathogen-specific gene).

  • Analysis: Statistically compare the disease measurements between inducer-treated and control plants.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of defense-related marker genes.[14]

Materials:

  • Plant tissue collected at various time points after inducer treatment.

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR instrument and reagents (e.g., SYBR Green).

  • Primers for target genes (PR-1 for SA pathway, PDF1.2 for JA pathway) and reference genes (e.g., Actin, Ubiquitin).

Procedure:

  • RNA Extraction: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using a suitable kit, following the manufacturer's instructions.

  • DNase Treatment: Remove any contaminating genomic DNA by treating the RNA samples with DNase I.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Set up qPCR reactions containing cDNA, primers for a target gene, and qPCR master mix. Run the reactions in a qPCR instrument.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the expression of the target genes to the expression of one or more stable reference genes. Calculate the relative fold change in gene expression compared to the mock-treated control using a method like the 2-ΔΔCt method.

Pathogenesis-Related (PR) Protein Analysis by Western Blot

Objective: To detect the accumulation of PR proteins, a hallmark of SAR.[15][16][17]

Materials:

  • Plant tissue collected after inducer treatment.

  • Protein extraction buffer.

  • Bradford or BCA assay reagents for protein quantification.

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody specific to the target PR protein (e.g., anti-PR-1).

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Homogenize plant tissue in extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing total soluble proteins.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Electroblotting: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by washes and incubation with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target PR protein.

Phytoalexin Quantification by HPLC

Objective: To measure the accumulation of antimicrobial secondary metabolites (phytoalexins).[18][19][20]

Materials:

  • Plant tissue collected after inducer treatment and/or pathogen challenge.

  • Extraction solvent (e.g., methanol or ethyl acetate).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence).

  • C18 reverse-phase column.

  • Mobile phase solvents (e.g., acetonitrile, water, with acid).

  • Phytoalexin standard (e.g., camalexin for Arabidopsis).

Procedure:

  • Extraction: Homogenize plant tissue in the extraction solvent. The extract may need to be concentrated and re-dissolved in a suitable solvent.

  • Filtration: Filter the extract to remove particulate matter.

  • HPLC Analysis: Inject the sample into the HPLC system. Separate the compounds on the C18 column using a gradient elution program.

  • Detection & Quantification: Detect the phytoalexin peak based on its retention time and spectral properties compared to the authentic standard. Quantify the amount of the phytoalexin by integrating the peak area and comparing it to a standard curve generated with known concentrations of the phytoalexin standard.

Conclusion

The validation of this compound as a plant defense inducer, exemplified by the extensive research on BTH, demonstrates a clear mechanism of action through the activation of the Systemic Acquired Resistance (SAR) pathway. Its function as a salicylic acid analog allows it to effectively prime plants for a robust defense against a wide range of pathogens, particularly biotrophs.

Comparative Insights:

  • This compound/BTH vs. Salicylic Acid: BTH offers a practical advantage over SA in that it acts downstream of SA biosynthesis, making it effective in situations where a plant's ability to produce its own SA may be compromised. However, like high levels of SA, BTH can sometimes be associated with a fitness cost or phytotoxicity, which needs to be considered in agricultural applications.

  • This compound/BTH vs. Jasmonic Acid: The comparison with JA highlights the specificity of the induced defense. BTH-induced resistance is not optimal for pathogens that are primarily thwarted by the JA pathway. The antagonistic relationship between these pathways underscores the importance of selecting a defense inducer that is appropriate for the anticipated pathogen pressure.

For researchers and professionals in drug development, the experimental protocols outlined provide a robust framework for validating novel plant defense inducers. By combining disease resistance assays with molecular analyses of gene expression, protein accumulation, and metabolite production, a comprehensive understanding of a compound's mechanism of action can be achieved. This integrated approach is essential for the development of effective and reliable solutions for crop protection.

References

Piazthiole vs. Other Heterocyclic Scaffolds: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutic agents. This guide provides an objective comparison of Piazthiole (1,2,5-thiadiazole) with other prominent heterocyclic systems, including 1,2,3-thiadiazole, 1,3,4-thiadiazole, thiazole, and benzothiazole. The comparative analysis is supported by quantitative experimental data on their anticancer and antimicrobial activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals due to their ability to engage in diverse interactions with biological targets. The inclusion of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties that are often crucial for pharmacological activity. This guide focuses on a selection of sulfur and nitrogen-containing five-membered rings that are prevalent in medicinal chemistry.

This compound (1,2,5-Thiadiazole): This scaffold has garnered interest for its diverse biological activities, including antimicrobial and anticancer properties. Its unique electronic distribution and potential for various substitutions make it an attractive core for novel drug candidates.

1,2,3-Thiadiazole: Known for a broad spectrum of biological activities, including antibacterial, antiviral, and antitumor effects.

1,3,4-Thiadiazole: A widely studied isomer, derivatives of which have shown potent anticancer, antimicrobial, and anti-inflammatory activities.

Thiazole: A fundamental heterocyclic ring found in numerous approved drugs, exhibiting a wide range of pharmacological effects.

Benzothiazole: A fused ring system that is a common feature in drugs with anticancer, antimicrobial, and neuroprotective properties.

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro anticancer and antimicrobial activities of derivatives based on this compound and other heterocyclic scaffolds. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Anticancer Activity (IC50 Values in µM)
Heterocyclic ScaffoldCompound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound (1,2,5-Thiadiazole) Anthra[2,1-c][1][2][3]thiadiazole-6,11-dione (NSC745885)Various Cancer Cell Lines0.16 - 17.40--
4-(isopropylthio)anthra[1,2-c][1][2][3]thiadiazole-6,11-dione (NSC763968)Leukemia & Prostate Cancer Cell Lines0.18 - 1.45--
1,2,3-Thiadiazole Dehydroepiandrosterone derivative 25T47D (Breast Cancer)0.058Adriamycin0.04
1,3,4-Thiadiazole Compound 3eHCT-116 (Colon Cancer)7.195-Fluorouracil29.50
Compound 3lHCT-116 (Colon Cancer)6.565-Fluorouracil29.50
Ciprofloxacin-based derivative 1hSKOV-3 (Ovarian Cancer)3.58--
Ciprofloxacin-based derivative 1lA549 (Lung Cancer)2.79--
Thiazole Bis-thiazole derivative 5cHela (Cervical Cancer)0.0006--
Bis-thiazole derivative 5fKF-28 (Ovarian Cancer)0.006--
Benzothiazole Benzothiazole derivative 6bMCF-7 (Breast Cancer)5.15Cisplatin13.33
Benzothiazole derivative 5cMCF-7 (Breast Cancer)7.39Cisplatin13.33
Antimicrobial Activity (MIC Values in µg/mL)
Heterocyclic ScaffoldCompound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound (1,2,5-Thiadiazole) Carbamate derivativeMycobacterium tuberculosis25.00--
1,3,4-Thiadiazole 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazoleVarious bacteria and fungi4 - 16--
Oxadiazole derivative 16Various bacteria4 - 8--
Thiazole 2,4-disubstituted thiazole derivative 38Bacillus subtilis>25Ampicillin10.0 ± 0.08
2,4-disubstituted thiazole derivative 38E. coli>25Ampicillin3.9 ± 0.03
Benzothiazole Benzothiazole derivative 13S. aureus, E. coli, A. niger50 - 75Ofloxacin/Ketoconazole10
Benzothiazole derivative 14S. aureus, E. coli, A. niger50 - 75Ofloxacin/Ketoconazole10

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to allow for replication and validation of the presented data.

Determination of Anticancer Activity (IC50) using MTT Assay

1. Cell Preparation:

  • Culture selected human cancer cell lines in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells in the exponential growth phase using trypsinization.

  • Resuspend cells in fresh medium and perform a cell count using a hemocytometer to ensure viability is above 95%.

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solutions with the culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Replace the medium in the 96-well plates with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 to 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Determination of Antimicrobial Activity (MIC) using Broth Microdilution Method

1. Preparation of Inoculum:

  • Streak the bacterial or fungal strains on appropriate agar plates and incubate overnight at 37°C (for bacteria) or 28°C (for fungi).

  • Pick a few colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agents:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.

4. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the processes involved in evaluating these heterocyclic scaffolds.

G General Experimental Workflow for Biological Activity Screening cluster_0 Compound Preparation cluster_1 Assay Preparation cluster_2 Treatment & Incubation cluster_3 Data Acquisition & Analysis Synthesis & Purification Synthesis & Purification Stock Solution Preparation Stock Solution Preparation Synthesis & Purification->Stock Solution Preparation Serial Dilutions Serial Dilutions Stock Solution Preparation->Serial Dilutions Addition of Compounds to Assay Plate Addition of Compounds to Assay Plate Serial Dilutions->Addition of Compounds to Assay Plate Cell Culture / Microbial Culture Cell Culture / Microbial Culture Inoculum Preparation Inoculum Preparation Cell Culture / Microbial Culture->Inoculum Preparation Addition of Cells / Microbes Addition of Cells / Microbes Inoculum Preparation->Addition of Cells / Microbes Addition of Compounds to Assay Plate->Addition of Cells / Microbes Incubation Incubation Addition of Cells / Microbes->Incubation Measurement (e.g., Absorbance) Measurement (e.g., Absorbance) Incubation->Measurement (e.g., Absorbance) Data Processing Data Processing Measurement (e.g., Absorbance)->Data Processing IC50 / MIC Determination IC50 / MIC Determination Data Processing->IC50 / MIC Determination PI3K_AKT_Pathway Simplified PI3K/AKT Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Inhibitor Benzothiazole Derivative Inhibitor->PI3K Inhibitor->AKT

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Piazthiole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the proper disposal of Piazthiole, also known as Benzo-2,1,3-thiadiazole, based on current safety data.

Immediate Safety and Handling for Disposal

Before initiating any disposal-related activities, it is crucial to handle this compound with the appropriate safety measures. This compound is classified as hazardous and requires careful management to mitigate risks.[1]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

All handling of this compound for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]

This compound Hazard and Property Profile

The following table summarizes the key hazards and physical properties of this compound.

Property/HazardDescriptionCitations
Synonyms Benzo-2,1,3-thiadiazole, 2,1,3-Benzothiadiazole[1][2][3][4]
Physical State Low melting solid or solid powder[1][4]
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, Toxic if swallowed or in contact with skin, Harmful if inhaled, Harmful to aquatic life.[1]
Signal Word Danger or Warning[1][2]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[1]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical and must be carried out in compliance with local, regional, and national regulations. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1]

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealable container for this compound waste.

  • The container must be made of a material compatible with the chemical.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Waste Collection:

  • Collect all waste materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, gloves, and paper towels), in the designated waste container.

  • For solid waste, ensure the container is properly sealed to prevent the release of dust or vapors.[1]

  • In the event of a spill, carefully sweep up the solid material, avoiding dust formation, and place it into the designated waste container.[1]

3. Labeling:

  • Clearly label the waste container with the full chemical name: "Waste this compound (Benzo-2,1,3-thiadiazole)".

  • Include appropriate hazard symbols (e.g., toxic, irritant, environmentally hazardous).

  • Indicate the approximate quantity of waste in the container.

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and segregated from incompatible materials.[1]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

  • Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.

Experimental Workflow for this compound Disposal

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Prepare Labeled Waste Container B->C D Collect Waste in Designated Container C->D Begin Waste Collection E Seal and Store in Hazardous Waste Area D->E F Contact EHS or Licensed Contractor E->F Initiate Disposal Process G Arrange for Waste Pickup F->G H Provide Safety Data Sheet G->H I Complete Disposal Documentation H->I

Caption: this compound Disposal Workflow.

References

Essential Safety and Handling Protocols for Piazthiole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount when handling Piazthiole (also known as Benzo-2,1,3-thiadiazole). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment. Adherence to these protocols is mandatory to minimize exposure and mitigate risks associated with this chemical.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Area of Protection Equipment Specification
Eye/Face Protection Safety glasses with side-shieldsMust be in compliance with EN166 (EU) or NIOSH (US) approved standards.[1]
Skin Protection Protective glovesWear impervious gloves. The specific material and thickness should be determined by the user based on the task and potential for exposure.[1]
Protective clothingWear appropriate protective clothing to prevent skin exposure.[1] A lab coat should be worn.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits are exceeded, if irritation or other symptoms are experienced, or when engineering controls are not sufficient.[1]

Safe Handling and Disposal Workflow

Proper handling and disposal of this compound are critical for laboratory safety and environmental protection. The following workflow outlines the key steps to be followed.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid prep_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve disp_collect Collect Waste handle_dissolve->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose as Hazardous Waste disp_label->disp_dispose

Workflow for safe handling and disposal of this compound.

Disposal Plan

Unused this compound and any contaminated materials must be disposed of as hazardous waste.[3] Do not dispose of this chemical down the drain or in regular solid waste.[3]

Step Procedure
1. Waste Collection Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, compatible, and properly sealed container.
2. Labeling Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound" or "Benzo-2,1,3-thiadiazole".
3. Storage Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
4. Disposal Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

Emergency Response Plan

In the event of an emergency, immediate and appropriate action is crucial. The following diagram outlines the step-by-step emergency response plan for this compound exposure.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion skin_wash Wash off immediately with plenty of water for at least 15 minutes. skin_clothing Remove contaminated clothing. skin_wash->skin_clothing skin_medical Get medical attention. skin_clothing->skin_medical eye_rinse Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. eye_medical Get medical attention. eye_rinse->eye_medical inhale_fresh_air Remove to fresh air. inhale_breathe If not breathing, give artificial respiration. inhale_fresh_air->inhale_breathe inhale_medical Get medical attention. inhale_breathe->inhale_medical ingest_vomit Do NOT induce vomiting. ingest_medical Get medical attention. ingest_vomit->ingest_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piazthiole
Reactant of Route 2
Piazthiole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.